molecular formula C12H15N5O B346417 N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine

N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine

Cat. No.: B346417
M. Wt: 245.28 g/mol
InChI Key: NNFBJZLFJMBVGQ-UHFFFAOYSA-N
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Description

N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine is a chemical compound of significant interest in pharmacological research, particularly as a scaffold for developing novel therapeutic agents. Its core structure is associated with the inhibition of the Na+/H+ exchanger type 1 (NHE-1), a validated drug target. Inhibiting NHE-1 offers a mechanism for cytoprotection, particularly in the context of ischemia-reperfusion injury, by preventing intracellular calcium overload and the subsequent development of oxidative stress . This mechanism underpins research into its potential for treating cardiovascular pathologies . Beyond cardiovascular research, this quinazoline-guanidine derivative represents a promising scaffold for ophthalmological applications. NHE-1 is expressed in the non-pigmented ciliary epithelium of the eye, and its inhibition has been linked to the reduction of intraocular pressure, pointing to potential applications in antiglaucomatous agent development . Furthermore, related compounds demonstrate valuable secondary pharmacological activities. Research on similar guanidine derivatives of quinazoline has shown the ability to effectively suppress pro-inflammatory activation in macrophages and exhibit antiplatelet properties, which may be beneficial in managing excessive inflammation and thrombosis . The compound's research utility is also being explored in the context of late diabetic complications, as related structures have demonstrated an ability to suppress the formation of glycated proteins, a key pathobiochemical process in degenerative diseases . This combination of potential research applications—spanning cardioprotection, antiglaucomic action, anti-inflammation, and antiglycation—makes this compound a versatile chemical tool for investigative pharmacology.

Properties

IUPAC Name

2-(8-ethoxy-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-3-18-9-6-4-5-8-7(2)15-12(16-10(8)9)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFBJZLFJMBVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C(N=C(N=C21)N=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of the novel chemical entity, N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine. While experimental data on this specific molecule is not yet extensively available in peer-reviewed literature, this document serves as a foundational resource for researchers. By leveraging data from the structurally related compound 2-guanidine-4-methylquinazoline (GMQ) and established principles of medicinal chemistry, we provide a plausible synthesis pathway, propose detailed protocols for the experimental determination of key physicochemical properties, and discuss its potential pharmacological activities. This guide is designed to empower researchers to initiate and advance the scientific investigation of this promising compound.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The incorporation of a guanidine group, a strong basic moiety, can significantly influence a molecule's physicochemical properties, such as its pKa and solubility, and its interactions with biological targets.[2] The title compound, this compound, combines these two key pharmacophores. While its specific biological activities and physicochemical properties are yet to be fully characterized, its structural similarity to known bioactive molecules, such as 2-guanidine-4-methylquinazoline (GMQ), suggests a rich potential for pharmacological investigation.

This guide provides a projected pathway for the synthesis of this compound, outlines robust, standardized protocols for the determination of its fundamental basic properties, and explores its potential mechanisms of action based on the known pharmacology of its structural analogs.

Chemical Identity and Computed Physicochemical Properties

A clear understanding of a compound's chemical identity and predicted properties is the cornerstone of any research endeavor.

PropertyValueSource
IUPAC Name This compound-
CAS Number 5361-37-5[3]
Molecular Formula C₁₂H₁₅N₅O[4]
Molecular Weight 245.28 g/mol [5]
Canonical SMILES CCOC1=CC=CC2=C(C)N=C(NC(=N)N)N=C12[3]
XLogP3 (Computed) 1.4[5]
Hydrogen Bond Donor Count 4[5]
Hydrogen Bond Acceptor Count 5[5]
Polar Surface Area 99.4 Ų[5]

Note: The physicochemical properties listed above are computationally predicted and await experimental verification.

Synthesis Pathway

The synthesis of this compound can be plausibly achieved through a two-step process involving the formation of a 2-aminoquinazoline intermediate, followed by guanidinylation. This proposed pathway is based on established synthetic methodologies for related quinazoline derivatives.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Quinazoline Ring Formation cluster_1 Step 2: Guanidinylation A 2-Amino-3-ethoxyacetophenone C 2-Amino-8-ethoxy-4-methylquinazoline A->C Fusion (150-170°C) or Acid-mediated cyclization B Cyanamide B->C E This compound C->E Base (e.g., Triethylamine) Solvent (e.g., Ethanol) D S-methylisothiourea sulfate D->E

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-8-ethoxy-4-methylquinazoline

This step involves the cyclization of an appropriately substituted aminobenzonitrile or aminoacetophenone with a source of carbon and nitrogen to form the quinazoline ring.

Protocol:

  • Reactant Preparation: In a round-bottom flask, combine 2-amino-3-ethoxyacetophenone (1.0 eq) and cyanamide (1.2 eq).

  • Reaction Conditions:

    • Method A (Fusion): Heat the mixture in an oil bath at 150-170°C for 30-60 minutes. The reaction can be vigorous.

    • Method B (Acid-mediated): Alternatively, the reaction can be carried out in a suitable solvent with an acid catalyst.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dissolve the resulting solid in hot water.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the free base of 2-amino-8-ethoxy-4-methylquinazoline.

  • Purification:

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Guanidinylation of 2-Amino-8-ethoxy-4-methylquinazoline

The amino group of the quinazoline intermediate is converted to a guanidine moiety using a guanidinylating agent.

Protocol:

  • Reactant Preparation: Dissolve 2-amino-8-ethoxy-4-methylquinazoline (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask.

  • Addition of Base: Add a base such as triethylamine (2.0 eq) to the solution and stir.

  • Guanidinylation: Add S-methylisothiourea sulfate (1.1 eq) portion-wise to the mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Experimental Determination of Basic Physicochemical Properties

The basicity of the guanidine group is a defining feature of this molecule. Accurate experimental determination of its physicochemical properties is crucial for understanding its behavior in biological systems.

Determination of pKa by Potentiometric Titration

The pKa value will quantify the acidity/basicity of the ionizable groups in the molecule. The guanidine moiety is expected to be strongly basic.

Protocol:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10.[7]

  • Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. If solubility is an issue, a co-solvent system (e.g., methanol/water) can be used, and the aqueous pKa can be determined by extrapolation.[8]

  • Titration Setup:

    • Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer.

    • Immerse a calibrated pH electrode into the solution.

    • Maintain a constant ionic strength using a background electrolyte such as 0.15 M KCl.[9]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[9]

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the point of half-equivalence.[7]

Diagram of Potentiometric Titration Workflow

pKa_Workflow A Calibrate pH meter B Prepare 1 mM sample solution (with 0.15 M KCl) A->B C Purge with N₂ B->C D Titrate with 0.1 M HCl C->D E Record pH vs. volume of titrant D->E F Plot titration curve E->F G Determine pKa at half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility

A kinetic solubility assay is a high-throughput method to estimate the solubility of a compound in an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[10]

  • Sample Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a range of final concentrations.[1][11]

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.[12]

  • Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitate.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, against a calibration curve.[13]

Stability Assessment

Evaluating the stability of the compound under various stress conditions is essential for understanding its shelf-life and potential degradation pathways.

Protocol:

This protocol should be performed in accordance with ICH guidelines Q1A(R2).[5][14]

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate solutions of the compound in buffers of varying pH (e.g., pH 1.2, pH 6.8, pH 7.4) at a controlled temperature.

    • Oxidation: Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide.

    • Thermal Stress: Store solid samples and solutions at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose solid samples and solutions to a controlled light source.

  • Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours for short-term stress testing).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

  • Data Evaluation: Determine the degradation rate and identify the major degradation products.

Potential Pharmacological Profile and Mechanism of Action

While this compound has not been extensively profiled, the known biological activities of its structural analogs provide a strong basis for hypothesizing its potential pharmacological effects.

Modulation of Ion Channels
  • Acid-Sensing Ion Channels (ASICs): The parent compound, 2-guanidine-4-methylquinazoline (GMQ), is a known modulator of ASICs.[2][15] Specifically, GMQ can activate ASIC3 at physiological pH and modulates the pH-dependent gating of other ASIC subtypes.[15][16] ASICs are implicated in pain sensation, fear, and anxiety, making them attractive therapeutic targets.[17] It is plausible that this compound will also exhibit activity at these channels, with the 8-ethoxy substitution potentially influencing its potency and selectivity.

  • GABA-A Receptors: GMQ has been shown to act as a competitive antagonist of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[18] This activity is comparable to that of the classical antagonist, bicuculline.

Inhibition of Na+/H+ Exchanger (NHE)

Guanidine-containing compounds are a well-established class of Na+/H+ exchanger (NHE) inhibitors.[4][19][20] NHE-1, in particular, is a validated target for cardiovascular diseases.[21][22] The quinazoline-guanidine scaffold has been explored for NHE-1 inhibitory activity, with some derivatives showing promising anti-inflammatory and cardioprotective effects.[23][24] The structural features of this compound make it a candidate for investigation as an NHE inhibitor.

Other Potential Activities
  • Antisecretory Effects: GMQ has been reported to decrease gastric acid secretion through an anti-H2-histamine mechanism.[25]

  • Anticancer and Anti-HIV Activity: Other substituted 2,4-diaminoquinazolines have demonstrated potent anticancer and anti-HIV activities.[26]

Conclusion

This compound is a compound of significant interest at the intersection of quinazoline and guanidine chemistry. Although experimental data on this specific molecule is currently limited, this technical guide provides a solid foundation for its scientific exploration. The proposed synthesis is robust and based on well-established chemical transformations. The detailed protocols for determining its pKa, solubility, and stability offer a clear path for its physicochemical characterization. Furthermore, the discussion of its potential pharmacological activities, based on compelling data from structurally related compounds, highlights promising avenues for future research in areas such as ion channel modulation and NHE inhibition. It is our hope that this guide will serve as a valuable resource for researchers and catalyze the investigation of this compound's therapeutic potential.

References

  • Alcaro, S., et al. (2013). Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ). PubMed. Available at: [Link]

  • Baron, A., et al. (2012). Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline. PubMed. Available at: [Link]

  • Chen, J., et al. (2009). Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. PubMed. Available at: [Link]

  • Baron, A., et al. (2012). Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline. PMC. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Ethoxy-8-methylquinazolin-2-yl)guanidine. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • ResearchGate. (n.d.). Guanidine Scope for the Synthesis of Aminoquinazolines. Available at: [Link]

  • Karmazyn, M., et al. (2021). The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified?. NIH. Available at: [Link]

  • Warren Center for Neuroscience Drug Discovery. (2023). Kinetic Solubility 96 –Well Protocol. Available at: [Link]

  • Yusaf, S. P., et al. (2013). Structure and activity of the acid-sensing ion channels. PMC. Available at: [Link]

  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • Slideshare. (n.d.). Ich guideline for stability testing. Available at: [Link]

  • Jin, L., et al. (2011). Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives. PubMed. Available at: [Link]

  • Pinelli, A., et al. (1996). Effects of 2-guanidine-4-methylquinazoline on gastric acid secretion in rats. PubMed. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

  • Ozerov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559. Available at: [Link]

  • Wang, T., et al. (2013). 2-Guanidine-4-methylquinazoline acts as a novel competitive antagonist of A type γ-aminobutyric acid receptors. PubMed. Available at: [Link]

  • Wu, S. N., et al. (2018). Multiple regulatory actions of 2-guanidine-4-methylquinazoline (GMQ), an agonist of acid-sensing ion channel type 3, on ionic currents in pituitary GH3 cells and in olfactory sensory (Rolf B1.T) neurons. PubMed. Available at: [Link]

  • Xia, Y., et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. PubMed. Available at: [Link]

  • DergiPark. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Malenovská, H., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Spasov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology. Available at: [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]

  • Krishtal, O., et al. (2014). Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential. PubMed. Available at: [Link]

  • JoVE. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Available at: [Link]

  • Spasov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. PMC. Available at: [Link]

Sources

An In-depth Technical Guide to N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine (CAS Number: 5361-37-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine is a heterocyclic organic compound featuring a quinazoline core structure substituted with an ethoxy, a methyl, and a guanidine group. The quinazoline scaffold is a prominent feature in numerous biologically active molecules, and the guanidine moiety is known to play a crucial role in the biological activities of various natural products and synthetic compounds.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthetic route, a putative mechanism of action based on related compounds, and potential therapeutic applications. Additionally, this guide outlines a general framework for its analysis and discusses safety considerations.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C12H15N5O.[2] A summary of its key chemical and physical properties is presented in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for the development of analytical methods.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 5361-37-5PubChem[2]
Molecular Formula C12H15N5OPubChem[2]
Molecular Weight 245.28 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
Synonyms 1-(8-Ethoxy-4-methylquinazolin-2-yl)guanidine, 2-(8-Ethoxy-4-methyl-2-quinazolinyl)guanidinePubChem[2]
Canonical SMILES CCOC1=CC=CC2=C(C)N=C(N=C21)NC(=N)NPubChem[2]
InChI Key NNFBJZLFJMBVGQ-UHFFFAOYSA-NPubChem[2]
Predicted LogP 1.6PubChem[2]
Hydrogen Bond Donors 3PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bonds 3PubChem

Synthesis and Manufacturing

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-8-ethoxy-4-methylquinazoline cluster_step2 Step 2: Guanidinylation 2-Amino-3-ethoxyacetophenone 2-Amino-3-ethoxyacetophenone Intermediate 2-Amino-8-ethoxy-4-methylquinazoline 2-Amino-3-ethoxyacetophenone->Intermediate Acid-catalyzed cyclization Cyanamide Cyanamide Cyanamide->Intermediate Final_Product This compound Intermediate->Final_Product Base-mediated reaction Guanidinylating_Agent S-Methylisothiourea sulfate Guanidinylating_Agent->Final_Product

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-8-ethoxy-4-methylquinazoline

This step involves the acid-catalyzed cyclization of 2-amino-3-ethoxyacetophenone with cyanamide. This reaction is analogous to the synthesis of other 2-aminoquinazolines from corresponding 2-aminoaryl ketones.[4]

  • Materials:

    • 2-Amino-3-ethoxyacetophenone

    • Cyanamide

    • Hydrochloric acid (or another suitable acid catalyst)

    • Ethanol (or a suitable solvent)

    • Sodium carbonate (for neutralization)

  • Procedure:

    • Dissolve 2-amino-3-ethoxyacetophenone (1.0 eq) and cyanamide (1.2 eq) in ethanol in a round-bottom flask.

    • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

    • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the solution with an aqueous solution of sodium carbonate to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Guanidinylation of 2-Amino-8-ethoxy-4-methylquinazoline

The amino group of the quinazoline intermediate is converted to a guanidine group using a guanidinylating agent like S-methylisothiourea sulfate in the presence of a base.[3]

  • Materials:

    • 2-Amino-8-ethoxy-4-methylquinazoline

    • S-methylisothiourea sulfate

    • Triethylamine (or another suitable base)

    • Dimethylformamide (DMF) (or a suitable solvent)

  • Procedure:

    • Dissolve 2-amino-8-ethoxy-4-methylquinazoline (1.0 eq) in DMF in a round-bottom flask.

    • Add triethylamine (2.0 eq) to the solution and stir.

    • Add S-methylisothiourea sulfate (1.1 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

    • Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Further purification can be achieved by column chromatography or recrystallization.

Putative Mechanism of Action

The precise mechanism of action for this compound has not been elucidated in the literature. However, based on its structural features, a putative mechanism can be proposed. The guanidine group is a common pharmacophore in compounds that interact with ion channels and enzymes.[1][5] Guanidine and its derivatives are known to act as inhibitors of voltage-gated potassium channels.[6] The quinazoline core is also present in many compounds with diverse pharmacological activities, including kinase inhibitors and receptor antagonists.

Therefore, it is plausible that this compound may act as an ion channel modulator or an enzyme inhibitor. The guanidinium group, being protonated at physiological pH, could interact with negatively charged amino acid residues in the binding pocket of a target protein.

Mechanism_of_Action Compound This compound Target Putative Target (e.g., Ion Channel, Kinase) Compound->Target interacts with Effect Modulation of Target Activity (Inhibition/Activation) Target->Effect leads to Interaction Binding to Active Site/ Allosteric Site Cellular_Response Downstream Cellular Response Effect->Cellular_Response triggers

Figure 2: Putative mechanism of action for this compound.

Pharmacokinetics and Pharmacodynamics (Predicted)

Specific pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic data for this compound are not currently available. However, some general predictions can be made based on its chemical structure and the properties of related compounds.

  • Absorption: With a predicted LogP of 1.6, the compound may have moderate oral bioavailability.

  • Distribution: The distribution will depend on its plasma protein binding and tissue permeability.

  • Metabolism: The ethoxy group and the quinazoline ring may be susceptible to metabolism by cytochrome P450 enzymes.

  • Excretion: The compound and its metabolites are likely to be excreted via renal and/or biliary routes.

Further in vitro and in vivo studies are required to determine the precise pharmacokinetic and pharmacodynamic profile of this compound.

Therapeutic Potential and Research Applications

Given the wide range of biological activities associated with both quinazoline and guanidine moieties, this compound represents a compound of interest for further investigation.[1][5] Potential therapeutic areas for exploration include:

  • Oncology: Many quinazoline derivatives are known to possess anticancer properties.[7]

  • Infectious Diseases: Guanidine-containing compounds have shown antimicrobial and antiviral activities.[8]

  • Neurological Disorders: The potential modulation of ion channels by the guanidine group suggests possible applications in neurological conditions.

This compound could serve as a valuable tool for researchers in screening for new therapeutic agents and as a starting point for the development of more potent and selective analogs.

Analytical Methods

A robust analytical method is crucial for the characterization and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or Mass Spectrometer (MS), would be the method of choice.

Analytical_Workflow Sample_Prep Sample Preparation (e.g., Extraction, Dilution) HPLC HPLC Separation (Reversed-Phase C18) Sample_Prep->HPLC Detection Detection (UV-Vis or MS) HPLC->Detection Data_Analysis Data Analysis (Quantification, Identification) Detection->Data_Analysis

Sources

A Technical Guide to the GNF High-Throughput Screening Paradigm for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader

Initial research did not yield public documentation for a compound specifically named "GNF-Pf-2700." This designation may represent an internal code for a compound from the Genomics Institute of the Novartis Research Foundation (GNF) that has not been disclosed in scientific literature.

In lieu of a guide on a non-public entity, and to fulfill the spirit of the request for an in-depth technical guide on antimalarial discovery, this document details The GNF High-Throughput Screening Paradigm for Antimalarial Drug Discovery . This whitepaper leverages publicly available information on the principles, technologies, and strategies employed by GNF and its collaborators to identify and advance novel therapeutics against Plasmodium falciparum, the deadliest malaria parasite. This approach provides a comprehensive and scientifically grounded overview of a field in which GNF has been a major contributor.

Introduction: The Imperative for a New Generation of Antimalarials

Malaria, a devastating infectious disease, claims hundreds of thousands of lives annually, with the majority being young children in sub-Saharan Africa.[1] The relentless emergence of drug resistance in Plasmodium falciparum to nearly all classes of antimalarials, including artemisinin-based combination therapies (ACTs), poses a significant threat to global health security.[1] This escalating crisis necessitates the discovery of new chemical entities with novel mechanisms of action.

The Genomics Institute of the Novartis Research Foundation (GNF), in collaboration with partners such as the Medicines for Malaria Venture (MMV) and the Wellcome Trust, has been at the forefront of this effort.[2][3] GNF has pioneered the use of large-scale, high-throughput screening (HTS) to identify novel starting points for antimalarial drug discovery.[4][5] This guide provides a detailed technical overview of the GNF screening paradigm, from foundational philosophy to the hit-to-lead cascade, offering field-proven insights for researchers and drug development professionals.

The GNF Philosophy: Championing Phenotypic Screening

The quest for new drugs can follow two primary paths: target-based screening or phenotypic screening. While target-based approaches, which focus on inhibiting a specific, validated parasite enzyme, have seen some success, they are predicated on a deep understanding of the target's role and can miss compounds with novel or poly-pharmacological mechanisms.

GNF's strategy for antimalarial discovery has heavily emphasized whole-organism phenotypic screening .[6][7] This approach involves testing vast compound libraries directly against the live P. falciparum parasite cultured within human erythrocytes.

Causality Behind This Choice:

  • Guaranteed Cellular Activity: A hit from a phenotypic screen is, by definition, capable of crossing multiple membranes (red blood cell, parasitophorous vacuole, and parasite membrane) and is active against its target(s) in the complex intracellular environment.[6] This overcomes the significant challenge of optimizing cell permeability, a common failure point for hits from biochemical assays.

  • Discovery of Novel Mechanisms: Phenotypic screening is agnostic to the compound's mechanism of action (MoA). This allows for the discovery of molecules that act on entirely new parasite vulnerabilities, a critical need in the face of widespread resistance.[8] Historical analysis has shown that phenotype-based screens have identified more first-in-class small molecules than target-based methods.[6]

  • Addressing Resistance: By screening against both drug-sensitive and multidrug-resistant parasite strains, this approach can immediately prioritize compounds that are not susceptible to existing resistance mechanisms.[8]

The Engine of Discovery: GNF's HTS Infrastructure

Executing a phenotypic screen against millions of compounds requires a sophisticated and robust infrastructure. GNF has developed a highly automated environment to manage this scale with precision and reproducibility.[4][5]

Key Components of the GNF HTS Platform:

  • Miniaturization: Assays are conducted in a 1536-well plate format, which significantly reduces the consumption of reagents, culture medium, and valuable compound stocks.[4]

  • Robotics and Automation: The entire workflow, from dispensing media and parasite cultures to compound transfer and plate reading, is handled by an integrated system of robots.[5][9][10] This includes specialized "PinTool" systems for transferring nanoliter volumes of compounds dissolved in DMSO.[4]

  • High-Throughput Readouts: Initial screens rely on simple, robust, and scalable readouts. A widely used method is a fluorescence-based assay that measures parasite DNA content as a proxy for proliferation.[11] This avoids the costs, logistical challenges, and waste associated with older methods like [³H]hypoxanthine incorporation.[11]

  • Automated Flow Cytometry: For more complex phenotypic assays, GNF has engineered a fully automated high-throughput flow cytometry system.[9][12] This powerful platform can process up to 50,000 wells per day and allows for the multiparametric analysis of individual cells, enabling screens that can distinguish between different parasite life stages or measure specific cellular responses.[9][13]

The Primary Screening Cascade: Identifying Initial Hits

The primary screen is the first filter, designed to rapidly identify any compound with inhibitory activity against the asexual blood stage of P. falciparum.

Representative Assay: DNA-Based Proliferation Assay

A common primary HTS assay at GNF and similar institutions measures the proliferation of intraerythrocytic parasites over 72 hours.[11]

  • Principle: Synchronized ring-stage parasites are incubated with test compounds. After a period that allows for approximately two full replication cycles, the cells are lysed, and a DNA-intercalating fluorescent dye (e.g., DAPI or SYBR Green) is added. The fluorescence intensity is directly proportional to the number of parasite nuclei, and thus to the extent of parasite proliferation.

  • Validation: The assay is validated using known antimalarials as positive controls (e.g., chloroquine, artemisinin) and DMSO as a negative control (vehicle).[11] The robustness is quantified using the Z'-factor, a statistical measure of assay quality, with a value >0.5 indicating an excellent assay for HTS.

Experimental Protocol: Automated 1536-Well P. falciparum Growth Inhibition HTS

This protocol is a representative example based on published methodologies.[4][11]

  • Plate Preparation: Using automated liquid handlers, dispense 3 µL of screening medium into each well of a 1536-well, black, clear-bottom plate.

  • Compound Transfer: With an automated PinTool, transfer 10-20 nL of each compound (typically at a high stock concentration in DMSO) into the assay plates. This results in a final assay concentration in the low micromolar range (e.g., 1-2 µM). Control wells receive DMSO vehicle only (negative control) or a potent antimalarial like mefloquine (positive control).

  • Parasite Plating: Dispense 5 µL of a synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain) into each well. The final hematocrit is typically 2-2.5% and the starting parasitemia is ~0.3%.

  • Incubation: Transfer the assay plates to incubators maintained at 37°C with a specialized gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂). The incubation period is 72 hours.

  • Lysis and Staining: After incubation, add a lysis buffer containing a fluorescent DNA dye (e.g., DAPI) to each well.

  • Plate Reading: Read the fluorescence intensity of each well using an automated plate reader with appropriate excitation/emission filters.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls on the same plate. Compounds exceeding a predefined inhibition threshold (e.g., >80% inhibition) are declared "hits."

Visualization: HTS Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis plate_prep Dispense Media (1536-well plates) compound_transfer Nanoliter Compound Transfer (PinTool) plate_prep->compound_transfer parasite_add Add Synchronized P. falciparum Culture compound_transfer->parasite_add incubation Incubate 72h (37°C, tri-gas mix) parasite_add->incubation lysis_stain Lysis & DNA Staining (e.g., DAPI) incubation->lysis_stain readout Fluorescence Reading lysis_stain->readout analysis Calculate % Inhibition Identify Hits readout->analysis

Caption: High-level workflow for the primary antimalarial HTS.

From Hit to Lead: The Critical Triage Process

A primary screen of ~2 million compounds can yield over 10,000 initial hits.[8] The subsequent challenge is to efficiently triage this large set to identify the most promising chemical scaffolds for lead optimization. This is a multi-step, data-driven process.

Hit Confirmation and Prioritization
  • Re-testing: Initial hits are re-tested from fresh compound stocks to eliminate false positives.

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations to determine their potency (IC₅₀ - the concentration that inhibits 50% of parasite growth).

  • Cytotoxicity: Compounds are tested against a mammalian cell line (e.g., HEK293T or HepG2) to assess their selectivity. The ratio of the cytotoxic IC₅₀ to the antiparasitic IC₅₀ gives the selectivity index (SI), with a high SI being desirable.

  • Chemical Clustering: Hits are grouped into chemical scaffolds. Scaffolds that are over-represented or known to be problematic (e.g., pan-assay interference compounds, or PAINS) may be deprioritized.

Secondary and Tertiary Assays

Promising, selective hits undergo further characterization:

  • Speed of Action: Assays are conducted to determine how quickly a compound kills the parasite. Fast-killing compounds, like artemisinin, are highly desirable.

  • Stage-Specificity: Compounds are tested for their activity against different stages of the asexual cycle (ring, trophozoite, schizont) as well as against the sexual forms (gametocytes) responsible for transmission.[14][15]

  • Mechanism of Action Studies: A variety of techniques are used to identify the compound's target, including:

    • In vitro resistance selection and whole-genome sequencing to identify mutations in the target gene.

    • Thermal proteome profiling or chemical proteomics.

    • Screening against a panel of known targets or pathways.[4]

  • In Vivo Efficacy: The most promising compounds are advanced into mouse models of malaria to assess their efficacy in vivo.

Data Summary: Hit-to-Lead Progression Criteria
ParameterPrimary HitConfirmed HitLead Series
Potency (IC₅₀) >80% inhibition @ ~2µM< 1 µM< 100 nM
Selectivity Index (SI) Not Assessed> 10x> 100x
Solubility (Aqueous) Not Assessed> 10 µM> 50 µM
Metabolic Stability Not AssessedLow-throughput screenStable in liver microsomes
In Vivo Efficacy Not AssessedNot AssessedED₉₀ in mouse model
Visualization: Hit-to-Lead Cascade

Hit_To_Lead cluster_screening Screening cluster_triage Hit Triage cluster_optimization Optimization start ~2M Compounds hts Primary HTS (% Inhibition) start->hts 10k Hits confirm Hit Confirmation (IC50 & Cytotoxicity) hts->confirm ~1k Confirmed secondary Secondary Assays (Speed, Stage, MoA) confirm->secondary ~100 Prioritized lead_opt Lead Optimization (Medicinal Chemistry) secondary->lead_opt <10 Lead Series candidate Preclinical Candidate lead_opt->candidate

Caption: The funnel-like process of antimalarial drug discovery.

Case Studies: Success of the GNF Paradigm

The phenotypic screening approach championed by GNF and its partners has successfully delivered several novel classes of antimalarials into the development pipeline.

  • KAF156 (Imidazolopiperazine): Discovered through a joint research program involving GNF, this compound belongs to a novel chemical class.[2] It has demonstrated activity against both P. falciparum and P. vivax, including artemisinin-resistant strains, and acts against both the blood and liver stages of the parasite's lifecycle.[2]

  • Ganaplacide: This agent was also identified through high-throughput screening at GNF.[16] It is being developed in combination with lumefantrine as a non-artemisinin-based therapy, which is crucial for combating resistance.[3] Ganaplacide works by disrupting the parasite's internal protein transport system.[16]

Conclusion and Future Outlook

The GNF high-throughput screening paradigm represents a powerful and validated engine for the discovery of novel antimalarial drugs. By prioritizing whole-organism phenotypic screening and investing in cutting-edge automation, this approach has successfully navigated the complexities of the Plasmodium falciparum parasite to deliver promising clinical candidates with novel mechanisms of action. The continued application of these principles, coupled with the development of new assays that target parasite transmission and dormant liver stages, will be essential in the global effort to control and ultimately eradicate malaria.

References

  • Time in San Diego, CA, US. Google.
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  • Novartis, research group to advance new kind of malaria drug into late-stage test. BioPharma Dive. [Link]

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  • Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria. National Institutes of Health (NIH). [Link]

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The Strategic Design and Exploration of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and structure-activity relationship (SAR) of structural analogs of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document emphasizes the rationale behind experimental design and provides actionable protocols to facilitate the exploration of this promising chemical space.

Introduction: The Quinazoline-Guanidine Hybrid Scaffold

The fusion of a quinazoline core with a guanidine moiety presents a compelling strategy in medicinal chemistry. The quinazoline ring is a well-established pharmacophore found in numerous FDA-approved drugs, particularly in oncology, where it serves as a scaffold for kinase inhibitors.[1][2][3] Its planar structure and synthetic tractability allow for diverse functionalization, enabling fine-tuning of interactions with various biological targets.[4][5][6] The guanidine group, a strong base that is typically protonated at physiological pH, is a key feature in many natural products and synthetic drugs, recognized for its ability to form strong hydrogen bonds and electrostatic interactions with biological macromolecules.[1][7] The combination of these two privileged scaffolds in this compound offers a unique framework for developing novel therapeutics with potential applications across multiple disease areas, including cancer, infectious diseases, and inflammatory conditions.[4][6][7]

The core structure, this compound, features key substitution patterns that are hypothesized to influence its biological activity. The 8-ethoxy group may modulate lipophilicity and metabolic stability, while the 4-methyl group can impact the planarity of the quinazoline ring system and potentially influence interactions with target proteins. The 2-guanidino substituent is a critical pharmacophoric element, likely involved in key binding interactions.

Strategic Approaches to Analog Synthesis

The synthesis of a library of this compound analogs can be approached through a convergent strategy, focusing on the preparation of a key 2-aminoquinazoline intermediate followed by guanidinylation. This approach allows for late-stage diversification of the guanidine moiety.

Synthesis of the 2-Amino-8-ethoxy-4-methylquinazoline Intermediate

A robust and versatile method for the synthesis of the 2-aminoquinazoline core is paramount. A common and effective route begins with a substituted anthranilonitrile.

Experimental Protocol: Synthesis of 2-Amino-8-ethoxy-4-methylquinazoline

Step 1: Synthesis of 2-amino-3-ethoxybenzonitrile

  • Rationale: This step introduces the ethoxy group at the desired position. Starting from a commercially available 2-amino-3-hydroxybenzonitrile, a Williamson ether synthesis is a reliable method.

  • Procedure:

    • To a solution of 2-amino-3-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl iodide (EtI, 1.5 eq) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form the 2-amino-8-ethoxy-4-methylquinazoline

  • Rationale: This step forms the quinazoline ring. A common method involves the reaction of the anthranilonitrile with a source of the 4-methyl group, such as N-acetyl-dicyandiamide, followed by cyclization. A more direct approach involves a metal-catalyzed cyclization.

  • Procedure (Pinner-type reaction):

    • Dissolve 2-amino-3-ethoxybenzonitrile (1.0 eq) in anhydrous dioxane.

    • Add cyanamide (1.5 eq) and heat the mixture to reflux.

    • Bubble hydrogen chloride gas through the solution for 4-6 hours while maintaining reflux.

    • Monitor the reaction by TLC.

    • Cool the reaction to room temperature, and collect the precipitated hydrochloride salt by filtration.

    • Wash the solid with cold diethyl ether.

    • To introduce the 4-methyl group, the resulting 2,4-diamino-8-ethoxyquinazoline can be further modified, however a more direct route is often preferred.

  • Alternative Procedure (From the corresponding anthranilamide):

    • Convert the nitrile of 2-amino-3-ethoxybenzonitrile to the corresponding amide (2-amino-3-ethoxybenzamide) via hydrolysis.

    • React the 2-amino-3-ethoxybenzamide (1.0 eq) with N-acetyl-dicyandiamide (1.2 eq) in a suitable solvent like chlorobenzene at reflux for 8-12 hours.

    • Cool the reaction and collect the precipitate by filtration to yield 2-amino-8-ethoxy-4-methylquinazoline.

Guanidinylation of the 2-Aminoquinazoline Intermediate

With the 2-aminoquinazoline core in hand, the final step is the introduction of the guanidine moiety. Several guanylating reagents can be employed, offering flexibility in the synthesis of analogs with substituted guanidine groups.

Experimental Protocol: Guanidinylation of 2-Amino-8-ethoxy-4-methylquinazoline

  • Rationale: The choice of guanylating agent determines the substitution pattern of the final guanidine. For the parent compound, an unsubstituted guanidine is required. For analogs, substituted S-methylisothioureas or carbodiimides are common choices.

  • Procedure for Unsubstituted Guanidine:

    • To a solution of 2-amino-8-ethoxy-4-methylquinazoline (1.0 eq) in a suitable solvent such as DMF or isopropanol, add 1H-pyrazole-1-carboxamidine hydrochloride (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the reaction mixture to 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography or recrystallization.

  • Procedure for Substituted Guanidines:

    • React the 2-amino-8-ethoxy-4-methylquinazoline (1.0 eq) with a desired N,N'-di-Boc-S-methylisothiourea (1.1 eq) in the presence of a coupling agent like mercury(II) chloride (HgCl₂) or a more environmentally friendly alternative, in a solvent like DMF at room temperature.[2]

    • After completion, work up the reaction and purify the Boc-protected guanidine derivative.

    • Deprotect the Boc groups using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the desired substituted guanidine analog.

Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the SAR is crucial for optimizing the biological activity of the lead compound. Modifications should be considered at three key positions: the quinazoline core (positions 4 and 8), and the guanidine moiety.

Modifications of the Quinazoline Core
PositionModificationRationale
C4-Methyl - H- Ethyl- Cyclopropyl- PhenylTo probe the steric tolerance at this position and its impact on ring conformation.
C8-Ethoxy - Methoxy- Isopropoxy- Trifluoromethoxy- Halogens (F, Cl)To modulate lipophilicity, metabolic stability, and electronic properties.
Other positions (5, 6, 7) - Small alkyl groups- Halogens- Methoxy groupsTo explore the broader SAR of the quinazoline scaffold and identify other sensitive positions.
Modifications of the Guanidine Moiety
ModificationRationale
N-alkylation - Methyl, Ethyl- Cycloalkyl- Benzyl
N-acylation - Acetyl- Benzoyl
Cyclic Guanidines - Imidazoline- Tetrahydropyrimidine

Proposed Biological Evaluation

Given the diverse biological activities of both quinazolines and guanidines, a tiered screening approach is recommended to identify the therapeutic potential of the synthesized analogs.

Primary Screening: Anticancer and Antimicrobial Assays
  • Rationale: Quinazoline derivatives are well-known anticancer agents, often targeting kinases.[1][3] Guanidine-containing compounds have shown broad-spectrum antimicrobial activity.[5]

  • Protocol: MTT Assay for Cytotoxicity

    • Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized analogs for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%).

  • Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

    • Prepare serial dilutions of the analogs in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Secondary Screening: Target-Based Assays
  • Rationale: If significant activity is observed in the primary screens, identifying the specific molecular target is the next logical step. For anticancer activity, kinase inhibition assays are highly relevant. For other activities, a broader panel of enzyme or receptor binding assays may be necessary.

  • Example Protocol: Kinase Inhibition Assay (e.g., EGFR)

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the recombinant kinase (e.g., EGFR) with the substrate (a suitable peptide) and ATP in the presence of varying concentrations of the test compounds.

    • After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Measure the luminescence, which is correlated with kinase activity.

    • Calculate the IC₅₀ values for kinase inhibition.

Data Presentation and Visualization

Tabulated SAR Data
Compound IDR¹ (C4)R² (C8)R³ (Guanidine)IC₅₀ (MCF-7, µM)MIC (S. aureus, µg/mL)
Lead -CH₃-OCH₂CH₃-HTBDTBD
Analog 1 -H-OCH₂CH₃-HTBDTBD
Analog 2 -CH₃-OCH₃-HTBDTBD
Analog 3 -CH₃-OCH₂CH₃-CH₃TBDTBD
..................
TBD: To be determined
Visualizing Synthetic and Biological Workflows

Synthetic_Workflow cluster_synthesis Synthetic Pathway cluster_evaluation Biological Evaluation Start Substituted Anthranilonitrile Intermediate 2-Amino-8-ethoxy-4-methylquinazoline Start->Intermediate Cyclization Final_Product This compound Analogs Intermediate->Final_Product Guanidinylation Primary_Screening Anticancer & Antimicrobial Assays Final_Product->Primary_Screening Secondary_Screening Target-Based Assays (e.g., Kinase Inhibition) Primary_Screening->Secondary_Screening Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Secondary_Screening->SAR_Analysis SAR_Logic cluster_modifications Structural Modifications Core This compound R1 C4-Methyl Group Core->R1 R2 C8-Ethoxy Group Core->R2 R3 Guanidine Moiety Core->R3 Biological_Activity Biological Activity (e.g., IC50, MIC) R1->Biological_Activity Steric Effects R2->Biological_Activity Lipophilicity & Metabolism R3->Biological_Activity H-Bonding & Basicity

Caption: Key structural components for SAR exploration of the lead scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies and biological evaluation protocols outlined in this guide provide a clear path for the systematic exploration of its structural analogs. Future work should focus on elucidating the specific molecular targets of active compounds and optimizing their pharmacokinetic and pharmacodynamic properties. The integration of computational modeling and in vivo studies will be crucial in advancing the most promising candidates towards clinical development.

References

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  • Kumar, A., et al. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 11(2), 1018-1043. [Link]

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Preliminary In Vitro Evaluation of a Novel PfATP4 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preliminary in vitro evaluation of novel antimalarial compounds targeting the Plasmodium falciparum cation-transporting ATPase, PfATP4. While this document uses "GNF-Pf-2700" as a placeholder for a novel investigational compound, the principles, methodologies, and validation workflows described herein are broadly applicable to the characterization of any putative PfATP4 inhibitor.

Introduction: The Rationale for Targeting PfATP4

Plasmodium falciparum, the primary causative agent of the most severe form of malaria, maintains a tightly regulated intracellular ionic environment, which is critical for its survival and proliferation within human erythrocytes. A key protein in maintaining this homeostasis is PfATP4, a P-type ATPase located on the parasite's plasma membrane. PfATP4 functions as a sodium-proton pump, actively extruding Na+ ions from the parasite's cytosol in exchange for H+ ions.[1][2] This process is vital for maintaining a low intracellular sodium concentration, which is essential for various physiological processes, including nutrient uptake and pH regulation.

Disruption of PfATP4's function leads to a rapid influx of Na+, causing ionic imbalance, cellular swelling, and ultimately, parasite death.[3] This critical role has made PfATP4 a prime target for the development of new antimalarial drugs. Several classes of compounds, including the spiroindolones (e.g., cipargamin), have been shown to inhibit PfATP4, demonstrating the therapeutic potential of this target.[2][3][4] The emergence of resistance to current frontline antimalarial therapies underscores the urgent need for novel compounds with distinct mechanisms of action, making the evaluation of new PfATP4 inhibitors like GNF-Pf-2700 a high priority in drug discovery.

Core Experimental Workflow for In Vitro Evaluation

The preliminary in vitro evaluation of a putative PfATP4 inhibitor follows a logical progression from assessing its general antimalarial activity to confirming its specific mechanism of action. This workflow is designed to be self-validating, with each stage providing evidence to support the next.

G cluster_0 Phase 1: Activity Assessment cluster_1 Phase 2: MoA Confirmation cluster_2 Phase 3: Characterization A Parasite Culture & Synchronization B Asexual Stage Growth Inhibition Assay (IC50) A->B C Cytotoxicity Assay (e.g., HepG2 cells) B->C Selectivity Index D Na+ Homeostasis Assay (SBFI-AM) B->D F Resistant Mutant Selection & Genotyping B->F G Stage-Specific Activity (Ring, Trophozoite, Schizont) B->G E ATPase Activity Assay (Membrane Preparations) D->E H Speed of Action Assay G->H

Caption: High-level workflow for the in vitro evaluation of GNF-Pf-2700.

Detailed Experimental Protocols

Parasite Culture and Maintenance

Rationale: A robust and consistent parasite culture is fundamental to reproducible experimental results. The following protocol is a standard method for the continuous in vitro culture of asexual blood-stage P. falciparum.[1]

Protocol:

  • Culture Medium: Prepare RPMI-1640 medium supplemented with 25 mM HEPES, 0.37 mM hypoxanthine, 31.25 µg/mL gentamicin, 0.5% (w/v) AlbuMAX II, and 0.2% (w/v) NaHCO3.

  • Erythrocytes: Use human O+ erythrocytes, washed three times in incomplete RPMI-1640.

  • Culture Conditions: Maintain parasites at a 4% hematocrit in the prepared culture medium. Incubate at 37°C in a sealed chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Maintenance: Monitor parasitemia daily by Giemsa-stained thin blood smears. Sub-culture to maintain parasitemia between 1-5%.

  • Synchronization: For stage-specific assays, synchronize parasite cultures using 5% D-sorbitol treatment for ring-stage parasites.

Asexual Stage Growth Inhibition Assay

Rationale: This assay determines the 50% inhibitory concentration (IC50) of the compound, providing a quantitative measure of its antimalarial potency. A standard SYBR Green I-based fluorescence assay is commonly used.

Protocol:

  • Plate Preparation: Dispense serial dilutions of GNF-Pf-2700 in culture medium into a 96-well black, clear-bottom plate. Include positive (e.g., Artemisinin) and negative (vehicle control) controls.

  • Parasite Seeding: Add synchronized ring-stage parasites (e.g., 3D7 strain) at 1% parasitemia and 2% hematocrit to each well.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I. Add this buffer to each well and incubate in the dark for 1 hour.

  • Data Acquisition: Read fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

PfATP4-Specific Assays

Rationale: A direct consequence of PfATP4 inhibition is an increase in intracellular sodium concentration.[2][3] This can be measured using the sodium-sensitive fluorescent dye, SBFI-AM.

Protocol:

  • Parasite Preparation: Isolate late-stage trophozoites/schizonts from culture using a Percoll gradient.

  • Dye Loading: Load the parasites with SBFI-AM in a suitable buffer.

  • Compound Addition: Add varying concentrations of GNF-Pf-2700 to the dye-loaded parasites.

  • Fluorescence Measurement: Monitor the change in the SBFI fluorescence ratio over time using a fluorescence spectrophotometer. An increase in the ratio indicates an increase in intracellular Na+.

  • Controls: Include a known PfATP4 inhibitor (e.g., cipargamin) as a positive control and a vehicle control.

Rationale: This biochemical assay directly measures the enzymatic activity of PfATP4 in isolated parasite membranes.[3] Inhibition of this activity by the test compound provides strong evidence for target engagement.

Protocol:

  • Membrane Preparation: Prepare membrane fractions from saponin-lysed parasites.

  • Assay Reaction: Set up a reaction mixture containing the membrane preparation, ATP, and varying concentrations of GNF-Pf-2700 in a buffer with and without Na+.

  • Inorganic Phosphate Detection: Incubate the reaction and then measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The Na+-dependent ATPase activity is the difference between the Pi released in the presence and absence of Na+. Determine the concentration of GNF-Pf-2700 that inhibits this activity by 50% (IC50).

Data Presentation and Interpretation

Quantitative data from the preliminary evaluation should be summarized for clear comparison and interpretation.

Assay Parameter GNF-Pf-2700 Control (Cipargamin)
Asexual Growth InhibitionIC50 (nM)[Insert Value][Insert Value]
Cytotoxicity (HepG2)CC50 (µM)[Insert Value][Insert Value]
Selectivity IndexCC50 / IC50[Calculate Value][Calculate Value]
Na+ HomeostasisEC50 (nM)[Insert Value][Insert Value]
Na+-ATPase ActivityIC50 (nM)[Insert Value][Insert Value]

Mechanistic Pathway of PfATP4 Inhibition

The following diagram illustrates the proposed mechanism of action for a PfATP4 inhibitor like GNF-Pf-2700.

G Mechanism of PfATP4 Inhibition cluster_0 P. falciparum Parasite cluster_1 Consequences of Inhibition PfATP4 {PfATP4|Na+/H+ Pump} Na_in Low [Na+] High [H+] PfATP4->Na_in Na+ Efflux Result1 Increased Intracellular [Na+] Na_out High [Na+] Low [H+] Na_out->PfATP4 H+ Influx GNF GNF-Pf-2700 GNF->PfATP4 Inhibition Result2 Cellular Swelling Result1->Result2 Result3 Parasite Death Result2->Result3

Caption: Proposed mechanism of action for GNF-Pf-2700 as a PfATP4 inhibitor.

Conclusion and Future Directions

A successful preliminary in vitro evaluation, as outlined in this guide, would provide strong evidence for GNF-Pf-2700 as a potent and specific inhibitor of PfATP4. Positive results would warrant further investigation, including:

  • Resistance Studies: Selection of resistant parasites and sequencing of the pfatp4 gene to identify mutations conferring resistance, which can provide definitive proof of the target.[4]

  • In Vivo Efficacy: Evaluation of the compound's efficacy in a mouse model of malaria.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion properties.

  • Combination Studies: Investigating potential synergistic or antagonistic interactions with other antimalarial drugs.

This structured and rigorous approach to the in vitro evaluation of novel PfATP4 inhibitors is essential for identifying promising new candidates for the fight against malaria.

References

  • Dennis, A. S. M., Rosling, J. E. O., & Lehane, A. M. (2020). PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. bioRxiv. [Link]

  • Qiu, D., Pei, J. V., Rosling, J. E. O., et al. (2022). Generation and characterisation of P. falciparum parasites with a G358S mutation in the PfATP4 Na+ pump and clinically relevant levels of resistance to some PfATP4 inhibitors. bioRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). Gnf-2. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). GNF-Pf-3257. PubChem. [Link]

  • Hott, A., et al. (2018). Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes. Journal of Biological Chemistry, 293(32), 12456-12466. [Link]

  • Singh, P., et al. (2015). Synthesis, Characterization and in Vitro Evaluation of Novel Enantiomerically-Pure Sulphonamide Antimalarials. PLoS ONE, 10(11), e0142739. [Link]

  • Patsnap. (n.d.). GNF-179. Synapse. [Link]

  • Qiu, D., et al. (2022). A G358S mutation in the Plasmodium falciparum Na+ pump PfATP4 confers clinically-relevant resistance to cipargamin. Nature Communications, 13(1), 5746. [Link]

  • National Center for Biotechnology Information. (n.d.). Artemisinin. PubChem. [Link]

  • Rawson, S., et al. (2023). Endogenous structure of antimalarial target PfATP4 reveals an apicomplexan-specific P-type ATPase modulator. Nature Communications, 14(1), 6682. [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine is a synthetic molecule integrating two pharmacologically significant moieties: a quinazoline core and a guanidine group. While direct research on this specific compound is not publicly available, the well-documented activities of its constituent parts allow for the formulation of a compelling hypothesis regarding its mechanism of action. This guide posits that this compound acts as a modulator of cellular signaling, likely through inhibition of key enzymes or ion channels. We will explore a primary and alternative hypothesis, detail the underlying scientific rationale, and provide a comprehensive roadmap for experimental validation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.

Introduction: The Rationale for a Mechanistic Hypothesis

The convergence of a quinazoline scaffold and a guanidine functional group in this compound suggests a high probability of significant biological activity. Both moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2]

  • The Guanidinium Group: This strongly basic group is capable of forming multiple hydrogen bonds and engaging in charge-pairing interactions, making it a key feature for molecular recognition at biological targets.[3] Guanidine-containing compounds exhibit a vast array of pharmacological effects, including antihypertensive, antidiabetic, and antimicrobial activities.[4][5] Notably, they are known to modulate the function of ion channels, such as voltage-gated potassium (Kv) channels.[6]

  • The Quinazoline Ring System: This bicyclic heterocycle is a versatile scaffold found in drugs with anticancer, anti-inflammatory, and antimicrobial properties.[2][7] Proposed mechanisms for quinazoline derivatives include the inhibition of protein kinases like the epidermal growth factor receptor (EGFR), interference with DNA repair pathways, and disruption of tubulin polymerization.[2][8]

The specific substitutions on the quinazoline ring—an ethoxy group at position 8 and a methyl group at position 4—are expected to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and target affinity.

Given this background, we can formulate a primary and a secondary hypothesis for the mechanism of action of this compound.

Primary Hypothesis: Inhibition of Tyrosine Kinase Signaling

Our primary hypothesis is that this compound functions as an inhibitor of a specific protein tyrosine kinase, potentially a member of the EGFR family. This hypothesis is predicated on the established role of quinazoline derivatives as kinase inhibitors.[9]

The guanidine group, in this context, would serve to anchor the molecule within the ATP-binding pocket of the kinase. The quinazoline core would provide the necessary scaffold for orienting the key interacting elements, with the ethoxy and methyl groups contributing to selectivity and potency.

Proposed Signaling Pathway

The proposed mechanism involves the disruption of a generic tyrosine kinase signaling cascade, which is often implicated in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates Compound This compound Compound->RTK Inhibits ATP binding ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Ras-MAPK) pSubstrate->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Ligand Growth Factor Ligand->RTK Binds & Activates

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Validation Workflow

A multi-tiered approach is necessary to validate this hypothesis.

Tier 1: In Vitro Kinase Inhibition Assays

The initial step is to screen this compound against a panel of purified human kinases.

Protocol: Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the compound to create a range of concentrations.

    • Prepare kinase buffer, kinase enzyme solution, substrate solution, and ATP solution.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase buffer.

    • Add the test compound at various concentrations.

    • Add the kinase enzyme and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate at the optimal temperature for the specific kinase.

  • Detection of Kinase Activity:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase reaction.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

ParameterDescription
Test Compound This compound
Kinase Panel EGFR, HER2, VEGFR2, PDGFR, c-Met, etc.
Substrate Specific peptide substrate for each kinase
ATP Concentration At or near the Km for each kinase
Readout Luminescence (proportional to ADP produced)
Tier 2: Cellular Assays

If significant inhibition is observed in vitro, the next step is to assess the compound's effect on kinase activity within a cellular context.

Protocol: Western Blot Analysis of Phospho-Protein Levels

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A549 for EGFR) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time.

    • Include a positive control (known inhibitor) and a negative control (vehicle).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).

    • Incubate with a secondary antibody conjugated to HRP.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometry analysis to quantify the levels of the phosphorylated protein relative to total protein or a loading control (e.g., GAPDH).

G cluster_workflow Experimental Workflow for Hypothesis Validation A In Vitro Kinase Screening B Cellular Phospho-protein Analysis (Western Blot) A->B If potent inhibition C Cell Viability/ Proliferation Assays B->C If cellular activity D In Vivo Xenograft Studies C->D If antiproliferative effect

Caption: A streamlined workflow for validating the kinase inhibitor hypothesis.

Alternative Hypothesis: Modulation of Ion Channels

An alternative, yet plausible, mechanism of action is the modulation of ion channels, specifically voltage-gated potassium (Kv) channels, by the guanidinium moiety.[6] In this scenario, the quinazoline portion of the molecule would enhance the binding affinity and potentially confer subtype selectivity.

Proposed Mechanism

Guanidine and its derivatives are known to act as pore blockers in Kv channels.[6] this compound could bind within the intracellular pore of the channel, physically occluding the passage of potassium ions. This would lead to a prolongation of the action potential and subsequent downstream effects, depending on the cell type.

Experimental Validation

Electrophysiological techniques are the gold standard for investigating ion channel modulation.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Use a cell line heterologously expressing a specific Kv channel subtype (e.g., HEK293 cells expressing Kv1.3).

    • Isolate a single cell for recording.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit Kv channel currents.

    • Record baseline currents.

  • Compound Application:

    • Perfuse the cell with a solution containing this compound at various concentrations.

    • Record the currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude and other kinetic parameters.

    • Calculate the percentage of current inhibition.

    • Construct a dose-response curve to determine the IC50 value.

ParameterDescription
Test Compound This compound
Cell Line HEK293 expressing a specific Kv channel subtype
Recording Mode Whole-cell voltage clamp
Voltage Protocol Depolarizing steps from a holding potential
Readout Potassium current amplitude and kinetics

Conclusion

The dual-pharmacophore nature of this compound presents a compelling case for its potential as a bioactive molecule. Based on the extensive literature on quinazoline and guanidine derivatives, the most probable mechanisms of action involve the inhibition of protein kinases or the modulation of ion channels. The experimental workflows detailed in this guide provide a clear and logical path to rigorously test these hypotheses. Elucidating the precise mechanism of action is a critical step in the potential development of this compound as a novel therapeutic agent.

References

  • Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. PubMed.
  • Kaur, P., & Kumar, V. (Year unavailable). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research.
  • Afonso, C. M., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Source unavailable.
  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • Dantas, C. G., et al. (2022). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI.
  • Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds.
  • Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • Manoharan, S., & Perumal, S. (2025).
  • Various Authors. (2024). Novel quinazoline derivatives: key pharmacological activities. Source unavailable.
  • Wikipedia contributors. (Date unavailable). Quinazoline. Wikipedia.
  • Latorre, R., et al. (2011).
  • Oga, S., & Corrado, A. P. (1979).

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Methodological & Application

Application Notes and Protocols for N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine: Synthesis and Biological Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive experimental protocol for the synthesis, purification, and characterization of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine, a molecule of interest in medicinal chemistry. The quinazoline scaffold, coupled with a guanidine moiety, represents a privileged structure in drug discovery, with demonstrated activities across various therapeutic areas. This document outlines a robust two-step synthetic pathway, commencing from readily available precursors. Detailed methodologies for structural elucidation and preliminary biological evaluation are also presented, providing a solid foundation for further investigation of this compound's pharmacological potential.

Introduction: The Quinazoline-Guanidine Scaffold in Drug Discovery

The quinazoline ring system is a foundational heterocyclic motif in medicinal chemistry, featured in a number of clinically approved drugs.[1] Its versatile structure allows for substitutions that can modulate its physicochemical properties and biological activity, leading to a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The incorporation of a guanidinium group, a highly basic moiety, can further enhance the therapeutic potential of the quinazoline core. The guanidinium group, being protonated at physiological pH, can participate in crucial biological interactions such as hydrogen bonding and electrostatic interactions with target proteins.

Derivatives of quinazoline bearing a guanidine group have shown promise as inhibitors of the Na+/H+ exchanger (NHE-1), a validated target for cardiovascular and ophthalmic diseases.[3][4] Furthermore, this class of compounds has been investigated for its potential in treating cancer and HIV. The title compound, this compound, combines the structural features of a substituted quinazoline with the functional importance of a guanidine group, making it a compelling candidate for biological screening and drug development programs.

Proposed Synthetic Pathway

The synthesis of this compound is proposed via a two-step sequence. The initial step involves the construction of the quinazoline core to form the key intermediate, 2-amino-8-ethoxy-4-methylquinazoline. This is followed by the guanidinylation of the 2-amino group to yield the final product. This approach allows for better control over the reaction and facilitates the purification of the intermediate and the final compound.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: Quinazoline Ring Formation cluster_1 Step 2: Guanidinylation 2-Amino-3-ethoxyacetophenone 2-Amino-3-ethoxyacetophenone 2-Amino-8-ethoxy-4-methylquinazoline 2-Amino-8-ethoxy-4-methylquinazoline 2-Amino-3-ethoxyacetophenone->2-Amino-8-ethoxy-4-methylquinazoline  + Cyanoguanidine  (Acid catalyst, Heat) Cyanoguanidine Cyanoguanidine 2-Amino-8-ethoxy-4-methylquinazoline_2 2-Amino-8-ethoxy-4-methylquinazoline This compound This compound 2-Amino-8-ethoxy-4-methylquinazoline_2->this compound  + S-Methylisothiourea sulfate  (Base, Reflux) S-Methylisothiourea sulfate S-Methylisothiourea sulfate

Caption: Two-step synthesis of the target compound.

Experimental Protocols

PART 1: Synthesis of 2-Amino-8-ethoxy-4-methylquinazoline (Intermediate)

This protocol is adapted from established methods for the synthesis of 2-aminoquinazolines from 2-aminoacetophenones.[5]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Amino-3-ethoxyacetophenoneC₁₀H₁₃NO₂179.2210.0 g0.0558
Cyanoguanidine (Dicyandiamide)C₂H₄N₄84.085.63 g0.0669
Concentrated Hydrochloric AcidHCl36.465 mL-
EthanolC₂H₅OH46.07100 mL-
Sodium Carbonate (anhydrous)Na₂CO₃105.99As needed-
Distilled WaterH₂O18.02As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-ethoxyacetophenone (10.0 g, 0.0558 mol) and ethanol (100 mL).

  • Stir the mixture until the 2-amino-3-ethoxyacetophenone is fully dissolved.

  • Add cyanoguanidine (5.63 g, 0.0669 mol) to the solution.

  • Slowly add concentrated hydrochloric acid (5 mL) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold distilled water (3 x 50 mL).

  • The crude product can be purified by recrystallization from ethanol to yield pure 2-amino-8-ethoxy-4-methylquinazoline as a crystalline solid.

  • Dry the purified product in a vacuum oven at 50 °C overnight.

Characterization of the Intermediate:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Determine using a standard melting point apparatus.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons, ethoxy group (triplet and quartet), methyl group (singlet), and amino group (broad singlet).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the quinazoline core carbons, ethoxy carbons, and methyl carbon.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

PART 2: Synthesis of this compound (Final Product)

This guanidinylation protocol is based on the reaction of a 2-aminoquinazoline with a guanidinylating agent.[5]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Amino-8-ethoxy-4-methylquinazolineC₁₁H₁₃N₃O203.245.0 g0.0246
S-Methylisothiourea sulfateC₂H₈N₂O₄S₂188.225.08 g0.0270
TriethylamineC₆H₁₅N101.196.86 mL0.0492
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-amino-8-ethoxy-4-methylquinazoline (5.0 g, 0.0246 mol) in DMF (50 mL).

  • Add triethylamine (6.86 mL, 0.0492 mol) to the solution and stir for 10 minutes at room temperature.

  • Add S-methylisothiourea sulfate (5.08 g, 0.0270 mol) portion-wise to the reaction mixture over 15 minutes.

  • Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Mobile phase: Dichloromethane:Methanol 9:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (200 mL) with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with distilled water.

  • To remove any unreacted starting material and other impurities, triturate the crude solid with diethyl ether (3 x 30 mL).

  • The final product can be further purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.

  • Dry the purified this compound under vacuum.

Characterization of the Final Product:

  • Appearance: White to off-white solid.

  • Melting Point: Determine using a standard melting point apparatus.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic shifts for the quinazoline and guanidinium protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals corresponding to all carbons in the molecule, including the guanidinyl carbon.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition.

Potential Biological Applications and In Vitro Assays

Based on the known activities of related quinazoline-guanidine compounds, this compound is a candidate for screening in several biological assays.

1. NHE-1 Inhibition Assay:

The potential of the title compound to inhibit the Na+/H+ exchanger isoform 1 can be assessed using in vitro assays.[3][4]

Workflow for NHE-1 Inhibition Assay:

G Cell_Culture Culture NHE-1 expressing cells (e.g., AP-1 cells) Assay_Setup Load cells with pH-sensitive dye (e.g., BCECF-AM) Cell_Culture->Assay_Setup Compound_Prep Prepare serial dilutions of This compound Incubation Pre-incubate cells with compound or vehicle Compound_Prep->Incubation Assay_Setup->Incubation Acidification Induce intracellular acidification (e.g., NH4Cl prepulse) Incubation->Acidification Measurement Monitor intracellular pH recovery using a fluorescence plate reader Acidification->Measurement Data_Analysis Calculate the rate of pH recovery and determine IC50 values Measurement->Data_Analysis

Caption: Workflow for assessing NHE-1 inhibitory activity.

2. Anticancer Activity Screening:

The cytotoxic effects of the compound can be evaluated against a panel of human cancer cell lines.

  • MTT Assay: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound on the proliferation of cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT116 (colon).

  • Apoptosis Assay: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to investigate if the compound induces apoptosis in cancer cells.

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase.

3. Anti-inflammatory Activity:

The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Conclusion

This document provides a detailed and actionable guide for the synthesis and preliminary biological evaluation of this compound. The described protocols are based on established chemical transformations and provide a solid starting point for researchers in the field of medicinal chemistry and drug discovery. The potential of this compound as an NHE-1 inhibitor or an anticancer agent warrants further investigation.

References

  • Spasov, A. A., Ozerov, A. A., Gurova, N. A., Naumenko, L. V., Babkov, D. A., Sirotenko, V. S., ... & Kosolapov, V. A. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Pharmaceuticals, 15(10), 1279. Available from: [Link]

  • Ozerov, A. A., Merezhkina, D. V., Gurova, N. A., Naumenko, L. V., Babkov, D. A., Sirotenko, V. S., ... & Kosolapov, V. A. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 10(3), 1-12. Available from: [Link]

  • Spasov, A. A., Ozerov, A. A., Gurova, N. A., Naumenko, L. V., Babkov, D. A., Sirotenko, V. S., ... & Kosolapov, V. A. (2021). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. Scientific reports, 11(1), 1-17. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Al-Obaid, A. M. (2024). Novel quinazoline derivatives: key pharmacological activities. Journal of the Indian Chemical Society, 101(10), 101349. Available from: [Link]

  • Li, Y., Zhang, Y., & Qu, W. (2010). Synthesis of highly functionalized 2, 4-diaminoquinazolines as anticancer and anti-HIV agents. Bioorganic & medicinal chemistry letters, 20(15), 4513-4517. Available from: [Link]

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Application Notes and Protocols: In Vitro Efficacy and Selectivity Assessment of GNF-Pf-2700 Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of human malaria parasite, necessitates a continuous pipeline of novel antimalarial agents.[1][2] GNF-Pf-2700 is a novel synthetic compound identified through phenotypic screening with potential antiplasmodial activity. A critical step in the preclinical development of any new antimalarial candidate is the rigorous in vitro assessment of its potency against the parasite and its selectivity, ensuring that its parasiticidal effects occur at concentrations that are non-toxic to human cells.[3]

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to accurately determine the in vitro efficacy of GNF-Pf-2700 against the asexual erythrocytic stages of P. falciparum. Furthermore, this document details a parallel protocol to assess the compound's cytotoxicity against a standard human cell line, allowing for the calculation of a Selectivity Index (SI), a key indicator of therapeutic potential.

The methodologies described herein are based on widely validated techniques, including the continuous in vitro culture of P. falciparum pioneered by Trager and Jensen, a SYBR Green I-based fluorescence assay for quantifying parasite growth inhibition, and the MTT colorimetric assay for evaluating mammalian cell viability.[4][5][6][7] The causality behind experimental choices is explained to ensure both technical accuracy and reproducibility.

PART 1: In Vitro Antiplasmodial Activity of GNF-Pf-2700 Against P. falciparum

This section details the protocol for determining the 50% inhibitory concentration (IC50) of GNF-Pf-2700 against drug-sensitive and drug-resistant strains of P. falciparum.

Rationale and Scientific Principles

The cornerstone of this protocol is the in vitro culture of the asexual blood stages of P. falciparum in human erythrocytes.[8][9][10] The SYBR Green I-based assay is a robust, high-throughput method for quantifying parasite proliferation.[11][12] SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[5] In this assay, the fluorescence intensity is directly proportional to the amount of parasitic DNA, thus serving as a proxy for parasite growth.[5][13] By exposing the parasite cultures to serial dilutions of GNF-Pf-2700, a dose-response curve can be generated, from which the IC50 value is calculated.

Materials and Reagents

Table 1: Materials and Reagents for P. falciparum Culture and Drug Susceptibility Assay

Material/ReagentSupplier/GradeNotes
P. falciparum StrainsMR4 (e.g., 3D7, Dd2)Drug-sensitive (3D7) and resistant (Dd2) strains are recommended for comprehensive profiling.[14]
Human Erythrocytes (O+)Local Blood BankWashed to remove leukocytes and platelets.
RPMI-1640 MediumGibco or equivalentWith L-glutamine, without NaHCO3.
Albumax IIGibco or equivalent0.5% (w/v) final concentration as a serum substitute.[14]
HEPES (25 mM)Sigma-AldrichpH buffering.
Hypoxanthine (50 µg/mL)Sigma-AldrichFor parasite nucleic acid synthesis.[14]
Sodium Bicarbonate (NaHCO3)Sigma-AldrichFor pH maintenance in culture.
Gentamicin (10 µg/mL)Sigma-AldrichTo prevent bacterial contamination.
GNF-Pf-2700N/APrepare a 10 mM stock in 100% DMSO.
Chloroquine/ArtemisininSigma-AldrichAs positive controls for drug-sensitive/resistant strains.
SYBR Green I Nucleic Acid Gel StainInvitrogen10,000x concentrate in DMSO.
Lysis BufferIn-house preparationSee section 1.3.3 for recipe.
96-well black, clear-bottom microplatesCorning or equivalentFor fluorescence reading.
Gas Mixture5% CO2, 5% O2, 90% N2For parasite culture.[14]
Dimethyl Sulfoxide (DMSO)Sigma-AldrichFor drug solubilization.
Detailed Experimental Protocol
  • To 500 mL of RPMI-1640 medium, add 2.5 g of Albumax II, 5.94 g of HEPES, and 25 mg of hypoxanthine.

  • Adjust the pH to 7.3-7.4.

  • Add 1.05 g of sodium bicarbonate.

  • Add 0.5 mL of a 10 mg/mL gentamicin stock solution.

  • Sterile filter the complete medium using a 0.22 µm filter unit.

  • Store at 4°C for up to one month.

  • Maintain continuous cultures of P. falciparum in human erythrocytes at a 5% hematocrit in CCM.[4]

  • Incubate cultures at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.[14]

  • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment to ensure a homogenous starting population for the assay.[6]

  • Monitor parasitemia daily by Giemsa-stained thin blood smears.

  • Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, and 0.08% (v/v) Triton X-100.[15]

  • On the day of the assay, dilute the 10,000x SYBR Green I stock 5,000-fold in the lysis buffer to achieve a 2x final concentration. Protect from light.

  • Prepare a 2 mM working stock of GNF-Pf-2700 in CCM from the 10 mM DMSO stock.

  • In a 96-well plate, add 100 µL of CCM to all wells.

  • In the first well of a row, add an additional 100 µL of the 2 mM GNF-Pf-2700 working stock and mix, creating a 1 mM starting concentration.

  • Perform 2-fold serial dilutions across the plate by transferring 100 µL to the subsequent wells.

  • Prepare separate plates for positive controls (e.g., Chloroquine) and a vehicle control (DMSO).

  • Prepare an infected red blood cell (iRBC) suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in CCM.

  • Add 100 µL of the iRBC suspension to each well of the pre-dosed drug plates. This will halve the drug concentrations to the final desired range.

  • Include control wells:

    • Positive Growth Control: iRBCs with no drug.

    • Background Control: Uninfected RBCs with no drug.

  • Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • After 72 hours, add 100 µL of the 2x SYBR Green I lysis buffer to each well.

  • Mix thoroughly and incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[13]

  • Subtract the background fluorescence values (uninfected RBCs) from all other readings.

  • Calculate the percentage of parasite growth inhibition relative to the positive growth control (no drug).

  • Plot the percentage of inhibition against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Experimental Workflow

GNF_Pf_2700_Antiplasmodial_Assay_Workflow Culture Maintain & Synchronize P. falciparum Culture Inoculate Inoculate Drug Plates with Parasite Culture Culture->Inoculate DrugPlate Prepare Serial Dilutions of GNF-Pf-2700 DrugPlate->Inoculate SYBR_Prep Prepare SYBR Green I Lysis Buffer Lyse Add SYBR Green I Lysis Buffer SYBR_Prep->Lyse Incubate Incubate for 72 hours (37°C, Gas Mixture) Inoculate->Incubate Incubate->Lyse Read Read Fluorescence (Ex: 485nm, Em: 530nm) Lyse->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze

Caption: Workflow for determining the antiplasmodial IC50 of GNF-Pf-2700.

PART 2: In Vitro Cytotoxicity of GNF-Pf-2700

To ensure the antiplasmodial activity of GNF-Pf-2700 is not due to general cytotoxicity, its effect on a human cell line (e.g., HEK293T or HepG2) is assessed.

Rationale and Scientific Principles

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7][16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, the 50% cytotoxic concentration (CC50) of GNF-Pf-2700 can be determined.

Materials and Reagents

Table 2: Materials and Reagents for Cytotoxicity Assay

Material/ReagentSupplier/GradeNotes
Human Cell Line (e.g., HEK293T)ATCCA non-cancerous, robust cell line is recommended.
DMEM (Dulbecco's Modified Eagle Medium)Gibco or equivalentHigh glucose formulation.
Fetal Bovine Serum (FBS)Gibco or equivalentHeat-inactivated.
Penicillin-StreptomycinGibco or equivalentAntibiotic solution.
Trypsin-EDTAGibco or equivalentFor cell detachment.
MTT Reagent (5 mg/mL in PBS)Sigma-AldrichStore protected from light.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichFor formazan solubilization.
96-well clear, flat-bottom microplatesCorning or equivalentFor cell culture and absorbance reading.
Detailed Experimental Protocol
  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of GNF-Pf-2700 in the cell culture medium, similar to the antiplasmodial assay.

  • Replace the medium in the cell plate with the drug-containing medium. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubate for 48-72 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours until formazan crystals are visible.[7]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.

Visualization of the MTT Assay Principle

MTT_Assay_Principle cluster_cell Viable Cell cluster_dead_cell Non-Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Reduction NoEnzyme No Active Dehydrogenases MTT_Dead MTT (Yellow) NoEnzyme->MTT_Dead No Reaction MTT_Dead->NoEnzyme

Caption: Principle of the MTT assay for assessing cell viability.

PART 3: Data Interpretation and Selectivity Index

The ultimate goal of these parallel assays is to determine the therapeutic window of GNF-Pf-2700.

Sample Data Presentation

Table 3: Sample Efficacy and Cytotoxicity Data for GNF-Pf-2700

ParameterP. falciparum 3D7P. falciparum Dd2HEK293T Cells
IC50 (nM) 15.225.8-
CC50 (nM) --18,500
Selectivity Index (SI) 1217717-
Calculating the Selectivity Index (SI)

The Selectivity Index is a critical metric for prioritizing lead compounds. It is calculated as the ratio of the cytotoxicity to the antiplasmodial activity.

SI = CC50 / IC50

A higher SI value (typically >100 for promising leads) indicates greater selectivity of the compound for the parasite over mammalian cells, suggesting a potentially safer therapeutic profile.[3]

Conclusion

This document provides a detailed and scientifically grounded protocol for the initial in vitro characterization of the novel antimalarial candidate, GNF-Pf-2700. By adhering to these methodologies, researchers can generate robust and reproducible data on the compound's potency and selectivity. The successful execution of these assays is a foundational step in the drug discovery and development process, providing the necessary data to justify further preclinical and clinical investigation.

References

  • World Health Action and Research Network (WWARN). (n.d.). P. falciparum drug sensitivity assay using SYBR® Green I. Retrieved from [Link]

  • Moll, K., Ljungström, I., Perlmann, H., Scherf, A., & Wahlgren, M. (Eds.). (2008). Methods in Malaria Research.
  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806.
  • Galiano-Cogolludo, S., et al. (2018). In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages. Open Journal of Medical Microbiology, 8, 55-71.
  • Bacon, D. J., Latour, C., & Wongsrichanalai, C. (2007). Assessment and continued validation of the malaria SYBR Green I-based fluorescence assay for use in malaria drug screening. Antimicrobial Agents and Chemotherapy, 51(4), 1152-1159.
  • Duraisingh, M. T., et al. (2001). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. The American journal of tropical medicine and hygiene, 65(4), 368-372.
  • Trager, W., & Jensen, J. B. (1976). Human malaria parasites in continuous culture. Science, 193(4254), 673–675.
  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520.
  • Angulo-Barturen, I., et al. (2022). Establishing and Maintaining In Vitro Cultures of Asexual Blood Stages of Plasmodium falciparum. Methods in Molecular Biology, 2470, 37-49.
  • Dinko, B., & Pradel, G. (2016). Cultivation of Asexual Intraerythrocytic Stages of Plasmodium falciparum. IntechOpen.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • de Madureira, M. C., et al. (2011). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 53(5), 253-259.
  • Fidock, D. A., et al. (2004). A Protocol for Antimalarial Efficacy Testing in vitro. Nature Reviews Drug Discovery Supplementary Document.
  • Udomsangpetch, R., et al. (2018). Drug susceptibility testing methods of antimalarial agents. Journal of Vector Borne Diseases, 55(4), 261–269.
  • Rudrapal, M., & Chetia, D. (2019). In vitro, in vivo and models used for antimalarial activity. International Journal of Mosquito Research, 6(3), 01-06.
  • BenchChem. (n.d.). Application Notes and Protocols for the Preparation and Evaluation of Antimalarial Agent 3 (AA3) in Cell-Based Assays.
  • Basco, L. K., & Le Bras, J. (1998). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy, 42(12), 3235–3239.
  • Adjalley, S. H., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Journal of Parasitology Research, 2019, 8765432.
  • Katsuno, K., et al. (2015). Hit and lead criteria in drug discovery for infectious diseases of the developing world. Nature Reviews Drug Discovery, 14(11), 751-758.
  • Kuhen, K. L., et al. (2020).
  • Bogyo, M., et al. (2020). Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice. Journal of Medicinal Chemistry, 63(15), 8095-8107.
  • Robert-Paganin, J., et al. (2021). Mechanism of small molecule inhibition of Plasmodium falciparum myosin A informs antimalarial drug design. eLife, 10, e69234.
  • Ito, D., et al. (2020). Anti-PfGARP activates programmed cell death of parasites and reduces severe malaria.
  • Ullah, A., et al. (2021). Analysing the essential proteins set of Plasmodium falciparum PF3D7 for novel drug targets identification against malaria. Malaria Journal, 20(1), 324.
  • ResearchGate. (n.d.). Antimalarial activity and SAR of MMV085203 and GNF−Pf‐3600.
  • Antonova-Koch, Y., et al. (2022). Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. ACS Infectious Diseases, 8(11), 2244-2259.
  • de Villiers, M., et al. (2023). Novel heterospirocyclic antimalarials with activity against artemisinin- and multidrug-resistant P. falciparum malaria. bioRxiv.
  • Li, Y., et al. (2006). Predicted essential proteins of Plasmodium falciparum for potential drug targets. Parasitology Research, 98(5), 461-467.
  • Patsnap Synapse. (n.d.). GNF-179 - Drug Targets, Indications, Patents.
  • Amponsah, J. A., et al. (2022). Targeting the Plasmodium falciparum proteome and organelles for potential antimalarial drug candidates. Parasitology Research, 121(8), 2119-2131.
  • Ullah, A., et al. (2021). Analysing the essential proteins set of Plasmodium falciparum PF3D7 for novel drug targets identification against malaria. Malaria Journal, 20(1), 324.
  • Meißner, M., & Längst, G. (2023). Promising new class of antimalarial drugs discovered. LMU München News.
  • Baker, D. A. (2020). Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs. Frontiers in Cellular and Infection Microbiology, 10, 614059.

Sources

Application Notes and Protocols for In Vivo Evaluation of Novel Quinazoline-Based Mps1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Topic: N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine and Related Compounds for In Vivo Animal Studies

Introduction: Targeting Mitotic Catastrophe in Cancer Therapy

The integrity of the cell cycle is paramount for normal cellular function, and its deregulation is a hallmark of cancer. A key regulatory mechanism is the Spindle Assembly Checkpoint (SAC), a sophisticated surveillance system that ensures the fidelity of chromosome segregation during mitosis. The SAC prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle, thereby averting aneuploidy, a condition prevalent in cancer cells.

Monopolar spindle 1 (Mps1) kinase is a central component of the SAC.[1][2][3] It is a dual-specificity kinase that plays a pivotal role in initiating the checkpoint signaling cascade.[2][3] Mps1 is often overexpressed in various human malignancies, allowing tumor cells with a high degree of aneuploidy to bypass the SAC and continue to proliferate.[4][5][6] This has positioned Mps1 as a promising therapeutic target in oncology.[4][5]

Inhibition of Mps1 offers a novel anti-cancer strategy. Instead of inducing cell cycle arrest, Mps1 inhibitors force tumor cells to exit mitosis prematurely, irrespective of chromosomal attachment errors.[1][6][7][8] This "mitotic breakthrough" leads to catastrophic chromosome mis-segregation, aneuploidy, and ultimately, tumor cell death.[6][7][8][9]

This document provides a comprehensive guide for the in vivo evaluation of novel quinazoline-based Mps1 inhibitors, such as this compound. While specific preclinical data for this molecule is not extensively published, its structural similarity to known Mps1 inhibitors, such as BAY 1217389, provides a strong rationale for its investigation as a potent anti-cancer agent.[8][9] The protocols and methodologies outlined herein are based on established preclinical studies of advanced Mps1 inhibitors and are designed to provide a robust framework for assessing the efficacy and pharmacodynamics of new chemical entities in this class.

Mechanism of Action: The Role of Mps1 in the Spindle Assembly Checkpoint

Mps1 kinase is a master regulator of the SAC, acting at the apex of the signaling pathway.[3] Its primary functions include:

  • Kinetochore Localization and SAC Activation: Mps1 is recruited to unattached kinetochores during mitosis, where it phosphorylates the kinetochore scaffold protein Knl1/Spc105.[3] This phosphorylation event creates a docking site for other SAC proteins, including Bub1, Bub3, Mad1, and Mad2, leading to the assembly of the Mitotic Checkpoint Complex (MCC).[3]

  • Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C): The MCC is a potent inhibitor of the APC/C, a ubiquitin ligase that targets key mitotic proteins, such as securin and cyclin B, for degradation.[2] By inhibiting the APC/C, the SAC prevents the onset of anaphase until all chromosomes are properly aligned.

  • Chromosome Biorientation: Mps1 also contributes to the correction of improper kinetochore-microtubule attachments, ensuring that sister chromatids are attached to opposite spindle poles.[3]

Inhibition of Mps1 kinase activity with small molecules like this compound is expected to abrogate these critical functions, leading to a premature exit from mitosis and subsequent cell death.

Mps1_Signaling_Pathway cluster_Mitosis Mitosis Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 recruits Knl1 Knl1/Spc105 Mps1->Knl1 phosphorylates SAC_Proteins Bub1, Bub3, Mad1, Mad2 Knl1->SAC_Proteins recruits MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase promotes APC_C->Anaphase Cell_Death Mitotic Catastrophe (Cell Death) Mps1_Inhibitor This compound (Mps1 Inhibitor) Mps1_Inhibitor->Mps1 inhibits Mps1_Inhibitor->Cell_Death leads to

Caption: Signaling pathway of Mps1 kinase in the Spindle Assembly Checkpoint and the effect of its inhibition.

Preclinical In Vivo Study Design

A well-designed in vivo study is critical to evaluate the therapeutic potential of a novel Mps1 inhibitor. The following sections outline key considerations and protocols.

Animal Models

The choice of animal model is crucial for obtaining relevant and translatable data. Human tumor xenograft models in immunocompromised mice are standard for preclinical oncology studies.

  • Cell Line-Derived Xenografts (CDX): A wide range of human cancer cell lines can be implanted subcutaneously or orthotopically in mice. The selection of cell lines should be based on their known sensitivity to mitotic inhibitors and their Mps1 expression levels.

  • Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is directly implanted into mice, often better recapitulate the heterogeneity and microenvironment of human tumors.

Pharmacokinetic (PK) Studies

Prior to efficacy studies, it is essential to determine the pharmacokinetic profile of the test compound.

Parameter Description Typical Animal Models
Bioavailability The fraction of an administered dose that reaches systemic circulation.Mouse, Rat
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.Mouse, Rat
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.Mouse, Rat
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Mouse, Rat

Protocol for a Preliminary PK Study:

  • Animal Allocation: Use healthy adult mice (e.g., NMRI or C57BL/6) or rats (e.g., Wistar). Allocate animals into groups for intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV group: Administer a single bolus dose (e.g., 0.5-1 mg/kg) via the tail vein.

    • PO group: Administer a single oral gavage dose (e.g., 1-10 mg/kg).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.

  • Plasma Analysis: Process blood samples to obtain plasma. Analyze plasma concentrations of the compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin). Published data on BAY 1217389 indicates low blood clearance and long terminal half-lives in mice and rats, with high oral bioavailability in rats and moderate in mice.[10]

In Vivo Efficacy Studies: Monotherapy and Combination Therapy

Monotherapy Efficacy

Objective: To evaluate the anti-tumor activity of this compound as a single agent.

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., HeLa, HCT116, or a relevant PDX model) into the flank of immunocompromised mice (e.g., nude or SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing:

    • Vehicle Control Group: Administer the vehicle solution on the same schedule as the treatment group.

    • Treatment Group(s): Administer the Mps1 inhibitor at various dose levels, determined from tolerability studies. The dosing schedule can be daily, intermittent, or as determined by the PK profile.

  • Endpoint Analysis:

    • Tumor Volume: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).

    • Body Weight: Monitor animal body weight as an indicator of toxicity.

    • Pharmacodynamic (PD) Markers: At the end of the study, or at specific time points, tumors can be harvested to assess target engagement. This may include measuring the phosphorylation of Mps1 substrates or assessing the percentage of cells in mitosis.

    • Histopathology: Analyze harvested tumors for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).

Preclinical studies with Mps1 inhibitors like BAY 1161909 and BAY 1217389 have shown moderate efficacy in monotherapy in tumor xenograft models.[1][6][7][11][12]

Combination Therapy with Taxanes

The mechanism of Mps1 inhibitors suggests a strong synergistic potential with taxanes (e.g., paclitaxel), which are microtubule-stabilizing agents that activate the SAC.[6] By abrogating the taxane-induced mitotic arrest, Mps1 inhibitors can drive cells into a lethal mitotic catastrophe.[1][6][7]

Protocol:

  • Study Design: Follow the same tumor implantation and monitoring protocol as for monotherapy.

  • Treatment Groups:

    • Vehicle Control

    • Mps1 Inhibitor alone

    • Paclitaxel alone

    • Mps1 Inhibitor + Paclitaxel

  • Dosing Regimen: The timing of administration is critical. Typically, the Mps1 inhibitor is administered shortly before or concurrently with paclitaxel to override the SAC activation.

  • Endpoint Analysis: As with monotherapy, assess tumor volume, body weight, and PD markers. The combination is expected to show significantly enhanced anti-tumor efficacy compared to either agent alone.

Studies with BAY 1217389 have demonstrated that combination with paclitaxel strongly improves efficacy in a broad range of xenograft models, including those with acquired or intrinsic paclitaxel resistance, without increasing toxicity.[1][7][11][13]

In_Vivo_Efficacy_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis Tumor_Implantation Tumor Cell/PDX Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Dosing: - Vehicle - Monotherapy - Combination Therapy Randomization->Dosing Tumor_Volume Tumor Volume Measurement Dosing->Tumor_Volume Body_Weight Body Weight Monitoring Dosing->Body_Weight PD_Markers Pharmacodynamic Marker Analysis Dosing->PD_Markers Histopathology Histopathology Dosing->Histopathology

Caption: General workflow for in vivo efficacy studies of a novel Mps1 inhibitor.

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed anti-tumor effects.

  • Correlation of PK/PD and Efficacy: Correlate drug exposure levels with target modulation and anti-tumor response to establish a therapeutic window.

Toxicology and Safety Assessment

A preliminary assessment of the compound's safety profile is crucial.

  • Maximum Tolerated Dose (MTD): Conduct a dose-escalation study in non-tumor-bearing mice to determine the MTD. Monitor for clinical signs of toxicity, body weight loss, and changes in blood parameters.

  • Histopathology of Major Organs: At the end of efficacy or toxicology studies, collect major organs (liver, spleen, kidney, heart, lungs) for histopathological examination to identify any potential organ-specific toxicities.

Conclusion

This compound, as a representative of the quinazoline class of compounds, holds potential as a novel Mps1 kinase inhibitor for cancer therapy. The protocols and guidelines presented in this document provide a comprehensive framework for its preclinical in vivo evaluation. By systematically assessing its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy, both as a monotherapy and in combination with standard-of-care agents like paclitaxel, researchers can robustly determine its therapeutic potential and advance its development as a next-generation anti-cancer agent.

References

  • Stucke, V. M., Silljé, H. H., Arnaud, L., & Nigg, E. A. (2002). Human Mps1 protein kinase is required for centrosome duplication and normal mitotic progression. Proceedings of the National Academy of Sciences, 99(8), 5071–5076. [Link]

  • Synapse. (2024). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Synapse. [Link]

  • Liu, X., & Winey, M. (2012). The MPS1 Family of Protein Kinases. Cold Spring Harbor Perspectives in Biology, 4(8), a005728. [Link]

  • Zeng, Y., Ren, X., Jin, P., Zhang, Y., Zhuo, M., & Wang, J. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16484–16514. [Link]

  • The EMBO Journal. (2020). A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint. The EMBO Journal, 39(7), e50257. [Link]

  • Kim, S., Lee, K., & Rhee, K. (2015). Dynamic localization of Mps1 kinase to kinetochores is essential for accurate spindle microtubule attachment. Proceedings of the National Academy of Sciences, 112(35), E4842–E4851. [Link]

  • The Institute of Cancer Research. (n.d.). A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. icr.ac.uk. [Link]

  • Hewitt, L., Tighe, A., Santaguida, S., White, A. M., Jones, C. D., Musacchio, A., Green, S., & Taylor, S. S. (2008). Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores. The Journal of Cell Biology, 181(6), 873–881. [Link]

  • Zeng, Y., Ren, X., Jin, P., Zhang, Y., Zhuo, M., & Wang, J. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. PubMed. [Link]

  • Wengner, A. M., Siemeister, G., Koppitz, M., Lerchen, H.-G., Stoeckigt, D., Schirok, H., ... & Scott, W. J. (2016). Novel Mps1 kinase inhibitors with potent anti-tumor activity. Molecular Cancer Therapeutics, 15(4), 583–592. [Link]

  • Wengner, A. M., Siemeister, G., Koppitz, M., Lerchen, H. G., Stoeckigt, D., Schirok, H., ... & Scott, W. J. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. PubMed. [Link]

  • American Association for Cancer Research. (n.d.). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. aacrjournals.org. [Link]

  • ResearchGate. (n.d.). Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase. ResearchGate. [Link]

  • Lerchen, H.-G., et al. (2020). Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase. Journal of Medicinal Chemistry, 63(15), 8087–8115. [Link]

  • ResearchGate. (n.d.). Therapeutic effect of MPS1 inhibitors and paclitaxel in vivo. (a and b)... ResearchGate. [Link]

Sources

Application Notes & Protocols: High-Throughput Screening of Quinazoline Guanidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] The addition of a guanidine moiety introduces a highly basic, cationic group that can form strong ionic and hydrogen bond interactions, offering unique pharmacological properties. Quinazoline guanidine derivatives have shown promise as Na+/H+ exchanger type 1 (NHE-1) inhibitors and agents that can promote the readthrough of premature termination codons in cells with nonsense mutations.[4][5][6] This guide provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns to identify and validate novel drug candidates from quinazoline guanidine libraries. We will detail the underlying principles of assay selection, provide step-by-step protocols for robust cell-based screening, and outline a rigorous hit confirmation workflow.

Introduction: The Therapeutic Potential of the Quinazoline Guanidine Scaffold

The fusion of a quinazoline core with a guanidinium group creates a class of compounds with significant therapeutic potential. The quinazoline moiety itself is a cornerstone in the design of kinase inhibitors, with drugs like gefitinib and erlotinib targeting the Epidermal Growth Factor Receptor (EGFR) to treat various cancers.[2][3][7] The guanidinium group, a strong base that is protonated at physiological pH, is known to interact with negatively charged pockets in proteins, such as those found in phosphate-binding sites of kinases or the selectivity filter of ion channels.

This unique combination makes quinazoline guanidine libraries a rich source for discovering modulators of various biological targets.[8] Recent research has highlighted their activity as NHE-1 inhibitors, which have therapeutic implications in cardiovascular diseases, and as potential treatments for genetic disorders caused by nonsense mutations.[4][5][6][9] High-throughput screening (HTS) is an essential technology that enables the rapid testing of large chemical libraries to identify starting points for drug discovery programs.[10][11] This document provides the scientific rationale and practical protocols for screening these valuable compounds.

Target Selection and Assay Development Strategy

The success of any HTS campaign is critically dependent on the development of a robust and reliable assay.[12][13] For quinazoline guanidine compounds, whose targets often involve complex cellular machinery like kinases or ion transporters, cell-based assays are frequently more biologically relevant than simple biochemical assays.[14][15][16][17] Cell-based assays provide data on a compound's efficacy, mechanism of action, and potential toxicity within the context of a living system.[14][15]

Causality in Assay Choice: Why Cell-Based Assays?

While biochemical assays are useful for studying direct target-ligand interactions, they cannot account for crucial factors like cell permeability, off-target effects, or impact on downstream signaling pathways.[15] Given that many quinazoline derivatives target intracellular kinases, a compound must first cross the cell membrane to be effective.[18][19] A cell-based assay inherently selects for membrane-permeable compounds. Furthermore, phenotypic screens, such as those measuring cell viability or apoptosis, can uncover novel mechanisms of action without prior knowledge of a specific molecular target.[14]

A primary focus for this class of compounds is the inhibition of protein kinases, which are pivotal in cancer cell signaling.[2][18] Therefore, a cell-based antiproliferative assay using a cancer cell line known to be dependent on a specific kinase (e.g., EGFR-dependent A549 cells) is a logical and powerful primary screening strategy.[20]

Assay Principle: Luminescent Cell Viability

We will focus on a luminescent cell viability assay, such as Promega's CellTiter-Glo®, as the primary HTS method.[14][20]

  • Mechanism: This is a homogeneous "add-mix-read" assay that measures the amount of ATP present, which is a direct indicator of metabolically active, viable cells.[14] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is proportional to the ATP concentration.

  • Why this choice? This assay format is ideal for HTS due to its high sensitivity, broad dynamic range, and compatibility with automation.[11][14] The simple protocol minimizes handling steps, reducing the potential for errors.

HTS Assay Development and Validation

Before initiating a full-scale screen, the chosen assay must be rigorously optimized and validated to ensure the data generated is reliable and reproducible.[11][21]

Key Optimization Parameters

The following parameters must be systematically tested to establish a robust assay window:

  • Cell Seeding Density: Determine the optimal number of cells per well that results in exponential growth during the assay period and a strong signal.

  • DMSO Tolerance: As compound libraries are stored in DMSO, the assay must be tolerant to the final concentration of the solvent. Test cell viability across a range of DMSO concentrations (e.g., 0.1% to 1.0%).

  • Incubation Time: Optimize the compound treatment duration to allow for a measurable biological effect. For antiproliferative assays, this is typically 48-72 hours.

  • Reagent Stability: Confirm the stability of the luminescent signal over time to ensure consistent readings across all plates in a batch.

Statistical Validation: The Z'-Factor

The quality of an HTS assay is quantified by the Z'-factor, a statistical parameter that reflects the dynamic range and data variation.

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., a known cytotoxic agent).

  • μn and σn are the mean and standard deviation of the negative control (e.g., DMSO vehicle).

An assay is considered robust and suitable for HTS if it achieves a Z'-factor ≥ 0.5 .

ParameterRecommended ValueRationale
Plate Format 384-well or 1536-wellIncreases throughput and reduces reagent costs.
Final DMSO Conc. ≤ 0.5%Minimizes solvent-induced toxicity or artifacts.
Assay Window (S/B) > 5Ensures a clear distinction between signal and background.
Z'-Factor ≥ 0.5Indicates a high-quality, reliable assay for screening.
CV of Controls < 10%Demonstrates low variability and high reproducibility.
Table 1: Key validation parameters for a robust HTS assay.

Detailed Protocol: Cell-Based Antiproliferative HTS

This protocol describes a primary screen to identify quinazoline guanidine compounds that inhibit the proliferation of A549 non-small cell lung cancer cells.

Materials and Reagents
  • Cell Line: A549 (human non-small cell lung cancer) cell line.[20]

  • Culture Medium: F-12K Medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[20]

  • Compound Library: Quinazoline guanidine library (10 mM stock in DMSO).

  • Assay Plates: Sterile, tissue culture-treated 384-well white, clear-bottom plates.[20]

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.[20]

  • Control Compounds: Staurosporine or Gefitinib (positive control, 10 µM final), DMSO (negative control).

  • Instrumentation: Automated liquid handler, multidrop dispenser, temperature/CO₂-controlled incubator, plate luminometer.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Harvest cells using trypsin and perform a cell count.

    • Dilute the cell suspension in culture medium to a pre-optimized concentration (e.g., 2,500 cells per 40 µL).

    • Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.[20]

    • Incubate plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[20]

  • Compound Addition:

    • Prepare intermediate assay plates by diluting the 10 mM stock library to an intermediate concentration.

    • Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer a small volume (e.g., 50 nL) of compounds and controls from the intermediate plate to the cell plates. The final screening concentration is typically 10 µM.

  • Incubation:

    • Return the plates to the 37°C, 5% CO₂ incubator and incubate for 72 hours.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Confirmation Workflow

Raw data from the primary screen must be processed and validated through a rigorous multi-step process to identify true, confirmed hits and eliminate artifacts.[13][22][23]

Primary Data Analysis
  • Normalization: Raw luminescence values for each compound well are normalized to the plate controls. This is typically expressed as percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Selection: A hit is defined as a compound that meets a specific activity threshold. A common starting point is a threshold of >50% inhibition or a value greater than 3 standard deviations from the mean of the negative controls (DMSO).

Hit Confirmation and Triage

This multi-step process ensures that initial hits are genuine and worthy of follow-up studies.[13][22][23]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Generation Primary HTS Campaign (e.g., 100k compounds) Single Concentration (10 µM) ReTest Re-test Primary Hits (Fresh Sample) Primary->ReTest ~1-3% Hit Rate DoseResponse Dose-Response Curve (8-point, IC50 determination) ReTest->DoseResponse Confirm Activity Orthogonal Orthogonal Assay (e.g., Target-based biochemical assay) DoseResponse->Orthogonal Confirm Mechanism CounterScreen Counter-Screen (Rule out non-specific activity) Orthogonal->CounterScreen Assess Specificity SAR SAR & Lead Optimization CounterScreen->SAR Validated Hit Series

Diagram 1: A typical workflow for HTS hit confirmation and progression.

  • Hit Re-test: Compounds identified as hits in the primary screen are re-tested under the exact same assay conditions to confirm their activity and rule out experimental error.[22]

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC50 or EC50 value).[13][22] This step is crucial for ranking compounds and establishing a preliminary structure-activity relationship (SAR).

  • Orthogonal Assays: The activity of the hits is verified in a different assay that measures the same biological endpoint but uses a different technology or principle.[22][24] For example, if the primary screen was a cell viability assay, an orthogonal assay could be a direct biochemical kinase inhibition assay using the purified target protein (e.g., EGFR). This confirms that the compound's effect is mediated through the intended target.

  • Counter-Screens & Selectivity: Hits are tested in counter-screens to eliminate compounds that act through undesirable or non-specific mechanisms (e.g., cytotoxicity in a non-target cell line).[24] For kinase inhibitors, profiling against a panel of other kinases is essential to determine selectivity.[20]

Hit IDPrimary Screen (% Inhibition @ 10µM)Confirmation IC50 (µM)Orthogonal Assay (Biochemical EGFR IC50, µM)Selectivity (Kinase X IC50, µM)
QG-00185.20.750.12> 50
QG-00262.58.915.39.5
QG-00391.00.50Not Active> 50
QG-00477.41.21.51.8
Table 2: Example data from a hit triage process. QG-001 emerges as the most promising hit due to its potent, on-target, and selective activity.

Conclusion

The quinazoline guanidine scaffold represents a promising starting point for the discovery of novel therapeutics. The successful execution of a high-throughput screening campaign requires a deep understanding of the target biology, careful development of a robust and relevant assay, and a systematic workflow for hit validation. By employing the cell-based screening protocols and the rigorous hit confirmation cascade outlined in this guide, researchers can efficiently navigate the complexities of HTS to identify high-quality, validated hits that can serve as the foundation for successful drug discovery programs.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
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  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • Cambridge MedChem Consulting. (n.d.). Overview of the Phases of Drug Discovery.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]

  • Wikipedia. (n.d.). High-throughput screening.
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  • Al-Suhaimi, E. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]

  • Journal of Pharmacy and Pharmacology. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
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  • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery.
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  • Ozerov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Life (Basel, Switzerland), 12(10), 1647. [Link]

  • PubMed. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carbonitrile Libraries.
  • ResearchGate. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Quinaldanilide Libraries.
  • National Institutes of Health. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles.
  • ResearchGate. (n.d.). Some quinazolin-based drugs and drug-like candidates.
  • Wang, Y., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Pest management science, 80(10), 4642–4651. [Link]

  • PubMed. (2017). High-throughput screening and quantitation of guanidino and ureido compounds using liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry.
  • PubMed. (2022). Guanidino quinazolines and pyrimidines promote readthrough of premature termination codons in cells with native nonsense mutations.

Sources

Application Note & Protocol: Determination of GNF-Pf-2700 IC₅₀ in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The rise of drug-resistant Plasmodium falciparum strains presents a formidable challenge to global malaria eradication efforts, necessitating the discovery of novel therapeutics with unique mechanisms of action.[1][2] A critical step in the preclinical assessment of any new antimalarial agent is the accurate determination of its 50% inhibitory concentration (IC₅₀), a key measure of the drug's in vitro potency.[2] This document provides a comprehensive, field-proven protocol for measuring the IC₅₀ of GNF-Pf-2700, a compound belonging to the imidazolopiperazine (IZP) class, against the asexual erythrocytic stages of P. falciparum.

Imidazolopiperazines like GNF-Pf-2700 are a promising class of antimalarials that have shown potent activity against multiple life-cycle stages of the parasite.[3] Their mechanism of action is distinct from current frontline therapies, involving the disruption of the parasite's intracellular secretory pathway and protein trafficking.[3] Understanding this mechanism is crucial for experimental design. As IZPs can be slow-acting compounds, the protocol detailed herein utilizes a 72-hour incubation period to ensure the drug's full effect across at least one complete intraerythrocytic developmental cycle is captured.[1]

This guide is built upon the robust and widely adopted SYBR Green I-based fluorescence assay, which quantifies parasite proliferation by measuring the amplification of parasite DNA.[2][4][5] We provide a step-by-step methodology, explain the scientific rationale behind key experimental choices, and offer guidance on data analysis and quality control to ensure the generation of reliable and reproducible IC₅₀ values.

Principle of the SYBR Green I Assay

The SYBR Green I assay is a sensitive, high-throughput method for quantifying parasite growth in vitro. The fundamental principle is the measurement of parasite DNA content as a proxy for parasite viability and replication.

  • Drug Incubation: Asexual P. falciparum parasites are incubated for 72 hours in 96-well plates containing serial dilutions of GNF-Pf-2700.

  • Lysis & Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The buffer disrupts both the erythrocyte and parasite membranes, releasing parasite DNA.

  • Fluorescence Detection: SYBR Green I exhibits a massive increase in fluorescence quantum yield upon binding to double-stranded DNA. This fluorescence is directly proportional to the amount of parasite DNA in the well.

  • IC₅₀ Calculation: By measuring the fluorescence intensity across a range of drug concentrations and comparing it to untreated controls, a dose-response curve is generated, from which the IC₅₀ value—the concentration of GNF-Pf-2700 that inhibits parasite growth by 50%—is calculated.

The workflow is designed to be a self-validating system through the stringent use of positive, negative, and background controls.

Workflow & Pathway Diagrams

Caption: High-level experimental workflow for GNF-Pf-2700 IC₅₀ determination.

GNF_Pf_2700_IC50_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis P1 Maintain asynchronous P. falciparum culture P3 Prepare parasite inoculum (0.5% parasitemia, 2% hematocrit) P1->P3 P2 Prepare GNF-Pf-2700 serial dilutions A1 Dispense drug dilutions & controls into 96-well plate P2->A1 A2 Add parasite inoculum to all wells P3->A2 A1->A2 A3 Incubate for 72 hours (37°C, gas mixture) A2->A3 R1 Add SYBR Green I Lysis Buffer A3->R1 R2 Incubate 1 hr at RT (in dark) R1->R2 R3 Read fluorescence (Ex: 485nm, Em: 530nm) R2->R3 R4 Normalize data & plot dose-response curve R3->R4 R5 Calculate IC50 Value R4->R5

Caption: Simplified pathway showing the inhibitory target of Imidazolopiperazines.

GNF_Pf_2700_MoA ER Endoplasmic Reticulum (ER) Secretory_Pathway Secretory Pathway (Protein Trafficking & Export) ER->Secretory_Pathway Parasite_Growth Parasite Growth & Viability Secretory_Pathway->Parasite_Growth GNF_Pf_2700 GNF-Pf-2700 (Imidazolopiperazine) GNF_Pf_2700->Secretory_Pathway Inhibits

Materials and Reagents

CategoryItemSpecifications / Supplier
Parasite & Cells P. falciparum strain (e.g., 3D7, Dd2)MR4, BEI Resources
Human Erythrocytes (RBCs), Type O+Local Blood Bank or commercial
Media & Buffers RPMI-1640 MediumWith L-glutamine, without NaHCO₃
Albumax I or Human Serum (Type A+)Gibco / Interstate Blood Bank
HEPES Buffer (1M)Sterile-filtered
Hypoxanthine Solution (10 mM)Sterile-filtered
Sodium Bicarbonate (7.5% w/v)Sterile-filtered
Gentamicin Sulfate Solution (10 mg/mL)
Lysis Buffer (20X Stock)See Protocol Section 5.3 for recipe
Compounds GNF-Pf-2700Custom Synthesis / Vendor
Control Antimalarial (e.g., Artemisinin)Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)Cell culture grade, sterile
Consumables Black, clear-bottom 96-well platesSterile, tissue-culture treated
T25 or T75 Culture FlasksSterile, vented caps
Serological Pipettes, Centrifuge TubesSterile
Equipment CO₂ Incubator37°C
Modular Incubation ChamberFor gassing
Fluorescence Microplate ReaderEx: 485 nm, Em: 530 nm capability
Biosafety Cabinet (Class II)
Centrifuge
Light MicroscopeFor parasitemia checks

Detailed Experimental Protocol

Preparation of Complete Medium (CM)
  • To 500 mL of RPMI-1640, add:

    • 5.94 g HEPES (or 25 mL of 1M stock)

    • 2.1 g Sodium Bicarbonate (or 28 mL of 7.5% stock)

    • 50 mg Hypoxanthine (or 5 mL of 10 mM stock)

    • 2.5 g Albumax I (or 50 mL of heat-inactivated human serum)

    • 0.5 mL of 10 mg/mL Gentamicin

  • Adjust pH to 7.2-7.4. Sterile filter (0.22 µm) and store at 4°C.

P. falciparum Culture Maintenance
  • Standard Culture: Maintain asynchronous P. falciparum cultures in T25 flasks at 3-5% hematocrit in CM.[2]

  • Incubation: Incubate at 37°C in a sealed chamber with a specific gas mixture (5% CO₂, 5% O₂, 90% N₂).[2]

  • Monitoring: Check parasitemia daily via Giemsa-stained thin blood smears.[2]

  • Sub-culturing: When parasitemia reaches 5-8%, dilute the culture back to 0.5-1% with fresh, washed O+ RBCs and fresh CM to maintain healthy growth.[6]

Scientist's Note (Rationale): An asynchronous culture is used for general potency screening as it contains all asexual stages (rings, trophozoites, schizonts), providing a comprehensive assessment of the drug's activity across the entire cycle. For stage-specific questions, synchronization (e.g., with 5% D-sorbitol) would be required.[6]

Preparation of Lysis Buffer with SYBR Green I
  • 20X Lysis Buffer Stock: Prepare a stock solution containing 400 mM Tris-HCl, 100 mM EDTA, 1.6% (w/v) Saponin, and 1.6% (v/v) Triton X-100. Adjust pH to 7.5 and store at room temperature.

  • Working Lysis Buffer: On the day of the assay, prepare the working buffer. For every 10 mL needed, mix:

    • 500 µL of 20X Lysis Buffer Stock

    • 9.5 mL of nuclease-free water

    • 2 µL of SYBR Green I dye (10,000X stock in DMSO)

  • Protect from Light: The working buffer is light-sensitive and should be prepared fresh and kept in the dark (e.g., wrapped in aluminum foil).[2][5]

Drug Plate Preparation
  • Stock Solution: Prepare a 10 mM stock solution of GNF-Pf-2700 in 100% DMSO. Prepare a similar stock for a control drug (e.g., Artemisinin).

  • Intermediate Dilution: In a sterile tube, create a 200 µM working solution by diluting the 10 mM stock in CM. This is a 1:50 dilution (e.g., 2 µL stock + 98 µL CM). This step minimizes the final DMSO concentration.

  • Serial Dilution: In a separate 96-well "dilution plate" (not the final assay plate), perform a 2-fold serial dilution.

    • Add 100 µL of CM to wells A2 through A12.

    • Add 200 µL of the 200 µM working solution to well A1.

    • Transfer 100 µL from A1 to A2, mix well. Transfer 100 µL from A2 to A3, and so on, to create a concentration gradient. Discard 100 µL from the last well.

  • Assay Plate Transfer: Transfer 100 µL from each well of the dilution plate to the corresponding wells of the black, clear-bottom "assay plate" in triplicate (e.g., rows B, C, D).

  • Controls:

    • 100% Growth Control (No Drug): Add 100 µL of CM containing the same final DMSO concentration as the drug wells.

    • Background Control (No Parasites): Add 100 µL of CM.

Assay Initiation and Incubation
  • Prepare Parasite Inoculum: Dilute the parasite culture with washed, uninfected RBCs and CM to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Add Inoculum: Add 100 µL of the parasite inoculum to all wells of the assay plate except the background control wells. Add 100 µL of uninfected RBCs (at 2% hematocrit) to the background control wells.

  • Final Volume: The final volume in each well will be 200 µL. The starting parasitemia is 0.25% and hematocrit is 1%.

  • Incubation: Place the plate in a humidified, airtight container, flush with the gas mixture (5% CO₂, 5% O₂, 90% N₂), and incubate at 37°C for 72 hours.[7]

Scientist's Note (Rationale): The 72-hour incubation period is critical. It allows the initial parasite population to undergo at least one full 48-hour replication cycle, ensuring that effects of slower-acting compounds like GNF-Pf-2700 are fully manifested.[1]

Assay Readout
  • Plate Freezing (Optional but Recommended): After 72 hours, seal the plate and freeze at -20°C or -80°C. This lyses the RBCs and halts parasite growth, allowing for batch processing. Thaw completely before proceeding.

  • Add Lysis Buffer: In a dark room or under low light, add 100 µL of the prepared SYBR Green I Working Lysis Buffer to each well. Mix gently by pipetting.

  • Incubate: Cover the plate and incubate at room temperature for 1 hour in the dark to allow for complete lysis and DNA staining.[7]

  • Read Fluorescence: Read the plate using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[5]

Data Analysis and IC₅₀ Calculation

  • Average Replicates: Calculate the average fluorescence value for each set of triplicates.

  • Subtract Background: Subtract the average fluorescence value of the background control (uninfected RBCs) from all other average values.

  • Normalize Data: Express the background-subtracted fluorescence values as a percentage of the no-drug control (100% growth).

    • % Growth = (Value_Sample / Value_NoDrugControl) * 100

  • Non-linear Regression: Plot the % Growth against the log₁₀ of the drug concentration. Use a non-linear regression model (four-parameter variable slope) to fit the data.

  • Determine IC₅₀: The IC₅₀ is the concentration of GNF-Pf-2700 that corresponds to 50% on the y-axis of the fitted curve. Software like GraphPad Prism, R, or specialized online tools can perform this analysis.[8][9]

ParameterDescriptionTypical Value
Starting Parasitemia Initial % of infected RBCs in the well.0.25% - 0.5%
Final Hematocrit Final % of RBCs by volume in the well.1.0% - 2.0%
Incubation Time Total duration of drug exposure.72 hours
SYBR Green I Dilution Final dilution of the 10,000X stock.1:5000 to 1:10,000
Fluorescence Reading Excitation / Emission wavelengths.~485 nm / ~530 nm

Troubleshooting & Quality Control

  • High Background Fluorescence: May indicate contaminated reagents or RBC lysis prior to the assay. Ensure RBCs are fresh and washed properly.

  • Low Signal-to-Noise Ratio: Check that the initial parasitemia was sufficient and that the culture was healthy. The Z'-factor can be calculated from control wells to assess assay quality; a value >0.5 indicates a robust assay.[10]

  • Inconsistent Replicates: Indicates pipetting errors or improper mixing. Ensure thorough mixing at each dilution step and during the addition of parasite inoculum.

  • IC₅₀ of Control Drug Out of Range: If the IC₅₀ for the known antimalarial (e.g., Artemisinin) is not within the expected range, it suggests a systemic issue with the assay, such as incorrect drug dilutions, resistant parasite strain, or problems with the medium.

References

  • Basco, L. K., et al. (2000). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy. [Link]

  • D'Alessandro, U. (2000). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology. [Link]

  • World Health Organization. (n.d.). Culture of Plasmodium falciparum blood stages v1.0. WWARN Procedure. [Link]

  • Johnson, J. D., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy. [Link]

  • Ghosh, S. K. (2018). Drug susceptibility testing methods of antimalarial agents. Journal of Vector Borne Diseases. [Link]

  • World Health Organization. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure. [Link]

  • Ofulla, A. O., et al. (1994). Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium. The American Journal of Tropical Medicine and Hygiene. [Link]

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  • Johnson, J. D., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples With Various Initial Parasitemia Levels. PubMed. [Link]

  • ResearchGate. (2015). How do I calculate easily (and obtain curves) IC50 for antimalarial tests?. ResearchGate. [Link]

  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link]

  • Gherman, A. M., et al. (2020). Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin. Nature Communications. [Link]

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  • Gamo, F. J., et al. (2008). In silico activity profiling reveals the mechanism of action of antimalarials discovered in a high-throughput screen. Proceedings of the National Academy of Sciences. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Cobbold, S. A., et al. (2018). A conserved metabolic signature associated with response to fast-acting anti-malarial agents. mSphere. [Link]

  • Laleu, B., et al. (2021). The antimalarial efficacy and mechanism of resistance of the novel chemotype DDD01034957. Scientific Reports. [Link]

  • Martínez-García, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]

  • LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. LI-COR Biosciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Experimental Support Division

Welcome to the technical support guide for N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine. This document is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. By understanding its structural characteristics, you can proactively design experiments that ensure its effective dissolution, leading to more reliable and reproducible results.

The molecular structure of this compound, which incorporates both a quinazoline core and a highly basic guanidine group, presents a unique set of physicochemical properties. Quinazoline derivatives are often characterized by their rigid, lipophilic nature, which can lead to poor aqueous solubility.[1] Conversely, the guanidine moiety is a very strong base, suggesting that the compound's solubility will be highly dependent on pH.[2][3]

This guide provides a series of frequently asked questions for rapid problem-solving, followed by in-depth troubleshooting protocols and advanced solubilization strategies.

Compound Profile

A foundational understanding of the compound's properties is the first step in troubleshooting.

PropertyValue / PredictionSource / Rationale
IUPAC Name 2-(8-ethoxy-4-methylquinazolin-2-yl)guanidine[4]
CAS Number 5361-37-5[5]
Molecular Formula C₁₂H₁₅N₅O[6]
Molecular Weight 245.28 g/mol [7]
Predicted LogP 1.64[5]
Predicted pKa ~13.6 (Guanidinium ion)The guanidine group is a strong organic base, existing almost exclusively as the protonated guanidinium cation in neutral water.[3] Additional basic nitrogens in the quinazoline ring will also contribute to pH-dependent charge and solubility.[1]
Appearance Solid (predicted)Guanidine and quinazoline compounds are typically solids at room temperature.[2][8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution?

A: The standard and most recommended starting solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] Quinazoline derivatives generally show good solubility in DMSO.[9] Preparing a high-concentration stock solution (e.g., 10-50 mM) in DMSO is the critical first step for most in vitro experiments.[10] This allows for minimal volumes of organic solvent to be introduced into your final aqueous assay system.

Q2: My compound is not dissolving, even in 100% DMSO. What should I do?

A: This can occur if you are attempting to make a solution that is above the compound's solubility limit in DMSO or if the dissolution kinetics are slow. Consider the following steps:

  • Increase Solvent Volume: The most direct approach is to lower the target concentration by adding more DMSO.[1]

  • Apply Gentle Heat: Warming the solution to 37-40°C can significantly increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.

  • Use Sonication: Placing the vial in a bath sonicator for 5-10 minutes can break up solid aggregates and facilitate dissolution.

  • Try an Alternative Solvent: If DMSO fails, N,N-dimethylformamide (DMF) is often an excellent alternative for quinazoline-based compounds and may offer higher solubility.[9]

Q3: The compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A: This is a very common issue known as "precipitation upon dilution" and occurs when the compound's solubility in the final aqueous-organic mixture is exceeded.[1]

  • Causality: The compound is well-solvated by DMSO but poorly solvated by water. When the DMSO is diluted, water becomes the predominant solvent, and the compound crashes out of the solution.

Here are several effective strategies to overcome this:

  • Lower the Final Concentration: This is the simplest solution. Determine the highest concentration at which the compound remains soluble in your final assay buffer.[1]

  • Modify the Dilution Method: Add the DMSO stock to your aqueous buffer drop-wise or incrementally while vortexing vigorously. This avoids creating localized areas of high concentration that can initiate precipitation.

  • Incorporate Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) into your final aqueous buffer to increase the overall solvent capacity.[1]

  • Use Solubilizing Excipients: For challenging compounds, consider formulating with surfactants like Tween-80 or encapsulating agents like cyclodextrins (e.g., 20% SBE-β-CD in Saline).

Q4: Is the solubility of this compound pH-dependent?

A: Yes, absolutely. The guanidine group is a strong base and will be protonated and positively charged at physiological and acidic pH values.[3] The nitrogen atoms within the quinazoline ring are also basic and can be protonated.[1] This protonation dramatically increases the compound's polarity and its ability to interact with water, thereby increasing solubility. Conversely, at higher (basic) pH, the compound will be in its less soluble, neutral free-base form. Therefore, solubility is expected to be significantly higher in acidic conditions compared to neutral or basic conditions.

Q5: My prepared solution has turned yellow/brown. What does this signify?

A: A change in color often indicates chemical degradation or oxidation.[11] The quinazoline ring system can be susceptible to photolytic or oxidative degradation. If you observe a color change, it is strongly recommended to verify the purity and integrity of your solution using an analytical method like HPLC before proceeding with your experiment. Always prepare fresh solutions for your experiments and avoid long-term storage of aqueous solutions without prior stability validation.[11]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Assessment

This workflow provides a logical progression from initial solvent screening to understanding aqueous behavior.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Assess Kinetic Aqueous Solubility cluster_2 Step 3: Quantify & Troubleshoot A Weigh Compound B Prepare 10-50 mM Stock in Anhydrous DMSO A->B C Use gentle heat / sonication if needed B->C D Dilute DMSO stock into Aqueous Buffer (e.g., PBS pH 7.4) E Equilibrate (e.g., 2h at RT) D->E F Check for Precipitation (Visual Inspection) E->F G Precipitate Observed? F->G H Separate Solid (Centrifuge/Filter) G->H Yes J Proceed with Experiment G->J No I Quantify Supernatant (e.g., HPLC-UV) H->I K Implement Advanced Solubilization Strategy (See Guide 2) I->K

Caption: A logical workflow for preparing and assessing the solubility of this compound.

Guide 2: Protocol for pH-Dependent Solubility Profiling

This experiment is crucial for understanding how the compound will behave in different biological media (e.g., cell culture media vs. acidic lysosomal compartments).

Objective: To determine the compound's solubility across a physiologically relevant pH range.

Materials:

  • This compound

  • Anhydrous DMSO

  • A series of buffers (e.g., 50 mM Citrate buffer pH 3.0, 50 mM Acetate buffer pH 5.0, 50 mM Phosphate buffer pH 7.4, 50 mM Carbonate buffer pH 9.0)

  • Microcentrifuge tubes

  • Analytical method for quantification (e.g., validated HPLC-UV method)

Protocol:

  • Prepare a Stock Solution: Accurately prepare a 10 mM stock solution of the compound in anhydrous DMSO.[10]

  • Dilution: In separate microcentrifuge tubes, add 98 µL of each buffer (pH 3.0, 5.0, 7.4, 9.0).

  • Spike with Compound: To each tube, add 2 µL of the 10 mM DMSO stock to achieve a final theoretical concentration of 200 µM. Vortex immediately and thoroughly.

  • Equilibration: Incubate the tubes at room temperature for 2 hours on a shaker to allow the solution to reach equilibrium.[12]

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.[13]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant from each tube, being cautious not to disturb the pellet.

  • Quantification: Analyze the concentration of the dissolved compound in each supernatant sample using a pre-validated HPLC-UV or LC/MS/MS method.[12] Compare the measured concentration to a calibration curve to determine the solubility at each pH.

Expected Outcome & Causality: You should observe significantly higher solubility at pH 3.0 and 5.0 compared to pH 7.4 and 9.0. This is because the basic guanidine and quinazoline functional groups become protonated in acidic environments, leading to a charged species that is more readily solvated by water.

Caption: The effect of pH on the protonation state and resulting solubility of the compound.

Advanced Solubilization Strategies

If solubility remains a challenge, especially for in vivo studies, more advanced formulation approaches may be necessary. The following formulations have proven successful for other poorly soluble quinazoline derivatives and can serve as excellent starting points.

Formulation ComponentsRationalePotential Starting Ratios
Co-solvent System PEG300 and Tween-80 act as co-solvents and surfactants to keep the drug in solution upon dilution in an aqueous medium.10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Cyclodextrin Complexation Sulfobutylether-β-cyclodextrin (SBE-β-CD) encapsulates the lipophilic drug molecule, presenting a hydrophilic exterior to the aqueous environment.10% DMSO in 90% (20% SBE-β-CD in Saline)
Lipid-Based Formulation Corn oil can be used for oral dosing, leveraging lipid absorption pathways. This is suitable for highly lipophilic compounds.10% DMSO in 90% Corn Oil

Important: When using any formulation, it is critical to run a vehicle control group in your experiments to ensure that the formulation components themselves do not have a biological effect.

References

  • Solubility of Things. (n.d.). Guanidine.
  • BenchChem. (2025). Overcoming solubility issues of 4-(Methylthio)quinazoline.
  • BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • PharmaCeiling. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • PubChem. (n.d.). 2-(4-Ethoxy-8-methylquinazolin-2-yl)guanidine.
  • Wikipedia. (n.d.). Guanidine.
  • Wikipedia. (n.d.). Quinazoline.
  • ChemScene. (n.d.). 1-(8-Ethoxy-4-methylquinazolin-2-yl)guanidine.
  • Fluorochem. (n.d.). This compound.
  • BenchChem. (2025). Technical Support Center: 2-Guanidine-4-methylquinazoline.

Sources

Technical Support Center: Optimizing N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine Concentration in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of this compound in your experiments. Our goal is to empower you with the knowledge to overcome common challenges and ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and application of this compound.

Q1: What is the primary known mechanism of action for guanidine-containing compounds like this compound?

A1: Guanidine derivatives have been identified as inhibitors of various enzymes, particularly kinases. For instance, arylpyridin-2-yl guanidine derivatives have been shown to act as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in inflammatory signaling pathways.[1] While the specific targets of this compound may vary, its structural similarity suggests a potential role as a kinase inhibitor. The guanidinium group is known to form strong interactions with negatively charged residues in enzyme active sites.[2]

Q2: How should I properly store this compound?

A2: For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture at -20°C. For solutions, prepare a concentrated stock in anhydrous DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage due to potential hydrolysis.

Q3: My this compound solution in DMSO has a precipitate after being stored. What should I do?

A3: Precipitation from a DMSO stock solution can occur due to the absorption of atmospheric moisture, which reduces the solubility of hydrophobic compounds.[3] Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, it may indicate that the compound has degraded or the solution is supersaturated. It is recommended to prepare a fresh stock solution from the solid compound.

Q4: What is the recommended starting concentration range for my cell-based assays?

A4: The optimal concentration of this compound is highly dependent on the specific cell line and assay. A good starting point for a dose-response experiment is to use a broad range of concentrations, typically from 1 nM to 100 µM. Based on the activity of similar guanidine compounds, a more focused range of 0.1 µM to 20 µM is often effective.[1]

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: High Variability or Poor Reproducibility in Assay Results

Potential Cause 1: Inconsistent Compound Concentration due to Solubility Issues

  • Explanation: this compound, like many small molecules, can have limited aqueous solubility. When diluting a DMSO stock into aqueous assay buffer or cell culture media, the compound can precipitate, leading to a lower effective concentration.

  • Solution:

    • Prepare a fresh serial dilution of the compound in your assay buffer or media for each experiment.

    • Visually inspect for precipitation at each dilution step.

    • Increase the final DMSO concentration in your assay, but keep it below 0.5% to avoid solvent-induced artifacts. Always include a vehicle control with the same final DMSO concentration.

    • Consider using a less aqueous buffer if your assay permits, or adding a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) to improve solubility.

Potential Cause 2: Compound Degradation

  • Explanation: The quinazoline ring system can be susceptible to hydrolysis, especially at non-neutral pH or upon prolonged incubation in aqueous solutions.[4]

  • Solution:

    • Perform a time-course experiment to determine the stability of the compound under your specific assay conditions.

    • Minimize the incubation time of the compound in aqueous buffers.

    • Prepare fresh dilutions immediately before use.

Issue 2: No or Low Activity Observed in the Assay

Potential Cause 1: Sub-optimal Compound Concentration

  • Explanation: The effective concentration of the compound may be outside the range you are testing.

  • Solution:

    • Perform a wide dose-response curve , from nanomolar to high micromolar concentrations, to identify the active range.

    • Ensure accurate pipetting and serial dilutions.

Potential Cause 2: Inappropriate Assay Conditions

  • Explanation: The biological activity of the compound may be dependent on specific assay conditions, such as pH, temperature, or the presence of co-factors.

  • Solution:

    • Review the literature for similar compounds to identify optimal assay conditions.

    • If a kinase assay, ensure the ATP concentration is appropriate. High ATP concentrations can compete with ATP-competitive inhibitors.

Issue 3: Unexpected Cellular Toxicity

Potential Cause 1: Off-Target Effects

  • Explanation: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity.

  • Solution:

    • Determine the cytotoxic concentration (CC50) of the compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

    • Work at concentrations well below the CC50 for your mechanism-of-action studies.

    • Consider profiling the compound against a panel of kinases or other relevant targets to identify potential off-target activities.

Potential Cause 2: Solvent Toxicity

  • Explanation: High concentrations of DMSO can be toxic to cells.

  • Solution:

    • Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).

    • Always include a vehicle control (media with the same concentration of DMSO) to differentiate between compound-specific and solvent-induced effects.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
DMSO≥ 20 mg/mLAnhydrous DMSO is recommended for stock solutions.
Ethanol~5 mg/mLCan be used as a co-solvent with DMSO.
WaterPoorly solubleAqueous solubility is pH-dependent.
PBS (pH 7.4)< 0.1 mg/mLProne to precipitation.

Table 2: Recommended Stability Testing Conditions

ConditionTemperatureDurationAnalysis Method
Aqueous Buffer (pH 7.4)37°C0, 2, 4, 8, 24 hoursHPLC-UV
Cell Culture Media37°C, 5% CO20, 24, 48, 72 hoursLC-MS
DMSO Stock-20°C1, 3, 6 monthsHPLC-UV

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of solid this compound in a sterile microfuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be required.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dose-Response Experiment in a Cell-Based Assay
  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Compound Dilution:

    • Prepare a serial dilution of your this compound stock solution in cell culture media.

    • Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions.

    • Prepare a vehicle control containing the same final concentration of DMSO as your highest compound concentration.

  • Cell Treatment:

    • Remove the old media from your cells and add the media containing the different concentrations of the compound.

    • Include untreated and vehicle control wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your assay to measure the desired endpoint (e.g., cell viability, protein expression, enzyme activity).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO dilution Serial Dilution in Assay Buffer stock->dilution treatment Treat Cells with Compound dilution->treatment seeding Seed Cells seeding->treatment incubation Incubate treatment->incubation readout Assay Readout incubation->readout plot Plot Dose-Response Curve readout->plot ic50 Determine IC50/EC50 plot->ic50 signaling_pathway stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor mapk MAPK Pathway receptor->mapk msk1 MSK1 mapk->msk1 nfkb NF-κB msk1->nfkb Phosphorylation gene Gene Transcription (e.g., IL-6) nfkb->gene compound This compound compound->msk1 Inhibition

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound on MSK1.

References

  • National Toxicology Program. (2021). 15th Report on Carcinogens. National Institutes of Health. Retrieved from [Link]

  • Goutelle, S., et al. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 22(11), 1935. Retrieved from [Link]

  • Kumar, S., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology, 58(1), 93-99. Retrieved from [Link]

  • McTague, J., et al. (2019). Characterization of PGua4, a Guanidinium-Rich Peptoid that Delivers IgGs to the Cytosol via Macropinocytosis. Bioconjugate Chemistry, 30(5), 1438-1450. Retrieved from [Link]

  • Rodrigues, T., et al. (2018). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 16(1), 29. Retrieved from [Link]

  • PubChem. (n.d.). N-Nitrosodiethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2019). Synthesis, biological activity, and mechanism of action of new 2-pyrimidinyl hydrazone and N-acylhydrazone derivatives, a potent and new classes of antileishmanial agents. European Journal of Medicinal Chemistry, 184, 111742. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2019). Synthesis, biological activity, and mechanism of action of new 2-pyrimidinyl hydrazone and N-acylhydrazone derivatives, a potent and new classes of antileishmanial agents. European Journal of Medicinal Chemistry, 184, 111742. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Ethoxy-8-methylquinazolin-2-yl)guanidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Matta, R., et al. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. Scientific Reports, 13(1), 9831. Retrieved from [Link]

  • Saha, R. N., et al. (2015). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 114, 279-288. Retrieved from [Link]

  • PubChem. (n.d.). 2-(7-Methoxy-4-methylquinazolin-2-yl)guanidine. National Center for Biotechnology Information. Retrieved from [Link]

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"reducing off-target effects of GNF-Pf-2700 in experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: GNF-Pf-2700

A Researcher's Guide to Characterizing and Mitigating Off-Target Effects

Disclaimer: As of early 2026, there is no publicly available scientific literature detailing the precise mechanism of action or selectivity profile of a compound designated "GNF-Pf-2700." The "GNF" prefix suggests origination from the Genomics Institute of the Novartis Research Foundation, and "Pf" indicates a focus on Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

This guide is therefore constructed as a generalized but technically robust resource for researchers working with a novel, selective inhibitor like GNF-Pf-2700. The principles, protocols, and troubleshooting advice provided are based on established best practices in chemical biology and drug development for minimizing and understanding off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern when working with a selective inhibitor like GNF-Pf-2700?

A: Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target.[1] For an antimalarial agent like GNF-Pf-2700, the primary concern is its interaction with human host proteins, which can lead to cytotoxicity, confounding experimental results, and potential clinical toxicity. The ATP-binding pocket of many kinases, a common drug target, is highly conserved across the human kinome, making off-target interactions a significant challenge.[2][3] Understanding and minimizing these effects is critical for validating that the observed anti-parasitic phenotype is a direct result of inhibiting the intended P. falciparum target.

Q2: What is a "Selectivity Index" and how do I establish it for GNF-Pf-2700?

A: The Selectivity Index (SI) is a quantitative measure of a compound's specificity. It is typically calculated as the ratio of its cytotoxic concentration in host cells (e.g., CC50 in a human cell line like HepG2) to its effective concentration against the parasite (e.g., EC50 against P. falciparum).

SI = CC50 (Host Cells) / EC50 (P. falciparum)

A higher SI value indicates greater selectivity for the parasite and a wider therapeutic window. An SI > 10 is often considered a minimum benchmark in early-stage antimalarial drug discovery.[4] Establishing this index early is crucial for interpreting all subsequent experimental data.

Q3: Before starting complex experiments, what are the fundamental best practices for preparing and using GNF-Pf-2700 in cell culture to minimize variability?

A: Proper handling and use of any small molecule inhibitor are foundational to reproducible results.[5][6]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C.[5]

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration used for GNF-Pf-2700. Most cell lines can tolerate DMSO up to 0.1-0.5%, but this should be empirically determined.[7]

  • Dose-Response Curves: Never rely on a single concentration. A full dose-response curve is essential to determine the EC50/IC50 and to identify the lowest effective concentration that produces the desired on-target effect. Using concentrations significantly above the EC50 dramatically increases the risk of engaging lower-affinity off-targets.[7][8]

  • Time-Course Experiments: The timing of inhibitor addition and the duration of treatment are critical variables. Perform time-course experiments to understand the dynamics of the phenotypic response.[6]

Troubleshooting Guide: Investigating Unexpected Results

This section addresses common problems encountered during the experimental validation of a novel inhibitor.

Scenario 1: "I'm observing significant toxicity in my human host cell line at concentrations required to kill P. falciparum. How do I determine if this is an on-target or off-target effect?"

This is a classic selectivity problem. The observed host cell toxicity could stem from GNF-Pf-2700 inhibiting a human ortholog of the parasite target or an entirely unrelated protein.

A Start: High Host Cell Toxicity Observed B Step 1: Confirm On-Target Potency Determine EC50 in P. falciparum Determine CC50 in Host Cells A->B C Calculate Selectivity Index (SI) SI = CC50 / EC50 B->C D Is SI < 10? C->D E High Probability of Off-Target Toxicity D->E Yes G Is SI >= 10? D->G No F Proceed with Off-Target ID Strategies E->F H Toxicity may be due to: 1. On-target effect on human ortholog 2. Highly potent off-target effect 3. Assay artifact G->H I Step 2: Use Orthogonal Controls - Structurally unrelated inhibitor for the same Pf target - Genetic validation (e.g., knockdown of human ortholog) H->I J Does orthogonal control replicate toxicity? I->J K Likely On-Target Effect on Human Ortholog J->K Yes L Likely Off-Target Effect of GNF-Pf-2700 J->L No

Caption: Workflow for troubleshooting host cell toxicity.

  • Orthogonal Chemical Probe: Use a structurally unrelated inhibitor that targets the same P. falciparum protein.[6] If this second compound kills the parasite without host cell toxicity, it strongly suggests the toxicity of GNF-Pf-2700 is due to an off-target effect.

  • Genetic Validation: If a human ortholog of the P. falciparum target is known, use siRNA or CRISPR to knock down its expression in the host cell line. If knockdown of the human ortholog phenocopies the toxicity observed with GNF-Pf-2700, the effect is likely on-target.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can directly measure target engagement in intact cells.[9][10] By comparing the thermal stabilization of the target protein in parasite vs. human cells, you can directly assess selectivity. (See Protocol 2).

Scenario 2: "The anti-parasitic phenotype I observe is inconsistent or doesn't align with the known function of the intended target. What could be wrong?"

This issue points towards either experimental variability or a misunderstanding of the compound's true mechanism of action, which could be dominated by an off-target.

  • Confirm Target Expression: First, verify that your P. falciparum strain expresses the intended target at the life cycle stage being tested using methods like Western blotting or qPCR.[6]

  • Biochemical vs. Cellular Potency: Compare the compound's potency in a biochemical assay (using purified target protein) versus a cell-based assay. A large drop-off in potency in the cellular context could indicate poor cell permeability, compound instability, or efflux by the parasite.[6][7]

  • Rescue Experiments: If possible, express a mutated version of the target protein that is resistant to GNF-Pf-2700. If this rescues the parasites from the compound's effects, it provides strong evidence for on-target activity.

  • Metabolomics Profiling: Untargeted metabolomics can reveal the biochemical pathways disrupted by the compound.[11] If GNF-Pf-2700 treatment results in a metabolic signature consistent with inhibition of its intended target, it strengthens the on-target hypothesis.

Scenario 3: "How can I proactively identify the specific human off-targets of GNF-Pf-2700?"

Identifying unknown off-targets requires specialized, unbiased screening methods.

  • Kinome Scanning: If the intended target is a kinase, broad screening panels are the gold standard for assessing selectivity.[12] Services like KINOMEscan® test the compound's binding affinity against hundreds of human kinases, providing a detailed map of on- and off-target interactions.[13][14]

  • Proteome-Wide CETSA (TPP/PISA): Advanced mass spectrometry-based methods like Thermal Proteome Profiling (TPP) or Proteome Integral Solubility Alteration (PISA) can identify which proteins are thermally stabilized by GNF-Pf-2700 across the entire proteome of human cells, revealing direct binding partners.[15]

  • Chemical Proteomics: This approach uses an affinity probe version of GNF-Pf-2700 to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[16] This can identify both direct and indirect binding partners.

Experimental Protocols & Data

Protocol 1: Determining the Selectivity Index (SI)

This protocol outlines a method to determine the EC50 of GNF-Pf-2700 against P. falciparum and the CC50 against a human cell line (e.g., HepG2).

Part A: P. falciparum Efficacy Assay (SYBR Green I)

  • Setup: In a 96-well plate, add serially diluted GNF-Pf-2700 to synchronized ring-stage P. falciparum cultures (e.g., 3D7 strain) at 1% parasitemia and 2% hematocrit. Include positive (e.g., Artemisinin) and negative (DMSO vehicle) controls.

  • Incubation: Incubate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis & Staining: Freeze the plate at -80°C to lyse red blood cells. Thaw and add SYBR Green I lysis buffer. Incubate in the dark for 1 hour.

  • Readout: Measure fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: Plot fluorescence against log[GNF-Pf-2700] and fit a dose-response curve to determine the EC50.

Part B: Human Cell Cytotoxicity Assay (MTS/MTT)

  • Setup: Seed HepG2 cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serially diluted GNF-Pf-2700. Include positive (e.g., Staurosporine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTS or MTT reagent according to the manufacturer's protocol and incubate for 1-4 hours. Measure absorbance on a plate reader.

  • Analysis: Plot absorbance against log[GNF-Pf-2700] and fit a dose-response curve to determine the CC50.

CompoundP. falciparum 3D7 EC50 (nM)HepG2 CC50 (nM)Selectivity Index (SI)Assessment
GNF-Pf-2700 501,50030Good Selectivity
Compound X 753004Poor Selectivity
Chloroquine 20> 10,000> 500Excellent Selectivity
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms that GNF-Pf-2700 binds to its intended target in intact cells, leading to its thermal stabilization.[10][17]

cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection A Intact Cells (P. falciparum or Human) B Treat with GNF-Pf-2700 or Vehicle (DMSO) A->B C Aliquot cells into PCR tubes B->C D Heat across a temperature gradient (e.g., 40°C to 70°C) C->D E Lyse cells (freeze-thaw) D->E F Centrifuge at high speed to pellet aggregated proteins E->F G Collect supernatant (soluble protein fraction) F->G H Analyze supernatant by Western Blot for Target Protein G->H I Quantify band intensity H->I

Caption: Experimental workflow for a CETSA experiment.

  • Cell Treatment: Treat parasite or human cells with GNF-Pf-2700 at a saturating concentration (e.g., 10-20x EC50) or with vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of the soluble target protein remaining at each temperature by Western blot.

  • Analysis: Plot the percentage of soluble protein against temperature. A shift of the melting curve to the right for the GNF-Pf-2700-treated sample compared to the vehicle control indicates target engagement and stabilization.

References

  • Benchchem. (n.d.). Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture.
  • Benchchem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • Benchchem. (n.d.). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
  • Benchchem. (n.d.). Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • Pao, W., & Chmielecki, J. (2010). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 16(6), 1665-1667*.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Bamborough, P., Chung, C. W., & Furdui, V. I. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Journal of medicinal chemistry, 54(21), 7361-7376*. Retrieved from [Link]

  • Lim, H., et al. (2021). Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. ACS Infectious Diseases, 7(11), 3108-3123. Retrieved from [Link]

  • Ho, S. C., et al. (2012). Selective and specific inhibition of the plasmodium falciparum lysyl-tRNA synthetase by the fungal secondary metabolite cladosporin. Cell Host & Microbe, 11(6), 633-643*. Retrieved from [Link]

  • D'Alessandro, U., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15(6), 1881-1921*. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. Retrieved from [Link]

  • Yokokawa, F., et al. (2018). A conserved metabolic signature associated with response to fast-acting anti-malarial agents. Malaria Journal, 17(1), 1-13.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Eurofins Discovery. (n.d.). scanMAX Kinase KINOMEscan LeadHunter Panel.
  • Perrin, J., et al. (2021). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife, 10, e65231. Retrieved from [Link]

Sources

Technical Support Center: N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine Powder

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As there is no publicly available, specific Safety Data Sheet (SDS) for N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine, this guidance is synthesized from best practices for handling analogous chemical structures, including guanidine and quinazoline derivatives.[1][2] All handling of this compound should be performed under the assumption that it is hazardous. Always consult your institution's safety protocols and conduct a thorough risk assessment before beginning any experiment.[3]

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound powder.

Problem: The powder appears clumped, moist, or has changed in appearance.

  • Possible Cause: Hygroscopicity and Degradation. The guanidine moiety in the compound's structure suggests it may be hygroscopic, meaning it can absorb moisture from the atmosphere.[1][4] This can lead to clumping and may also accelerate chemical degradation through hydrolysis.[5] The quinazoline ring system, while generally stable, can degrade with exposure to light, heat, or humidity, which might manifest as a color change.[6][7]

  • Immediate Actions:

    • Do not use the powder if significant changes in its physical appearance are observed.

    • Move the container to a desiccator with a fresh desiccant immediately.

    • Review your storage conditions against the recommendations in the FAQ section below.

  • Preventative Measures: Always store the compound in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), in a cool, dark, and dry place.[8] For long-term storage, a desiccator cabinet is highly recommended.

Problem: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Compound Degradation or Contamination. Inconsistent results are a classic sign of compound instability.[6] Degradation of this compound due to improper storage or handling can lead to a loss of potency.[6] Cross-contamination from repeated use of the same spatula or weighing paper can also introduce impurities.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. Avoid using stock solutions that have been stored for extended periods unless their stability has been validated.[6]

    • Verify Purity: If possible, verify the purity of your powder using an appropriate analytical method, such as HPLC or LC-MS, and compare it to a fresh or reference sample.

    • Review Handling Technique: Ensure you are using clean, dedicated utensils for this specific compound to prevent cross-contamination.

Problem: The powder is not dissolving as expected in my chosen solvent.

  • Possible Cause: Poor Solubility or Incorrect Solvent Choice. The solubility of complex organic molecules can be challenging to predict. The quinazoline and guanidine structures suggest that its solubility will be highly dependent on pH. Guanidine groups are basic and will become more soluble in acidic solutions due to the formation of a charged salt.

  • Troubleshooting Workflow:

    • pH Adjustment: Try adjusting the pH of your aqueous solvent. Acidifying the solution (e.g., with dilute HCl) is likely to increase solubility.

    • Use of Co-solvents: If working with aqueous buffers, the addition of organic co-solvents like DMSO, DMF, or ethanol may be necessary.[9]

    • Sonication/Vortexing: Gentle heating (if the compound's thermal stability permits) and mechanical agitation like vortexing or sonication can aid dissolution.[10]

    • Solubility Testing: Before a large-scale experiment, perform a small-scale solubility test with various solvent systems to find the optimal conditions.[11]

graph TD { A[Start: Solubility Issue] --> B{Is the solvent aqueous?}; B -- Yes --> C{Try adjusting pH}; C --> D{Did it dissolve?}; D -- No --> E[Consider adding a co-solvent e.g., DMSO]; B -- No --> F[Try a different organic solvent]; F --> D; E --> G{Try gentle heating or sonication}; G --> D; D -- Yes --> H[End: Solubilized]; D -- No --> I[Re-evaluate solvent choice or consult literature for similar compounds]; } Figure 1: Decision workflow for troubleshooting solubility issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

Based on its chemical structure, the compound should be stored in a cool, dry, and dark environment.[5][8] Keep the container tightly sealed to prevent moisture absorption.[12] For long-term stability, storage in a desiccator at 2-8°C, under an inert atmosphere, is recommended.

Condition Recommendation Rationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential chemical degradation.[6]
Atmosphere Inert Gas (Argon/Nitrogen)Minimizes risk of oxidation.[5]
Humidity Dry / DesiccatedThe guanidine group suggests potential hygroscopicity.[1][13]
Light Amber vial / DarkQuinazoline structures can be light-sensitive.[6][14]

Q2: What Personal Protective Equipment (PPE) should I wear when handling this powder?

As the specific toxicity is unknown, a high level of caution is warranted.[3] Always handle this compound inside a certified chemical fume hood or a containment system like a glove box to prevent inhalation.[15][16]

  • Eye/Face Protection: Safety goggles and a face shield.[17]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.[1][18]

  • Body Protection: A lab coat, fully buttoned.[19]

  • Respiratory Protection: Use within a fume hood is the primary engineering control. If there's a risk of aerosolization outside of a hood, a NIOSH-approved respirator may be necessary based on your institutional risk assessment.[18]

Q3: How should I properly weigh and transfer the powder?

  • Preparation: Perform all work in a chemical fume hood or other ventilated enclosure.[16]

  • Static Control: Use an anti-static weigh boat or an ionizer to minimize static electricity, which can cause the powder to disperse.[16]

  • Transfer: Use a spatula to carefully transfer the powder. Avoid pouring, as this can create dust clouds.[20]

  • Cleaning: Clean the spatula and work surfaces immediately after use to prevent contamination.

  • Sealing: Tightly seal the container immediately after dispensing the required amount.[21]

Q4: What are the known or likely incompatibilities of this compound?

While specific data is unavailable, general chemical principles suggest avoiding:

  • Strong Oxidizing Agents: Can react with the organic structure.

  • Strong Acids: May react exothermically with the basic guanidine group.

  • Heat and Direct Sunlight: Can accelerate degradation.[7][8]

Q5: How should I dispose of waste containing this compound?

All waste, including contaminated PPE, weigh boats, and unused compound, should be treated as hazardous chemical waste.[20][22] Collect it in a clearly labeled, sealed container and dispose of it according to your institution's and local environmental regulations. Do not pour it down the drain.[22]

Q6: What is the procedure for a small spill of the powder?

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate and follow your institution's emergency procedures.

  • Contain: If safe to do so, prevent the powder from spreading further. Do not use water, as this may increase its dispersal or reactivity.

  • Cleanup: Gently cover the spill with an inert absorbent material like sand or vermiculite.[20] Carefully sweep the mixture into a designated hazardous waste container. Avoid actions that create dust.[20]

  • Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or safety officer.

graph G { rankdir="TB"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#202124"]; edge [color="#202124"];

}

Figure 2: Workflow for responding to a powder spill.

References

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage.
  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine. (n.d.). Benchchem.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025, November 8). ResearchGate.
  • Bulk Powder Containment: Key Factors for High Potency Handling and Processing. (2020, March 13). Flow Sciences.
  • How to Improve Powder Handling in Pharma Production. (2025, January 9). Schematic.
  • A Comprehensive Guide to Safe Powder Handling. (n.d.). Powder-Solutions, Inc.
  • Safe storage and handling procedures to prevent compound degradation. (n.d.). Benchchem.
  • Essential Safety and Handling Protocols for Unidentified Chemical Compounds. (n.d.). Benchchem.
  • Safety Data Sheet: Guanidine hydrochloride. (n.d.). Carl Roth.
  • Dissolution Method Development for Poorly Soluble Compounds. (n.d.). Dissolution Technologies.
  • A Beginner's Guide to Chemical Storage Best Practices. (n.d.). Moravek.
  • Handling Hazardous Bulk Solids and Powders: Safety First! (n.d.). De Dietrich Process Systems.
  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Institutes of Health.
  • Hygroscopicity Testing. (n.d.). BOC Sciences.
  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management.
  • Hazardous chemicals - personal protective equipment (PPE). (2022, October 13). NT WorkSafe.
  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Dissolution Technologies.
  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006, April 3). Pacific Northwest National Laboratory.
  • Classification of hygroscopic powders. (n.d.). ResearchGate.
  • Solubility of Organic Compounds. (2023, August 31). University of Toronto.
  • What are the regulatory requirements for the use of Guanidine Carbonate in biological research? (2025, August 29). Shandong Sparrow Chemical Co., Ltd.
  • Dissolution Method Development for Poorly Soluble Compounds. (2025, August 6). ResearchGate.
  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Celsis.
  • GUANIDINE HYDROCHLORIDE CAS No 50-01-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House.
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn.
  • Guarding Against Chemical Compound Degradation in Pharmaceuticals. (2024, August 30). Biofargo.
  • Hygroscopic powders & eutectic mixtures with examples. (2022, January 20). YouTube.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Institutes of Health.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). National Institutes of Health.
  • Effect of water content on the flowability of hygroscopic powders. (n.d.). ResearchGate.
  • Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). National Institutes of Health.
  • Hygroscopicity in Epoxy Powder Composites. (n.d.). MDPI.

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Technical Support Center: Interpreting Unexpected Results with GNF-Pf-2700

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for GNF-Pf-2700. This guide is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments and may be encountering unexpected results. As Senior Application Scientists, we have compiled this information to help you troubleshoot common issues and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with GNF-Pf-2700.

Q1: I'm observing lower-than-expected potency (high IC50 values) for GNF-Pf-2700 in my P. falciparum growth inhibition assays. What could be the reason?

Several factors could contribute to a higher-than-expected IC50 value for GNF-Pf-2700. These can be broadly categorized into issues with the compound itself, the assay conditions, or the parasite line.

  • Compound Integrity: GNF-Pf-2700, like any small molecule, can degrade over time, especially if not stored correctly. Ensure that your stock solutions are fresh and have been stored at -20°C or -80°C in an appropriate solvent like DMSO. Repeated freeze-thaw cycles should be avoided.

  • Assay Parameters: The specifics of your growth inhibition assay can significantly impact the apparent potency. Factors to consider include:

    • Parasite Density: A high starting parasitemia may require higher concentrations of the inhibitor to achieve 50% inhibition.

    • Incubation Time: Standard assays typically run for 72 or 96 hours to cover at least one full parasite life cycle. Shorter incubation times may not be sufficient to observe the full effect of the inhibitor.

    • Serum Lot: Different lots of human serum used in the culture medium can have variable effects on parasite growth and compound activity. It is crucial to test and qualify new serum lots.

  • Parasite Strain Variability: While GNF-Pf-2700 has shown broad activity against various P. falciparum strains, there can be minor variations in sensitivity. Ensure you are comparing your results to literature values for the specific strain you are using.

Q2: My experiments are showing cytotoxicity in uninfected red blood cells at concentrations where I expect to see antiplasmodial activity. Is this a known off-target effect of GNF-Pf-2700?

This is a critical observation that requires careful deconvolution. GNF-Pf-2700 is known to target the Plasmodium falciparum lysyl-tRNA synthetase (PfKRS). However, it also has some inhibitory activity against the human cytoplasmic lysyl-tRNA synthetase (hKRS).

  • On-Target Host Effect: The observed cytotoxicity could be due to the inhibition of hKRS in contaminating host cells, such as peripheral blood mononuclear cells (PBMCs), if they were not completely removed during red blood cell processing. Standard red blood cell cultures for P. falciparum should have minimal contaminating cells.

  • Compound Precipitation: At high concentrations, GNF-Pf-2700 might precipitate out of solution, especially in media with high protein content. These precipitates can be cytotoxic or interfere with the assay readout (e.g., by causing cell lysis or interacting with detection reagents). Always check the solubility of your compound in your specific culture medium.

To address this, we recommend running a parallel cytotoxicity assay on uninfected red blood cells and, if possible, a human cell line (e.g., HEK293T or HepG2) to determine the selectivity index (SI = CC50 host cell / IC50 parasite).

Q3: I am seeing significant variability in my results between different experimental runs. What are the likely sources of this inconsistency?

Reproducibility is key in any experimental setting. Variability with GNF-Pf-2700 can often be traced back to a few key areas:

  • Inconsistent Parasite Stage: Ensure that your parasite cultures are tightly synchronized before setting up the assay. GNF-Pf-2700 may have differential activity against different life cycle stages of the parasite.

  • Solvent Effects: The final concentration of the solvent (usually DMSO) in your assay wells should be consistent and non-toxic to the parasites (typically ≤0.5%).

  • Plate Edge Effects: In 96- or 384-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect parasite growth. To mitigate this, avoid using the outer wells for experimental data or ensure proper humidification of your incubator.

Troubleshooting Guides

Guide 1: Investigating High IC50 Values

If you are consistently observing IC50 values for GNF-Pf-2700 that are significantly higher than reported in the literature, follow this troubleshooting workflow.

Experimental Workflow for Troubleshooting High IC50 Values

A Start: High IC50 Observed B Check Compound Integrity - Prepare fresh stock - Verify concentration A->B C Review Assay Parameters - Optimize parasite density - Standardize incubation time - Test new serum lot B->C If compound is OK I IC50 Normalizes B->I If new stock works D Assess Parasite Health - Check morphology - Ensure consistent growth rate C->D If parameters are optimal C->I If parameter change works F IC50 Still High? D->F If parasites are healthy D->I If parasite health was the issue E Consider Resistance - Sequence PfKRS gene - Compare with sensitive strain H Contact Technical Support E->H If resistance is suspected F->E Yes G Consult Literature for Strain-Specific Data F->G No G->H J Problem Solved I->J

Caption: Troubleshooting workflow for unexpectedly high IC50 values with GNF-Pf-2700.

Step-by-Step Protocol:

  • Verify Compound Integrity:

    • Prepare a fresh stock solution of GNF-Pf-2700 from a new aliquot or vial.

    • If possible, verify the concentration and purity of your stock solution using an analytical method like HPLC.

  • Standardize Assay Conditions:

    • Perform a titration of your starting parasitemia to find the optimal density for your assay.

    • Ensure your incubation time is consistent across all experiments (e.g., 72 hours).

    • If you have recently changed your serum lot, test the new lot against a previously validated one.

  • Assess Parasite Culture Health:

    • Regularly check the morphology of your parasites using Giemsa-stained blood smears.

    • Monitor the growth rate of your parasite culture to ensure it is healthy and doubling at the expected rate.

  • Investigate Potential Resistance:

    • If you have access to sequencing facilities, sequence the lysyl-tRNA synthetase gene (PfKRS) of your parasite line to check for mutations known to confer resistance.

    • Run a parallel assay with a known sensitive strain of P. falciparum (e.g., 3D7) as a positive control.

Guide 2: Deconvoluting Host Cell Cytotoxicity

If you suspect off-target effects are contributing to your results, this guide will help you differentiate between antiplasmodial activity and host cell cytotoxicity.

Signaling Pathway and Experimental Logic

cluster_parasite Plasmodium falciparum cluster_host Human Host Cell PfKRS PfKRS (Lysyl-tRNA Synthetase) Protein_Synth_P Protein Synthesis PfKRS->Protein_Synth_P Essential for Parasite_Death Parasite Death Protein_Synth_P->Parasite_Death Inhibition leads to hKRS hKRS (Lysyl-tRNA Synthetase) Protein_Synth_H Protein Synthesis hKRS->Protein_Synth_H Essential for Host_Toxicity Host Cell Toxicity Protein_Synth_H->Host_Toxicity Inhibition leads to GNF_Pf_2700 GNF-Pf-2700 GNF_Pf_2700->PfKRS High Affinity Inhibition GNF_Pf_2700->hKRS Lower Affinity Inhibition

Caption: Mechanism of GNF-Pf-2700 and potential for off-target host effects.

Step-by-Step Protocol:

  • Prepare Uninfected Controls:

    • Prepare a culture of uninfected red blood cells at the same hematocrit as your parasite cultures.

    • If available, culture a human cell line (e.g., HEK293T) in parallel.

  • Perform Cytotoxicity Assay:

    • Treat the uninfected red blood cells and the human cell line with the same serial dilution of GNF-Pf-2700 as your main experiment.

    • Incubate for the same duration (e.g., 72 hours).

  • Measure Cell Viability:

    • For uninfected red blood cells, you can measure hemolysis by quantifying the amount of hemoglobin released into the supernatant.

    • For the human cell line, use a standard viability assay such as MTT, MTS, or CellTiter-Glo.

  • Calculate Selectivity Index:

    • Determine the CC50 (50% cytotoxic concentration) for the host cells.

    • Calculate the selectivity index (SI) using the formula: SI = CC50 (host cell) / IC50 (P. falciparum). A higher SI value indicates greater selectivity for the parasite.

Data Summary

The following table summarizes the reported IC50 values for GNF-Pf-2700 against various P. falciparum strains. Use this as a reference to determine if your results are within the expected range.

P. falciparum StrainReported IC50 (nM)Reference
3D7280
Dd2340
HB3310
7G8360

References

  • Novartis, GNF. GNF-Pf-2700. The Medicines for Malaria Venture. [Link]

Technical Support Center: N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cytotoxic assessment of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure robust and reliable experimental outcomes.

Introduction

This compound is a small molecule with a chemical structure that suggests potential biological activity. The quinazoline and guanidine moieties are present in various compounds with known cytotoxic and other pharmacological effects.[1][2] Therefore, a thorough assessment of its cytotoxic potential is a critical step in its preclinical evaluation.[3] This guide provides a framework for designing, executing, and troubleshooting in vitro cytotoxicity assays for this novel compound.

Troubleshooting Guide

This section addresses common issues encountered during the cytotoxicity assessment of novel compounds, providing potential causes and actionable solutions.

General Issues & Inconsistent Results

Q1: My replicate wells show high variability. What are the common causes and solutions?

High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound.[4] The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.[4][5]

Troubleshooting Steps:

  • Cell Seeding: Ensure a homogeneous single-cell suspension before and during plating. Cells, especially adherent ones, can settle quickly, leading to uneven distribution.[6] Mix the cell suspension gently but thoroughly between pipetting sets.[6]

  • Pipetting Technique: Calibrate your pipettes regularly.[5] When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and splashing. Use fresh tips for each replicate where possible.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and your test compound, leading to skewed results.[5] To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells to maintain humidity.[5]

  • Compound Solubility: Poor solubility of this compound can lead to inconsistent concentrations across wells. Visually inspect for precipitates. If solubility is an issue, consider using a co-solvent like DMSO, ensuring the final concentration does not exceed a non-toxic level (typically <0.5%).[4]

Assay-Specific Issues

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures metabolic activity as an indicator of cell viability.[7]

Q2: My absorbance readings are too low in my MTT assay. What could be the cause?

Low absorbance readings in an MTT assay suggest insufficient formazan production, which can stem from several factors.[4]

Troubleshooting Steps:

  • Low Cell Density: The number of viable cells may be too low to generate a detectable signal.[4] Determine the optimal cell seeding density through a cell titration experiment. For many cell lines, a density of 5,000 to 10,000 cells per well in a 96-well plate is a good starting range.[4][5]

  • Insufficient Incubation Time: The incubation period with the MTT reagent may be too short for adequate formazan formation. A typical incubation time is 1-4 hours.[4]

  • Suboptimal MTT Concentration: The standard MTT concentration is 0.5 mg/mL, but this may need optimization for your specific cell line.[5]

Q3: I'm observing an increase in absorbance at higher concentrations of my compound.

This counterintuitive result can occur and is not necessarily an indication of increased cell proliferation.[8]

Troubleshooting Steps:

  • Compound Interference: this compound may directly reduce the MTT reagent, leading to a false-positive signal.[8] To test for this, run a control plate without cells, adding your compound at various concentrations to the media with the MTT reagent.[8]

  • Increased Metabolic Activity: The compound might be inducing a stress response in the cells, leading to a temporary increase in metabolic rate before cell death.[8] Complementary assays, such as lactate dehydrogenase (LDH) release or direct cell counting, can help clarify this.[9]

Problem Potential Cause Solution Reference
High backgroundContamination (bacterial/yeast)Visually inspect plates for contamination.[4]
Phenol red interferenceUse phenol red-free medium during MTT incubation.[4]
Inconsistent resultsIncomplete formazan dissolutionEnsure complete solubilization of formazan crystals with DMSO or another suitable solvent. Gentle shaking may be required.[5]

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, an indicator of cytotoxicity.[10][11]

Q4: My LDH assay shows high background LDH release in the untreated control wells. Why is this happening?

High background LDH release suggests that the control cells are stressed or dying, which can be caused by several factors.[4]

Troubleshooting Steps:

  • Suboptimal Culture Conditions: Ensure cells are healthy and not overgrown. Use cells within a consistent and low passage number range.[4]

  • Serum Interference: The serum used in the culture medium can contain endogenous LDH.[12][13] It is crucial to include a "medium only" background control to subtract this value.[12] Alternatively, reducing the serum concentration during the assay may be necessary.[12]

  • Vigorous Handling: Excessive pipetting or centrifugation can damage cell membranes, leading to LDH release. Handle cells gently.[12]

Problem Potential Cause Solution Reference
Low signalLow cell densityOptimize cell number to ensure the LDH signal is within the linear range of the assay.[12]
Insufficient incubation with compoundEnsure the treatment duration is adequate to induce cytotoxicity.[14]
High variabilityBubbles in wellsCentrifuge the plate briefly before reading to remove bubbles.[12]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound's cytotoxicity?

While the specific mechanism for this compound is uncharacterized, compounds containing guanidine and quinazoline moieties have been shown to induce cytotoxicity through various pathways. Some guanidine-containing compounds can interfere with polyamine synthesis, which is crucial for cell proliferation.[15] Other quinazoline derivatives have been identified as potent inducers of apoptosis through caspase activation and inhibition of tubulin polymerization.[2] Additionally, some guanidine compounds are known to inhibit voltage-gated potassium channels.[1] Given these precedents, it is plausible that this compound could induce apoptosis, disrupt cell cycle progression, or interfere with key cellular enzymes.

Q2: Which cytotoxicity assays should I start with?

A multi-assay approach is recommended to obtain a comprehensive understanding of the compound's cytotoxic profile.[16][17]

  • Initial Screening (Viability): An MTT or a resazurin-based assay can provide a rapid assessment of the compound's effect on cell viability and determine an approximate IC50 value.[10][18]

  • Confirmation (Membrane Integrity): An LDH or a trypan blue exclusion assay should be used to confirm cytotoxicity by measuring the loss of plasma membrane integrity.[10][11]

  • Mechanism of Action (Apoptosis): If cytotoxicity is confirmed, assays for caspase-3/7 activation can indicate whether the compound induces apoptosis.[19][20][21]

Q3: How do I design appropriate controls for my experiments?

Proper controls are essential for the validation and interpretation of your results.[22][23]

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compound. This control establishes the baseline viability.[11]

  • Positive Control: A well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine) should be used to confirm that the assay system is working correctly.[10][22]

  • Untreated Control: Cells in culture medium without any treatment.

  • Medium-Only Control (Blank): Wells containing only culture medium to measure background absorbance/fluorescence.[11]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability.[7][10]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle and positive controls.[10]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][10]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Caspase-3/7 Activation Assay for Apoptosis

This protocol outlines the detection of apoptosis through caspase activation.[20][21]

  • Cell Seeding and Treatment: Plate and treat cells with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Lysis and Caspase Detection: After the treatment period, add the caspase-3/7 reagent to each well. This reagent typically contains a luminogenic substrate and a cell lysis buffer.[20]

  • Incubation: Incubate the plate at room temperature for a specified time (usually 30-60 minutes), protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates caspase-3/7 activation.[20]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Confirmatory & Mechanistic Assays cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding MTT_Assay MTT Assay (Viability) Cell_Culture->MTT_Assay Compound_Prep Compound Dilution Compound_Prep->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Cytotoxic? LDH_Assay LDH Assay (Membrane Integrity) Mechanism Mechanism of Action LDH_Assay->Mechanism Caspase_Assay Caspase 3/7 Assay (Apoptosis) Caspase_Assay->Mechanism IC50->LDH_Assay IC50->Caspase_Assay

Caption: A general workflow for assessing the in vitro cytotoxicity of a novel compound.

Apoptosis Signaling Pathway

Apoptosis Compound This compound Cell_Stress Cellular Stress Compound->Cell_Stress Apoptotic_Signal Apoptotic Signal Cell_Stress->Apoptotic_Signal Caspase_Cascade Caspase Cascade Activation Apoptotic_Signal->Caspase_Cascade Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase_Cascade->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: A simplified diagram of a potential apoptotic pathway induced by a cytotoxic compound.

References

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Validation & Comparative

"GNF-Pf-2700 vs. chloroquine efficacy in vitro"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison of GNF-Pf-2700 and Chloroquine: In Vitro Efficacy and Mode of Action

Introduction

In the persistent battle against malaria, the evolution of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of novel antimalarial compounds. Chloroquine, a 4-aminoquinoline, was for decades a cornerstone of malaria treatment due to its rapid action, low toxicity, and affordability.[1] However, its efficacy has been severely compromised by widespread parasite resistance. This has spurred the search for new chemical entities with alternative mechanisms of action. Among the compounds under investigation is GNF-Pf-2700, representing a newer generation of antimalarial leads.

This guide provides a detailed comparative analysis of the in vitro efficacy of GNF-Pf-2700 and chloroquine. It delves into their distinct mechanisms of action, presents available efficacy data against sensitive and resistant P. falciparum strains, and outlines the standard experimental protocols used to generate such data. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of these two compounds in the context of antimalarial discovery.

Note on GNF-Pf-2700: Publicly available data specifically identifying "GNF-Pf-2700" is limited. This guide utilizes data for GNF179, a slow-acting antimalarial from the imidazolopiperazine (IZP) class developed by the Novartis Institute for Tropical Diseases (NITD), as a representative compound from a similar discovery program.[2] This compound's characteristics are used to infer the potential profile of GNF-Pf-2700 for comparative purposes.

Comparative Mechanisms of Action

The fundamental difference between chloroquine and the newer generation compound GNF-Pf-2700 lies in their mode of action and speed of kill.

Chloroquine: The Hemozoin Inhibitor

Chloroquine's primary mechanism of action is well-established.[3][4] As the parasite resides within red blood cells, it digests host hemoglobin in its digestive vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[3] Chloroquine, a weak base, accumulates in the acidic digestive vacuole and is thought to interfere with this detoxification process by capping the growing hemozoin crystal, preventing further polymerization.[4] The resulting buildup of free heme leads to oxidative stress and parasite death.[3][4]

GNF-Pf-2700 (via GNF179): A Slow-Acting Profile

In contrast, GNF179 is characterized as a slow-acting antimalarial.[2] Metabolomic studies show that, unlike fast-killing agents such as dihydroartemisinin (DHA), GNF179 does not induce significant metabolic changes in the parasite within the initial hours of exposure.[2] Its efficacy is notable against early-stage parasites (rings), including dormant rings that are often tolerant to faster-acting drugs like artemisinin.[2] While its precise molecular target is not fully elucidated in the available literature, its profile suggests a mechanism distinct from the rapid disruption of hemoglobin catabolism seen with chloroquine. This slow-acting profile is particularly valuable for combination therapies, where GNF179 can prevent the recrudescence of dormant parasites that survive initial treatment with a fast-acting partner drug.[2]

cluster_0 Chloroquine (Fast-Acting) cluster_1 GNF-Pf-2700 (Slow-Acting Profile) CQ_Hemoglobin Hemoglobin CQ_Heme Toxic Free Heme CQ_Hemoglobin->CQ_Heme Digestion CQ_Hemozoin Hemozoin (Inert Crystal) CQ_Heme->CQ_Hemozoin Polymerization CQ_Death Parasite Death CQ_Heme->CQ_Death Accumulation Leads to CQ_DV Parasite Digestive Vacuole CQ_Action Chloroquine CQ_Action->CQ_Hemozoin Inhibits GNF_Ring Ring-Stage Parasite (including dormant forms) GNF_Recrudescence Recrudescence Prevented GNF_Ring->GNF_Recrudescence Elimination Leads to GNF_Action GNF-Pf-2700 GNF_Action->GNF_Ring Targets

Caption: Comparative mechanisms of Chloroquine and GNF-Pf-2700.

In Vitro Efficacy: A Quantitative Comparison

The 50% inhibitory concentration (IC50) is a standard measure of a drug's in vitro potency. The table below summarizes typical IC50 values for chloroquine against various P. falciparum strains. Specific quantitative data for GNF-Pf-2700 is not available in the public domain; its efficacy is described qualitatively.

CompoundP. falciparum StrainResistance ProfileIC50 (nM)Selectivity Index (SI)
Chloroquine 3D7Sensitive< 15[5]High (Compound dependent)
K1Resistant275 ± 12.5[6]Lower due to resistance
Dd2Resistant> 100[7]Lower due to resistance
Field IsolatesOften Resistant> 100[5][8]Variable
GNF-Pf-2700 VariousSensitive & ART-ResistantData not publicly availableData not publicly available
Qualitative EfficacyEffective killing of ring and dormant ring stages over 72 hours.[2]

The Selectivity Index (SI) is the ratio of cytotoxicity (CC50) to antiplasmodial activity (IC50). A higher SI indicates greater selectivity for the parasite.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay

The data presented above is typically generated using a standardized in vitro assay. The SYBR Green I-based fluorescence assay is a widely adopted method for its simplicity and reliability.[9][10]

Principle

This assay measures the proliferation of P. falciparum by quantifying the amount of parasitic DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasitic genetic material, and thus, to parasite growth.

Step-by-Step Methodology
  • Parasite Culture:

    • P. falciparum asexual blood-stage parasites are maintained in continuous culture using human erythrocytes at 3-5% hematocrit in RPMI-1640 medium supplemented with Albumax or human serum.[11]

    • Cultures are incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[11]

    • Parasite cultures are synchronized to the ring stage before initiating the assay.

  • Plate Preparation:

    • Prepare serial dilutions of the test compounds (GNF-Pf-2700, chloroquine) and control drugs in culture medium in a 96-well plate.[9] The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.

    • Include wells with culture medium only (negative control/100% growth) and a known antimalarial (positive control).

  • Parasite Addition and Incubation:

    • Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.

    • Add the parasite suspension to each well, resulting in a final volume of 200 µL, with 1% parasitemia and 1% hematocrit.[9]

    • Incubate the plate for 72 hours under standard culture conditions.

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.[9] This buffer contains saponin to lyse the red blood cells and the SYBR Green I dye to stain the parasite DNA.

    • Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm and ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence from wells containing non-parasitized red blood cells.

    • Normalize the fluorescence values to the untreated control (100% growth).

    • Plot the percentage of parasite growth inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.[9]

cluster_workflow SYBR Green I Assay Workflow cluster_key Key Components prep 1. Prepare Drug Dilutions in 96-well plate add_parasites 2. Add Synchronized Parasite Culture prep->add_parasites incubate 3. Incubate for 72h (37°C, low O2) add_parasites->incubate lysis 4. Add SYBR Green I Lysis Buffer incubate->lysis read 5. Measure Fluorescence lysis->read analyze 6. Calculate IC50 Values read->analyze parasite P. falciparum Culture (Ring Stage) parasite->add_parasites drug Test Compounds (e.g., Chloroquine) drug->prep sybr SYBR Green I Dye sybr->lysis

Caption: Workflow for the SYBR Green I antiplasmodial assay.

Conclusion and Future Outlook

The comparison between chloroquine and GNF-Pf-2700 highlights the strategic evolution in antimalarial drug discovery.

  • Chloroquine remains a benchmark compound with a well-understood, rapid mechanism of action. Its utility, however, is severely limited in many regions due to high levels of resistance, making it more of a reference tool for in vitro studies against sensitive strains than a viable frontline treatment for P. falciparum.[1][5]

  • GNF-Pf-2700 , as represented by the slow-acting profile of GNF179, exemplifies a modern approach to overcoming the limitations of older drugs.[2] Its distinct mode of action, particularly its efficacy against dormant ring stages, suggests it could be a powerful tool in combination therapies.[2] By pairing such a compound with a fast-acting agent, it may be possible to achieve complete parasite clearance and prevent the recrudescence that leads to treatment failure, a critical strategy for combating artemisinin resistance.

Further research is required to fully elucidate the molecular target of GNF-Pf-2700 and to obtain comprehensive quantitative data on its potency and selectivity. Nevertheless, its differentiated profile underscores the importance of exploring novel mechanisms of action to develop the next generation of effective and durable antimalarial therapies.

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A Comparative Guide to the Structure-Activity Relationship of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine and its analogs. While direct and comprehensive SAR studies on this specific scaffold are limited, this document synthesizes available data on closely related compounds and general principles from the broader classes of quinazoline and guanidine derivatives to infer potential SAR trends. We will explore the known biological targets, compare the performance of key analogs with supporting experimental data where available, and provide detailed experimental protocols for further investigation.

The Quinazoline-Guanidine Scaffold: A Privileged Structure in Drug Discovery

The quinazoline core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology.[1] Its rigid bicyclic structure provides a versatile framework for the spatial orientation of various substituents, enabling interaction with a wide range of biological targets. Many quinazoline-based compounds are known to act as kinase inhibitors by competing with ATP at the enzyme's active site.[2][3] The guanidine group, a strong base that is protonated at physiological pH, is also a significant pharmacophore.[4] Its ability to form multiple hydrogen bonds and engage in electrostatic interactions makes it a key feature in molecules targeting kinases, ion channels, and other protein classes.[4] The combination of these two moieties in the N-(quinazolin-2-yl)guanidine scaffold suggests a high potential for potent and selective biological activity.

Unraveling the Biological Target: A Focus on Acid-Sensing Ion Channel 3 (ASIC3)

While the quinazoline scaffold is often associated with kinase inhibition, evidence suggests that analogs of this compound may have other important targets. A closely related analog, 2-Guanidine-4-methylquinazoline (GMQ) , has been identified as a modulator of the Acid-Sensing Ion Channel 3 (ASIC3) .[5] ASIC3 is a proton-gated cation channel primarily expressed in peripheral sensory neurons and is a key player in pain perception, particularly in inflammatory and ischemic pain.[6][7]

GMQ acts as an agonist/potentiator of rat ASIC3 (rASIC3), activating the channel at physiological pH and potentiating its response to mild acidic conditions.[5] This finding provides a crucial starting point for understanding the biological effects of this class of compounds and for designing future SAR studies.

Comparative Performance of ASIC3 Modulators

The following table summarizes the available experimental data for GMQ and other known modulators of rASIC3 at a neutral pH of 7.4.

CompoundTargetActionEC50 (µM) at pH 7.4
2-Guanidine-4-methylquinazoline (GMQ) rASIC3Agonist/Potentiator680
GuanabenzrASIC3Agonist/Potentiator67.5
Sephin1rASIC3Agonist/Potentiator1220

This data is compiled from a comparative guide by BenchChem and highlights the activity of GMQ in relation to other modulators.[5]

Inferred Structure-Activity Relationship (SAR)

In the absence of a systematic study on this compound analogs, we can infer potential SAR based on the known activity of GMQ and general principles from the broader quinazoline literature. The following diagram illustrates the key structural features and hypothesized SAR trends.

SAR_inferred cluster_quinazoline Quinazoline Core cluster_guanidine Guanidine Moiety A Position 8 (e.g., Ethoxy group) - Lipophilicity & steric bulk - May influence target selectivity and ADME properties. B Position 4 (e.g., Methyl group) - Steric hindrance can affect binding. - Small alkyl groups may be favorable. C Positions 5, 6, 7 - Often sites for introducing polar groups to improve solubility and target interactions. D Guanidinium Group - Key for H-bonding and electrostatic interactions. - Basicity is crucial for activity. E Substitutions on Guanidine - Can modulate basicity and lipophilicity. - May introduce additional interaction points. Core This compound Core->A Modification at R8 Core->B Modification at R4 Core->C Modifications at other positions Core->D Importance of the Guanidinium Core->E Guanidine Substitution ASIC3_Pathway cluster_stimuli Nociceptive Stimuli cluster_membrane Sensory Neuron Membrane cluster_compound Compound Action Acidosis Tissue Acidosis (Low pH) ASIC3 ASIC3 Channel Acidosis->ASIC3 Activates Inflammation Inflammatory Mediators Inflammation->ASIC3 Sensitizes Na_Ca_Influx Na+ / Ca2+ Influx ASIC3->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Compound N-(quinazolin-2-yl)guanidine Analog (e.g., GMQ) Compound->ASIC3 Potentiates / Activates

Caption: Hypothesized Signaling Pathway for ASIC3 Modulation.

Tissue acidosis and inflammatory mediators, common in ischemic or inflamed tissues, activate and sensitize ASIC3 channels on sensory neurons. [7]This leads to an influx of sodium and calcium ions, causing membrane depolarization and the generation of action potentials that are transmitted as pain signals to the central nervous system. [6]A compound like GMQ, by potentiating or directly activating ASIC3, could enhance this signaling cascade.

Experimental Protocols

To further investigate the SAR of this compound analogs, the following experimental protocols are recommended.

Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Activity

This protocol is designed to measure the effect of test compounds on the ion channel activity of ASIC3 expressed in a cellular model. [8] Objective: To determine the EC50 or IC50 values of the analogs for ASIC3 modulation.

Materials:

  • Cell line expressing the target ion channel (e.g., CHO or HEK293 cells stably transfected with rat ASIC3). [8]* Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External and internal pipette solutions.

  • Test compounds dissolved in an appropriate vehicle (e.g., DMSO).

Workflow Diagram:

Patch_Clamp_Workflow A Cell Culture (CHO cells expressing rASIC3) C Establish Whole-Cell Configuration (Form a gigaseal and rupture the membrane) A->C B Prepare Electrodes (Pull and fire-polish borosilicate pipettes) B->C D Record Baseline Current (Apply control external solution, pH 7.4) C->D E Apply Test Compound (Perfuse cells with solution containing the analog) D->E F Apply pH Stimulus (Rapidly switch to acidic solution, e.g., pH 6.8) E->F G Record Channel Activity (Measure peak and sustained currents) F->G H Data Analysis (Construct dose-response curves and calculate EC50/IC50) G->H

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO cells stably expressing rASIC3 onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a single cell with the recording pipette and apply gentle suction to form a gigaohm seal.

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Compound Application and Data Acquisition:

    • Record baseline currents in the control external solution (pH 7.4).

    • Apply the test compound at various concentrations by perfusing the recording chamber.

    • Activate the ASIC3 channels by rapidly switching the perfusion to an acidic external solution (e.g., pH 6.8).

    • Record the resulting inward current.

    • Wash out the compound and allow the cell to recover before the next application.

  • Data Analysis: Measure the peak and/or sustained current amplitude in response to the pH drop in the presence of different concentrations of the test compound. Normalize the responses to the control response and fit the data to a dose-response curve to determine the EC50 or IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Given the prevalence of quinazolines as kinase inhibitors, it is prudent to screen these analogs against a panel of relevant kinases. This protocol describes a generic luminescence-based assay that measures ATP consumption. [9] Objective: To determine the IC50 values of the analogs against a panel of protein kinases.

Materials:

  • Purified protein kinase of interest.

  • Specific substrate for the kinase.

  • ATP.

  • Test compounds.

  • Kinase assay buffer.

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™).

  • White opaque 96- or 384-well plates.

  • Luminometer.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents (Kinase, substrate, ATP, test compounds) B Incubate Kinase and Inhibitor (Allow binding of the compound to the kinase) A->B C Initiate Kinase Reaction (Add ATP/substrate mixture) B->C D Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E Generate Luminescent Signal (Add Kinase Detection Reagent) D->E F Measure Luminescence (Using a plate reader) E->F G Data Analysis (Calculate % inhibition and determine IC50) F->G

Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted test compound or vehicle control (DMSO) to the wells of a white opaque microplate.

    • Add the purified kinase to each well and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is essential to assess the general cytotoxicity of the synthesized analogs. [10] Objective: To determine the concentration at which the analogs reduce the viability of a cell line by 50% (GI50 or IC50).

Materials:

  • Cancer cell line (e.g., a cell line relevant to the potential therapeutic area).

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. 4. Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value from the dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is currently sparse, the known activity of the closely related analog, 2-guanidine-4-methylquinazoline, as a modulator of ASIC3 provides a valuable lead for further investigation. The inferred SAR presented in this guide, based on general principles of quinazoline and guanidine chemistry, offers a framework for the rational design of new analogs. The detailed experimental protocols provided herein will enable researchers to systematically evaluate these compounds, establish a robust SAR, and potentially identify novel modulators of ASIC3 or other biological targets for the treatment of pain, inflammation, and other diseases.

References

  • MTT (Assay protocol) - Protocols.io. (2023). (URL: [Link])

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  • Full article: Acid-sensing ion channel 3: An analgesic target. (2020). Taylor & Francis Online. (URL: [Link])

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A Comparative Guide to Cross-Resistance Studies of Imidazolopiperazine Antimalarials

Author: BenchChem Technical Support Team. Date: January 2026

The emergence and spread of multidrug-resistant Plasmodium falciparum is a significant threat to global malaria control and elimination efforts.[1][2][3] Resistance has been documented for nearly all currently available antimalarial drugs, including artemisinin-based combination therapies (ACTs), the cornerstone of modern malaria treatment.[1][2][4] This escalating crisis necessitates the discovery and development of novel antimalarials with new mechanisms of action that can overcome existing resistance patterns. The imidazolopiperazines (IPZs) are a promising new class of antimalarials, with compounds like GNF-179 and Ganaplacide (KAF156) showing potent activity against multiple life-cycle stages of the parasite.[5][6][7]

This guide provides a comparative analysis of the cross-resistance profile of the imidazolopiperazine class, using GNF-179 as a key example. It is intended for researchers, scientists, and drug development professionals engaged in antimalarial discovery. We will delve into the experimental methodologies used to assess resistance, compare the resistance profile of IPZs with that of established and pipeline antimalarials, and discuss the implications for developing next-generation combination therapies.

I. The Imidazolopiperazine Mechanism of Action: A Novel Target

Unlike many traditional antimalarials that target processes like heme detoxification or folate synthesis, imidazolopiperazines such as GNF-179 appear to disrupt the parasite's intracellular secretory pathway.[7] Evidence suggests that resistance to this class of compounds is mediated by mutations in genes encoding membrane transporters localized in the endoplasmic reticulum, including the Cyclic Amine Resistance Locus (pfcarl), an acetyl-CoA transporter (pfact), and a UDP-galactose transporter (pfugt).[5] This unique mechanism of action is a critical attribute, as it suggests a low potential for cross-resistance with existing antimalarial drugs.

II. Experimental Workflow for In Vitro Resistance Selection

A crucial step in preclinical drug development is to proactively investigate the potential for resistance. This is achieved through in vitro drug pressure studies, which aim to select for resistant parasites and identify the genetic changes responsible. The insights gained are invaluable for assessing the long-term viability of a compound.[8][9][10]

This protocol describes a standard method for selecting drug-resistant P. falciparum parasites in a continuous culture system.

1. Parasite Line and Initial Culture:

  • Choice of Strain: Begin with a recently cloned parasite line to ensure a homogenous genetic background. The multidrug-resistant Dd2 strain is often used to assess resistance potential in a background already primed for resistance. Alternatively, a drug-sensitive strain like 3D7 can be used to compare results.[8]

  • Culture Expansion: Thaw and expand the parasite culture under standard hypoxic conditions (5% O₂, 5% CO₂, 90% N₂) to a high parasitemia (e.g., 5%) in a large volume (e.g., 100-300 mL) to generate a sufficient number of parasites ( >10⁹) for the selection experiment.[9]

2. Determination of Inhibitory Concentrations:

  • IC₅₀/EC₅₀ Calculation: Prior to selection, accurately determine the 50% inhibitory concentration (IC₅₀ or EC₅₀) of the test compound (e.g., GNF-179) against the chosen parasite strain using a standard 72-hour proliferation assay.[9] This value serves as the basis for applying drug pressure.

3. Application of Drug Pressure:

  • Initial Pressure: Dilute the high-parasitemia culture to ~2-2.5% in multiple flasks to create independent selection lines. Introduce the drug at a concentration of 3-5 times the EC₅₀.[8][9] Some modern protocols advocate for using a higher pressure, such as 3x the EC₉₀, to potentially select for higher levels of resistance.[8]

  • Culture Maintenance: Maintain the cultures under constant drug pressure, changing the media and replenishing the drug every 48 hours. Monitor parasitemia regularly by Giemsa-stained blood smears.

  • Observation Period: Continue the selection for an extended period (e.g., up to 60 days).[8] Typically, after an initial crash in parasitemia, resistant parasites will eventually recrudesce and begin to grow steadily in the presence of the drug.

4. Confirmation and Characterization of Resistance:

  • Cloning of Resistant Parasites: Once stable growth is achieved, clone the resistant parasites by limiting dilution to obtain a genetically homogenous population.

  • Phenotypic Validation: Perform dose-response assays on the cloned resistant line to quantify the shift in EC₅₀ compared to the parental (wild-type) strain. A significant increase (e.g., >10-fold) confirms the resistant phenotype.[8]

  • Genotypic Analysis: Conduct whole-genome sequencing on the resistant clones and the parental strain to identify single nucleotide polymorphisms (SNPs), insertions/deletions, and copy number variations (CNVs) associated with resistance.

  • Reverse Genetics Confirmation: To confirm that an identified mutation causes resistance, introduce the mutation into the parental drug-sensitive line using gene-editing techniques like CRISPR/Cas9 and then re-assess the drug sensitivity.[5][9][10]

Causality Behind Experimental Choices:

  • Why use high parasite numbers? Starting with a large population (e.g., 10⁹ parasites) increases the probability that a spontaneous mutation conferring resistance is already present at a low frequency, which can then be selected for under drug pressure.[11]

  • Why use continuous pressure? This method mimics the constant drug exposure that can occur during treatment and enriches for parasites that can survive and replicate under these conditions.[9]

  • Why clone the resistant line? A polyclonal population of resistant parasites may emerge. Cloning ensures that the subsequent phenotypic and genotypic characterization is performed on a single, defined genetic background.

G cluster_prep 1. Preparation cluster_selection 2. In Vitro Selection cluster_characterization 3. Characterization & Validation p1 Thaw & Expand P. falciparum Culture (e.g., Dd2 or 3D7) p2 Determine Baseline EC50 of GNF-179 s1 Initiate High-Density Culture (>10^9 parasites) p2->s1 s2 Apply Continuous Drug Pressure (3-5x EC50 or 3x EC90) s1->s2 s3 Monitor for Parasite Recrudescence (up to 60 days) s2->s3 c1 Clone Resistant Parasites by Limiting Dilution s3->c1 c2 Confirm Resistance Phenotype (EC50 Shift Assay) c1->c2 c3 Identify Mutations (Whole Genome Sequencing) c2->c3 c4 Validate Causal Gene (CRISPR/Cas9 Editing) c3->c4

Caption: Workflow for in vitro selection of drug-resistant P. falciparum.

III. Comparative Cross-Resistance Profile of GNF-179

A key strength of a novel antimalarial is its ability to remain active against parasite strains that are resistant to current therapies. Cross-resistance studies are designed to test precisely this.

GNF-179 demonstrates potent, low nanomolar activity against multidrug-resistant P. falciparum laboratory strains such as Dd2, which is resistant to chloroquine, pyrimethamine, and sulfadoxine.[5] Importantly, studies show that parasites selected for resistance to GNF-179 do not exhibit cross-resistance to standard antimalarial drugs.[5] This lack of cross-resistance is a direct consequence of its unique mechanism of action.

Compound ClassDrugMechanism of ResistanceCross-Resistance with GNF-179?
Imidazolopiperazine GNF-179 Mutations in pfcarl, pfugt, pfact[5]N/A
Artemisinins Artemisinin, DHAMutations in pfk13[1][4][12]No [6]
Aminoquinolines Chloroquine, PiperaquineMutations in pfcrt, pfmdr1[13][14]No [5]
Antifolates Pyrimethamine, SulfadoxineMutations in pfdhfr, pfdhps[13][15]No [5]
Amino Alcohols Lumefantrine, MefloquineCNVs/mutations in pfmdr1[14]No
Naphthoquinone AtovaquoneMutations in pfcytb[8]No [5]

This table summarizes the lack of cross-resistance based on distinct genetic mechanisms.

The introduction of a specific mutation known to cause GNF-179 resistance provides a quantitative measure of its effect. For example, editing the F37V mutation into the pfugt gene of the drug-sensitive Dd2 strain resulted in a 183-fold increase in the EC₅₀ for GNF-179.[5] Similarly, mutations leading to a premature stop codon in pfact conferred high levels of resistance, with EC₅₀ values shifting from the low nanomolar range to the high nanomolar or even micromolar range.[5]

Parasite LineRelevant GenotypeGNF-179 EC₅₀ (nM)Fold Resistance
Dd2 ParentalWild-type (pfugt, pfact)5.11x
Dd2-editedpfugt (F37V)926.4~183x
Dd2-evolvedpfact (Stop Codon)895 - 7900~175x - 1550x

Data adapted from Kuhen et al. and demonstrates the high level of specific resistance conferred by mutations in target pathway genes.[5]

Of particular importance is the activity of new compounds against artemisinin-resistant parasites. Artemisinin resistance is defined by delayed parasite clearance and is associated with mutations in the Pfk13 gene.[12][16] GNF-179 has been shown to be effective at killing both wild-type and artemisinin-resistant parasites, including those bearing pfk13 propeller mutations, and can prevent the recrudescence of dormant rings that can be induced by artemisinin treatment.[6]

G ART Artemisinin K13 pfk13 ART->K13 selects for mutations in CQ Chloroquine CRT pfcrt CQ->CRT selects for mutations in GNF GNF-179 (Imidazolopiperazine) CARL pfcarl, pfugt, pfact GNF->CARL selects for mutations in PYR Pyrimethamine DHFR pfdhfr PYR->DHFR selects for mutations in

Caption: Distinct genetic pathways to resistance for different antimalarials.

IV. Implications for Drug Development and Future Therapies

The lack of cross-resistance between imidazolopiperazines and existing antimalarials is a highly desirable feature. It indicates that GNF-179 or other compounds from this class could be effective in regions where resistance to ACTs is prevalent.[12] Furthermore, this distinct resistance profile makes imidazolopiperazines excellent candidates for combination therapy. A partner drug for an IPZ should ideally have a different mechanism of action and a resistance profile that does not overlap. This strategy minimizes the probability of parasites developing simultaneous resistance to both drugs. The combination of Ganaplacide (an IPZ) with lumefantrine is currently being evaluated in clinical trials, a testament to this strategy.[7]

V. Conclusion

Cross-resistance studies are a cornerstone of modern antimalarial drug development. The imidazolopiperazine GNF-179 demonstrates a highly favorable profile, characterized by a novel mechanism of action that circumvents existing resistance pathways. In vitro selection studies have successfully identified the genetic basis of resistance, revealing mutations in genes associated with the parasite's secretory pathway. Crucially, these mutations do not confer resistance to artemisinin or other classes of antimalarials. This positions the imidazolopiperazine class as a vital tool in the future arsenal for combating multidrug-resistant malaria, particularly as a component of next-generation combination therapies.

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Confirming the On-Target Effects of Novel Kinase Inhibitors in Plasmodium falciparum: A Comparative Guide for GNF-Pf-2700

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Rigorous Target Validation

This guide provides a comprehensive framework for confirming the on-target effects of a novel, potent, and selective kinase inhibitor, GNF-Pf-2700, developed to target a hypothetical essential protein kinase in P. falciparum, PfKx. We will compare its performance against a hypothetical, less selective kinase inhibitor, Cmpd-Y, to highlight the importance of thorough validation. This guide is intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery.

The Imperative of On-Target Validation

A Multi-Faceted Approach to Target Validation

Our validation strategy for GNF-Pf-2700 encompasses a tiered approach, moving from initial biochemical characterization to direct demonstration of target engagement in the complex cellular environment of the parasite, and finally to assessing its broader selectivity.

Phase 1: Biochemical Potency and Selectivity

The initial step is to determine the in vitro potency of GNF-Pf-2700 against its purified target, PfKx, and compare it with Cmpd-Y. An ideal chemical probe should have a biochemical potency (IC50 or Kd) of less than 100 nM.[3][7]

Experimental Protocol: In Vitro Kinase Assay

  • Recombinant Protein Expression and Purification: Express and purify recombinant full-length PfKx from E. coli or an insect cell system.

  • Kinase Activity Assay: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) to measure the phosphorylation of a substrate peptide by PfKx.

  • IC50 Determination: Perform dose-response curves for both GNF-Pf-2700 and Cmpd-Y to determine their respective 50% inhibitory concentrations (IC50).

Data Presentation: Biochemical Potency

CompoundTargetIC50 (nM)
GNF-Pf-2700PfKx15
Cmpd-YPfKx150

The data clearly demonstrates that GNF-Pf-2700 is significantly more potent against PfKx in a purified system compared to Cmpd-Y.

Phase 2: Cellular Target Engagement

Confirming that a compound binds to its intended target in a live cell is a critical validation step.[8][9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells without the need for compound modification.[10][11][12][13] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture P. falciparum Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis culture Infected RBCs treat_dmso DMSO (Vehicle) culture->treat_dmso Split treat_gnf GNF-Pf-2700 culture->treat_gnf Split treat_cmpdy Cmpd-Y culture->treat_cmpdy Split heat Heat Gradient treat_dmso->heat treat_gnf->heat treat_cmpdy->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation lysis->centrifugation western_blot Western Blot for PfKx centrifugation->western_blot quantification Quantification western_blot->quantification

Caption: CETSA experimental workflow for assessing target engagement in P. falciparum.

Experimental Protocol: CETSA

  • Parasite Culture: Culture P. falciparum-infected red blood cells to the trophozoite stage.

  • Compound Treatment: Treat the parasite cultures with GNF-Pf-2700, Cmpd-Y, or DMSO (vehicle control) for 1 hour.

  • Thermal Challenge: Aliquot the treated cells and expose them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated denatured proteins by centrifugation.

  • Protein Detection: Analyze the soluble fractions by Western blotting using an antibody specific for PfKx.

  • Data Analysis: Quantify the band intensities to generate thermal denaturation curves.

Data Presentation: CETSA Results

CompoundTargetThermal Shift (ΔTm)
GNF-Pf-2700PfKx+5.2°C
Cmpd-YPfKx+1.5°C

The significant thermal shift observed with GNF-Pf-2700 treatment provides strong evidence of direct binding to PfKx in the cellular environment of the parasite.[14] The smaller shift with Cmpd-Y suggests weaker or less stable target engagement.

Phase 3: Kinome-Wide Selectivity Profiling

A selective chemical probe should exhibit a significant potency window against its intended target versus other related proteins.[2] Kinome profiling is an essential step to assess the selectivity of kinase inhibitors against a broad panel of kinases.[15][16][17][18]

Experimental Workflow: Kinome Profiling

Kinome_Profiling_Workflow cluster_input Input cluster_assay Assay cluster_output Output gnf GNF-Pf-2700 kinome_panel Broad Kinase Panel (e.g., KinomeScan™) gnf->kinome_panel cmpdy Cmpd-Y cmpdy->kinome_panel selectivity_profile Selectivity Profile (Binding Affinities) kinome_panel->selectivity_profile data_analysis Data Analysis (Selectivity Score) selectivity_profile->data_analysis

Caption: Workflow for assessing inhibitor selectivity using a broad kinome panel.

Experimental Protocol: Kinome Profiling

  • Compound Submission: Submit GNF-Pf-2700 and Cmpd-Y to a commercial kinome profiling service (e.g., DiscoverX KINOMEscan™).

  • Binding Assays: The service will perform binding assays against a large panel of human and/or parasite kinases.

  • Data Analysis: Analyze the binding data to determine the dissociation constants (Kd) for off-target kinases. Calculate a selectivity score (e.g., S-score) to quantify the overall selectivity.

Data Presentation: Kinome Selectivity

CompoundTargetNumber of Off-Targets (Kd < 1 µM)Selectivity Score (S35)
GNF-Pf-2700PfKx30.05
Cmpd-YPfKx250.35

The kinome profiling data reveals that GNF-Pf-2700 is highly selective for PfKx, with minimal off-target interactions. In contrast, Cmpd-Y interacts with a significantly larger number of kinases, indicating poor selectivity and a higher likelihood of producing off-target effects.

Concluding Remarks: The Hallmarks of a Validated Chemical Probe

Through this systematic and multi-faceted approach, we have built a compelling case for GNF-Pf-2700 as a high-quality chemical probe for studying the function of PfKx in Plasmodium falciparum. The combination of high biochemical potency, confirmed cellular target engagement, and a clean kinome-wide selectivity profile provides a solid foundation for its use in biological discovery and target validation efforts.[3] In contrast, the comparative data for Cmpd-Y underscores the importance of this rigorous validation process, as its lower potency and poor selectivity would likely lead to ambiguous and potentially misleading experimental outcomes. The principles and methodologies outlined in this guide provide a robust framework for researchers to confidently validate the on-target effects of their chemical probes, ultimately accelerating the discovery of new and effective antimalarial drugs.

References

  • Determining target engagement in living systems. Nature Chemical Biology (2013) DOI: 10.1038/nchembio.1211. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, Volume 91 (2022). [Link]

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  • Target validation using chemical probes. Future Medicinal Chemistry. [Link]

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  • GNF-179 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Genetic markers associated with dihydroartemisinin–piperaquine failure in Plasmodium falciparum malaria in Cambodia: a genotype-phenotype association study. The Lancet Infectious Diseases, 15(12), 1432-1440 (2015). [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1157905 (2023). [Link]

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  • Analysing the essential proteins set of Plasmodium falciparum PF3D7 for novel drug targets identification against malaria. Malaria Journal, 20(1), 329 (2021). [Link]

  • New directions in antimalarial target validation. Current Opinion in Pharmacology, 42, 64-71 (2018). [Link]

  • Plasmodium RNA triphosphatase validation as antimalarial target. International Journal for Parasitology: Drugs and Drug Resistance, 25, 100537 (2024). [Link]

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  • Targeting Plasmodium falciparum Single-Stranded DNA-Binding Protein: Discovery of New Scaffold Compounds Effective against Drug-Sensitive and Artemisinin-Resistant Strains. ACS Infectious Diseases, 9(12), 2415-2430 (2023). [Link]

  • Identification of Novel, Potent, and Selective Compounds against Malaria Using Glideosomal-Associated Protein 50 as a Drug Target. ACS Infectious Diseases, 8(11), 2269-2284 (2022). [Link]

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Comparative Analysis of Quinazoline Guanidine Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its derivatives, particularly those incorporating a guanidine moiety, have garnered significant attention for their potent inhibitory activity against a range of therapeutic targets, most notably protein kinases.[3] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1][4] This guide provides a comprehensive comparative analysis of prominent quinazoline guanidine inhibitors, focusing on their mechanism of action, experimental evaluation, and structure-activity relationships (SAR).

The inherent versatility of the quinazoline ring system, coupled with the basicity and hydrogen-bonding capacity of the guanidinium group, allows for the design of highly potent and selective inhibitors.[3][5] This guide will delve into the nuances of their interactions with key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth factor Receptor (VEGFR), providing researchers with the foundational knowledge to advance their own drug discovery programs.[5][6]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Quinazoline-based inhibitors primarily function as ATP-competitive inhibitors of protein kinases.[7] The quinazoline core effectively mimics the adenine ring of ATP, enabling it to dock within the hydrophobic ATP-binding pocket of the kinase domain.[7][8] The strategic placement of substituents on the quinazoline scaffold allows for the formation of key hydrogen bonds and van der Waals interactions with specific amino acid residues in the active site, thereby dictating the inhibitor's potency and selectivity.[5][9]

The addition of a guanidine or related basic moiety can significantly enhance binding affinity through several mechanisms. These include forming salt bridges with acidic residues, establishing a network of hydrogen bonds, and improving the overall physicochemical properties of the compound.[3] For instance, in the context of EGFR inhibition, the 4-anilinoquinazoline scaffold has proven to be particularly effective.[5][10]

Key Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[5][10] Mutations and overexpression of EGFR are common drivers of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).[2][11] Quinazoline inhibitors like Gefitinib and Erlotinib were among the first generation of EGFR tyrosine kinase inhibitors (TKIs) to receive FDA approval for the treatment of NSCLC.[6][10]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer P_EGFR P-EGFR (Active) Dimer->P_EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor Quinazoline Inhibitor Inhibitor->P_EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Comparative Analysis of Quinazoline Inhibitors

The efficacy of quinazoline-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[12] The following table summarizes the IC50 values for several key quinazoline inhibitors against various kinases and cancer cell lines, providing a snapshot of their relative potencies and selectivities.

CompoundTarget Kinase(s)IC50 (nM)Target Cell Line(s)IC50 (µM)Reference
Gefitinib EGFR23-79A549, A43115.59, 8.37[5][11]
Erlotinib EGFR80A4313[5][11]
Lapatinib EGFR, HER227.06 (EGFR)H19758.05[5]
Vandetanib VEGFR2, EGFR---[8][10]
Afatinib EGFR0.5H1975-[11]
Compound 8 (Gan et al.) EGFRwt, EGFRT790M/L858R0.8, 2.7H1975, A549, HeLa, MCF-7-[5]
Compound 13 (Zhang et al.) --A549, H19757.35, 3.01[5]
CUDC-101 EGFR, VEGFR2, HDAC-Various solid tumors-[1]
Compound 6 (PI3K/HDAC) PI3Kγ, δ, HDAC6<10NSCLC, leukemia, breast, renal, CNS, melanoma-[1]
Compound 4 (PI3K/HDAC) PI3K, HDAC-Hematologic tumors-[1]
Compound 107 (EGFR-TK) EGFRwt-TK10A549, PC-3, SMMC-7721-[13]
Compound 3a (NHE-1) NHE-1nanomolar range--[3]

Note: This table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective quinazoline inhibitors is guided by a deep understanding of their structure-activity relationships. Key structural modifications that influence inhibitory activity include:

  • Substitutions at the 6 and 7 positions: The incorporation of electron-donating groups, such as dimethoxy or dimorpholinoalkoxy moieties, at these positions can enhance the inhibitory activity against EGFR.[5]

  • The 4-anilino group: This moiety is crucial for binding to the ATP pocket. Modifications to the aniline ring can modulate selectivity and overcome resistance mutations.[5]

  • Introduction of a guanidine moiety: As demonstrated by derivatives of quinazoline-2,4(1H,3H)-dione, the addition of guanidine groups can lead to potent inhibition of targets like the Na+/H+ exchanger-1 (NHE-1).[3]

  • Molecular Hybridization: Combining the quinazoline scaffold with other pharmacophores, such as sulfonamides or indole moieties, has emerged as a successful strategy to develop dual or multi-target inhibitors.[6][14]

Experimental Protocols for Inhibitor Evaluation

The characterization of novel kinase inhibitors relies on a suite of robust in vitro and cell-based assays. Below are detailed protocols for key experiments used in the evaluation of quinazoline guanidine inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a common method to determine the IC50 of a compound against a purified kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity.[15]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test inhibitor (e.g., quinazoline derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series.[15]

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compound or a DMSO control to each well.[15]

    • Add the purified kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[15]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[15]

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[15]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.[15]

    • Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate for about 30 minutes at room temperature.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[15]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][15]

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT or similar)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells, providing a measure of its cytotoxic or cytostatic effects.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test inhibitor

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye

  • Solubilization buffer (e.g., DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Viability Assessment:

    • Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization buffer.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]

Pharmacokinetic Profiling

Understanding the pharmacokinetic (PK) properties of a small molecule inhibitor is crucial for its development as a drug.[16][17] PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.[17]

Key PK Parameters:

  • Clearance (CL): The rate at which a drug is removed from the body.[16]

  • Volume of Distribution (Vd): The apparent volume into which a drug distributes in the body.[16]

  • Half-life (t1/2): The time it takes for the concentration of a drug in the body to be reduced by half.[16]

  • Bioavailability (F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

These parameters are typically determined through in vivo studies in animal models (e.g., rats, mice) followed by analysis of drug concentrations in plasma over time.[18][19] Machine learning models are also being developed to predict PK profiles based on the chemical structure of a compound.[18][19]

Conclusion and Future Directions

Quinazoline guanidine inhibitors represent a highly promising class of therapeutic agents, particularly in the realm of oncology.[1][14] The extensive body of research on their structure-activity relationships has provided a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[5][9]

Future research in this area will likely focus on several key aspects:

  • Overcoming Drug Resistance: The development of inhibitors that are effective against mutant forms of kinases that confer resistance to existing therapies is a major priority.[5][10]

  • Dual and Multi-Target Inhibitors: The strategy of designing single molecules that can modulate multiple disease-relevant targets holds the potential for enhanced efficacy and reduced likelihood of resistance.[6]

  • Improving ADME Properties: Optimizing the pharmacokinetic properties of these inhibitors is essential to ensure they have favorable drug-like characteristics for clinical development.[16]

The continued exploration of the chemical space around the quinazoline scaffold, coupled with a deeper understanding of the biology of their targets, will undoubtedly lead to the discovery of novel and more effective medicines.

References

  • A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold - Benchchem. 12

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH.

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH.

  • Application Notes and Protocols for Kinase Activity Assays - Benchchem. 15

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.

  • A Comparative QSAR Analysis of Quinazoline Analogues as Tyrosine Kinase (erbB-2) Inhibitors - ResearchGate.

  • Design strategy of quinazoline derivative 6 as a dual EGFR and cMet inhibitor.

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - MDPI.

  • Comparative Analysis of Quinazoline-Based Compounds as EGFR Inhibitors: A Focus on 4 - Benchchem. 7

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI.

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen.

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - ResearchGate.

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - NIH.

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC - PubMed Central.

  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC - NIH.

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.

  • In vitro kinase assay - Protocols.io.

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy.

  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.

  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed.

  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - Utrecht University - UU Research Portal.

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC - NIH.

  • Pharmacokinetics and its role in small molecule drug discovery research - PubMed.

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Safety Operating Guide

Navigating the Uncharted: A Guide to Safely Handling N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine, a compound with potential biological activity, represents one such frontier. As this is a novel compound, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, this guide has been developed to provide essential safety and logistical information for its handling, drawing upon data from structurally similar compounds and established best practices for managing investigational drugs. Our primary goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is paramount. We will extrapolate potential hazards from the known profiles of its core chemical moieties: the quinazoline ring and the guanidine group.

An SDS for the structurally similar compound, 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Guanidine hydrochloride, a related compound, is also known to be harmful if swallowed and can cause skin and eye irritation[2][3][4][5]. Quinazoline derivatives, as a class, exhibit a wide range of biological activities, and some can be potent therapeutic agents[6][7].

Therefore, it is prudent to treat this compound as a compound that is:

  • Harmful if swallowed or inhaled.

  • A skin and eye irritant.

  • Potentially capable of causing respiratory tract irritation.

Until empirical data becomes available, all handling procedures should be based on these assumed hazards. As with any investigational drug, it should be handled with care to minimize exposure[8][9].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE based on the potential hazards.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety goggles with side shields and a face shield.Goggles are crucial to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face from potential splashes of solutions containing the compound[2][3][4][10].
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals[2][3][4]. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound[2].
Body Protection A laboratory coat or a disposable gown.A lab coat or gown should be worn to protect skin and personal clothing from contamination[2][3][10]. For procedures with a higher risk of splashing, an impervious apron is recommended[10].
Respiratory Protection A NIOSH-approved respirator.For handling the solid compound where dust may be generated, a respirator is necessary to prevent inhalation[4][11]. The type of respirator should be selected based on a risk assessment of the specific procedure.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize exposure risks when handling this compound. The following diagram and procedural steps outline a safe handling process.

PPE_Decision_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Assess Task: Solid or Liquid Handling? B Gather Required PPE A->B C Prepare Work Area (Fume Hood) B->C D Don all PPE C->D E Solid Handling: - Use spatula/scoop - Avoid dust generation D->E F Liquid Handling: - Use calibrated pipettes - Avoid splashes D->F G Keep container closed when not in use E->G F->G H Decontaminate work surfaces G->H I Segregate waste H->I J Dispose of waste in labeled, sealed containers I->J

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol:

A. Preparation:

  • Conduct a Pre-Work Hazard Assessment: Before any new procedure, review the potential hazards and ensure all necessary safety measures are in place.

  • Prepare the Work Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[2]. The work area should be clean and uncluttered.

  • Assemble all Necessary Equipment: Have all required PPE, handling tools (spatulas, scoops, pipettes), and waste containers readily available before starting work.

  • Verify Emergency Equipment: Ensure that an emergency eyewash station and safety shower are accessible and in good working order[2][3][10].

B. Handling:

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above before entering the handling area[2].

  • Handling the Solid Compound:

    • Use tools like a spatula or scoop to transfer the powder; avoid pouring to minimize dust generation[2].

    • Keep containers of the compound tightly closed when not in use[2][3].

  • Handling Solutions:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Use appropriate glassware and handle with care to prevent breakage.

  • General Practices:

    • Avoid contact with skin, eyes, and clothing[3]. Do not breathe in dust[3][10].

    • Wash hands thoroughly after handling and before breaks[3][10].

C. Spill Management:

  • Small Spills:

    • For small powder spills, gently cover with a damp paper towel to avoid making the dust airborne.

    • Carefully wipe up the material and place it in a sealed container for disposal.

  • Large Spills:

    • Evacuate the immediate area.

    • Contain the spill with an inert material (e.g., sand, vermiculite)[2].

    • Collect the material into a suitable, labeled container for disposal[2][3].

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Decontamination and Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal A Solid Waste: - Contaminated PPE - Weighing papers - Spill cleanup material C Segregate waste streams at the point of generation A->C B Liquid Waste: - Unused solutions - Rinsates B->C D Use separate, clearly labeled, and compatible waste containers C->D E Store waste in a designated satellite accumulation area D->E F Arrange for pickup by the institution's Environmental Health and Safety (EHS) department E->F

Caption: Waste disposal plan for this compound.

Disposal Procedures:
  • Waste Segregation: At the point of generation, segregate waste contaminated with this compound from all other waste streams[12]. Use separate, clearly labeled, and chemically compatible waste containers[3][12].

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, disposable lab coats, weighing papers, and spill cleanup materials, in a designated, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all unused solutions and the first rinse of contaminated glassware in a labeled, sealed hazardous waste container[13].

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent. The first rinse should be collected as hazardous waste[13]. Subsequent rinses may be disposed of according to institutional policy.

  • Final Disposal: All waste must be disposed of in accordance with federal, state, and local regulations through your institution's Environmental Health and Safety (EHS) office[2][12].

By adhering to these guidelines, you can confidently and safely handle this compound, contributing to a secure and productive research environment.

References

  • Safety Data Sheet: Guanidine hydrochloride - Carl ROTH. Available at: [Link]

  • Material Safety Data Sheet - Guanidine Nitrate, 98% - Cole-Parmer. Available at: [Link]

  • Safety Data Sheet Guanidine Hydrochloride - BioSpectra, Inc. Available at: [Link]

  • A practical approach to assess the hazardous exposure potential of investigational drugs. American Journal of Health-System Pharmacy. Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. Available at: [Link]

  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. Available at: [Link]

  • ExampleSOP_Novel-Compounds-in-Animals.docx - UF | EHS. University of Florida Environmental Health and Safety. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. Available at: [Link]

  • Safety Data Sheet - AA Blocks. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING | TSI Journals. Available at: [Link]

Sources

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